molecular formula C14H8Cl2O3 B1667317 4-Chlorobenzoic anhydride CAS No. 790-41-0

4-Chlorobenzoic anhydride

Cat. No.: B1667317
CAS No.: 790-41-0
M. Wt: 295.1 g/mol
InChI Key: MWUSAETYTBNPDG-UHFFFAOYSA-N
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Description

Bis(4-chlorobenzoic) anhydride is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorobenzoyl) 4-chlorobenzoate
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InChI

InChI=1S/C14H8Cl2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWUSAETYTBNPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30229489
Record name Bis(4-chlorobenzoic) anhydride
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Molecular Weight

295.1 g/mol
Source PubChem
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CAS No.

790-41-0
Record name Benzoic acid, 4-chloro-, 1,1′-anhydride
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Record name Bis(4-chlorobenzoic) anhydride
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Record name 4-Chlorobenzoic anhydride
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Record name Bis(4-chlorobenzoic) anhydride
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Record name Bis(4-chlorobenzoic) anhydride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorobenzoic Anhydride (CAS No. 790-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (B1165640), with the CAS number 790-41-0, is a reactive organic compound widely utilized as an intermediate in organic synthesis. Its chemical structure features two 4-chlorobenzoyl groups linked by an oxygen atom. This anhydride is a powerful acylating agent, making it a valuable reagent for introducing the 4-chlorobenzoyl moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for characterization, and its applications, particularly in the context of pharmaceutical development.

Chemical and Physical Properties

4-Chlorobenzoic anhydride is a white to pale yellow solid at room temperature.[1] It is characterized by a pungent odor and has limited solubility in water but is more soluble in non-polar organic solvents.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 790-41-0[2]
Molecular Formula C₁₄H₈Cl₂O₃[2]
Molecular Weight 295.12 g/mol [2]
Melting Point 192–193 °C (recrystallized)[3]
Appearance White to pale yellow solid[1]
Solubility Soluble in non-polar solvents, lower solubility at room temperature.[1]

Spectral Data for Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Below are the expected spectral data based on available information for closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of a mixed 4-chlorobenzoic 4-methylbenzoic anhydride provide strong evidence for the chemical shifts expected for this compound.[1]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR (400 MHz, CDCl₃)8.08Doublet (d)Aromatic protons ortho to the carbonyl group
7.49Doublet (d)Aromatic protons meta to the carbonyl group
¹³C NMR (100 MHz, CDCl₃)161.5-162.1SingletCarbonyl carbons (C=O)
141.1SingletAromatic carbon attached to the carbonyl group
131.8SingletAromatic CH meta to the carbonyl group
129.2SingletAromatic CH ortho to the carbonyl group
127.4SingletAromatic carbon attached to the chlorine atom
Infrared (IR) Spectroscopy

The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands. For a mixed 4-bromobenzoic this compound, these characteristic peaks are observed.[1]

Wavenumber (cm⁻¹)IntensityAssignment
1785StrongAsymmetric C=O stretch
1719StrongSymmetric C=O stretch
1590MediumAromatic C=C stretch
1090StrongC-O-C stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments. Key fragments would likely arise from the cleavage of the anhydride bond and loss of CO and CO₂.

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound is from its corresponding acid chloride, 4-chlorobenzoyl chloride, in the presence of pyridine (B92270).[3]

Materials:

  • 4-Chlorobenzoyl chloride (17.5 g, 0.1 mole)

  • Pyridine (50 ml, 0.6 mole)

  • Cracked ice (100 g)

  • Concentrated hydrochloric acid (50 ml)

  • Methanol

  • Dry benzene (B151609)

  • 200-ml flask

  • Steam bath

  • Filtration apparatus (suction)

Procedure:

  • In a 200-ml flask, a mixture of 17.5 g (0.1 mole) of 4-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine is prepared.

  • The flask is loosely stoppered and warmed on a steam bath for 5 minutes.

  • The reaction mixture is then poured onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • The anhydride separates immediately as a solid.

  • Once the ice has sufficiently melted, the mixture is filtered by suction.

  • The solid product is washed once with 15 ml of methanol, followed by a wash with 15 ml of dry benzene.

  • The yield of the crude product is typically high (96–98%).[3]

G cluster_reactants Reactants cluster_process Process cluster_products Product 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Mix_and_Heat Mix and warm on steam bath (5 min) 4-Chlorobenzoyl_Chloride->Mix_and_Heat Pyridine Pyridine Pyridine->Mix_and_Heat Quench Pour onto ice and HCl Mix_and_Heat->Quench Filter_and_Wash Filter and wash with Methanol and Benzene Quench->Filter_and_Wash Crude_Anhydride Crude this compound Filter_and_Wash->Crude_Anhydride Purified_Anhydride Purified this compound Crude_Anhydride->Purified_Anhydride Recrystallization

Synthesis and Purification Workflow for this compound.
Purification by Recrystallization

The crude this compound can be purified by recrystallization from dry benzene to yield a product with a melting point of 192–193 °C.[3]

Procedure:

  • Dissolve the crude product in a minimal amount of hot, dry benzene (approximately 250 ml for 14 g of crude product).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of cold, dry benzene.

  • Dry the purified crystals under vacuum. The recovery is typically around 90%.[3]

Reactivity and Applications in Drug Development

This compound is a versatile acylating agent used to introduce the 4-chlorobenzoyl group into various substrates. This reactivity is central to its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Acylation of Amines and Alcohols

The anhydride readily reacts with primary and secondary amines to form the corresponding amides. Similarly, it reacts with alcohols to produce esters. These reactions are fundamental in building molecular complexity.

G Anhydride This compound Product Acylated Product (Amide or Ester) Anhydride->Product + Nucleophile Byproduct 4-Chlorobenzoic Acid Nucleophile Nucleophile (Amine or Alcohol)

General Acylation Reaction using this compound.
Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, this compound can be used in Friedel-Crafts acylation reactions to introduce the 4-chlorobenzoyl group onto an aromatic ring, forming a diaryl ketone.[4] This is a key carbon-carbon bond-forming reaction in organic synthesis.

Role in Pharmaceutical Synthesis

The 4-chlorobenzoyl moiety is present in a number of pharmaceuticals. While the synthesis of these drugs often utilizes the more reactive 4-chlorobenzoyl chloride, the anhydride serves as a viable alternative for the acylation step. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) . The synthesis of Indomethacin involves the acylation of an indole (B1671886) nitrogen.[5] This step is crucial for the final structure and activity of the drug.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Operations should be conducted in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to 4-chlorobenzoic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Note: Hazard statements are for the closely related 4-chlorobenzoic acid and are expected to be similar for the anhydride.[6]

Conclusion

This compound (CAS No. 790-41-0) is a valuable and versatile reagent in organic synthesis. Its ability to act as an efficient acylating agent makes it an important intermediate in the preparation of a wide range of organic compounds, including those with significant biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the creation of novel and existing pharmaceutical agents.

References

An In-depth Technical Guide to 4-Chlorobenzoic Anhydride (C₁₄H₈Cl₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chlorobenzoic Anhydride (B1165640), a key reagent in organic synthesis. It covers its physicochemical properties, detailed experimental protocols for its synthesis and application, and its role as a building block in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Properties

4-Chlorobenzoic anhydride, also known as bis(4-chlorobenzoic) anhydride, is a white to pale yellow crystalline solid.[1] It serves as a potent acylating agent for introducing the 4-chlorobenzoyl moiety into various molecular scaffolds. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₄H₈Cl₂O₃[2][3]
Molecular Weight 295.12 g/mol [2]
Appearance White to off-white/pale yellow solid[1]
Melting Point 192–194 °C[4]
Boiling Point 248 °C at 5 Torr[1]
Solubility Low in water; soluble in non-polar solvents; slightly soluble in acetone (B3395972) and chloroform.[1]
CAS Number 790-41-0[3]
Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the anhydride. The key characteristic feature in the IR spectrum is the pair of carbonyl (C=O) stretching bands, which replace the broad hydroxyl (-OH) stretch of the parent carboxylic acid.

Spectrum TypeKey Peaks / Chemical Shifts (ppm)Comments
Infrared (IR) ~1785 cm⁻¹ and ~1720 cm⁻¹Characteristic symmetric and asymmetric C=O stretching bands for an aromatic anhydride. Data is for a mixed 4-bromobenzoic this compound, which is structurally analogous.[1]
¹³C NMR ~161.5 ppmChemical shift for the carbonyl (C=O) carbons. Data is for a mixed benzoic this compound.[1]
¹H NMR ~8.08 ppm (d, J=8.6 Hz), ~7.49 ppm (d, J=8.6 Hz)Aromatic protons. Signals are typically two doublets due to the symmetry of the molecule. Data is for a mixed 4-chlorobenzoic 4-methylbenzoic anhydride.[1]

Synthesis and Experimental Protocols

This compound is most commonly prepared from its corresponding acid, 4-chlorobenzoic acid, or the more reactive acyl chloride, 4-chlorobenzoyl chloride.[1][4]

Diagram 1: Synthesis Workflow of this compound

G cluster_start Starting Materials A 4-Chlorobenzoyl Chloride C Reaction Mixture A->C Add to B Pyridine (B92270) B->C Dissolve in D Work-up (Ice, HCl) C->D Pour onto 5 min heating E Filtration & Washing D->E Filter F Pure this compound E->F Recrystallize (optional)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Chlorobenzoyl Chloride

This robust protocol is adapted from Organic Syntheses, a highly reliable source for preparative organic chemistry methods.[4]

  • Materials:

    • 4-Chlorobenzoyl chloride (17.5 g, 0.1 mole)

    • Pyridine (50 ml, 0.6 mole)

    • Cracked ice (100 g)

    • Concentrated Hydrochloric Acid (50 ml)

    • Methanol (B129727)

    • Benzene

  • Procedure:

    • In a 200-ml flask, create a mixture of 4-chlorobenzoyl chloride (17.5 g) and pyridine (50 ml).

    • Gently warm the loosely stoppered flask on a steam bath for 5 minutes.

    • Pour the warm mixture onto a beaker containing 100 g of cracked ice and 50 ml of concentrated hydrochloric acid. The anhydride product will precipitate immediately.

    • Once the ice has sufficiently melted, filter the solid product using suction filtration.

    • Wash the collected solid first with 15 ml of methanol and then with 15 ml of dry benzene.

    • The resulting crude product yields between 14.2–14.6 g (96–98%) and is suitable for most applications.[4]

    • (Optional) For higher purity, the product can be recrystallized from approximately 250 ml of dry benzene, with a recovery of about 90%. The purified product has a melting point of 192–193°C.[4]

Chemical Reactivity and Applications

As a carboxylic anhydride, the primary utility of this compound is as an acylating agent. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides, releasing a molecule of 4-chlorobenzoic acid as a byproduct. This reactivity is fundamental to its application in medicinal chemistry and materials science.[1]

Diagram 2: General Reactivity of this compound

G cluster_products Products cluster_reactants Nucleophiles Anhydride 4-Chlorobenzoic Anhydride Amide 4-Chloro-N-R-benzamide (Amide) Anhydride->Amide Acylation Ester R-4-chlorobenzoate (Ester) Anhydride->Ester Acylation Amine Amine (R-NH₂) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Acylation reactions of this compound.

Experimental Protocol: N-Acylation of a Sulfonamide (Representative Application)

This protocol demonstrates the use of an anhydride in an acylation reaction relevant to drug synthesis, catalyzed by a Lewis acid.

  • Materials:

    • A primary or secondary sulfonamide (e.g., 4-bromobenzenesulfonamide, 1.0 mmol)

    • This compound (1.5 mmol, 1.5 eq.)

    • Anhydrous Zinc Chloride (ZnCl₂, 0.03 mmol, 3 mol%)

    • Ethyl Acetate (B1210297) (EtOAc)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution and Brine

  • Procedure:

    • To a dry round-bottom flask, add the sulfonamide (1.0 mmol), this compound (1.5 mmol), and anhydrous ZnCl₂ (3 mol%).

    • Heat the solvent-free mixture with stirring to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) to remove excess anhydride and the 4-chlorobenzoic acid byproduct.

    • Wash the organic layer with water (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-(4-chlorobenzoyl)sulfonamide product.

Role in Drug Development and Biological Activity

While this compound is primarily a reactive intermediate, the 4-chlorobenzoyl moiety it installs is present in numerous molecules with significant biological activity. It is a crucial building block for creating derivatives with anticancer and antibacterial properties.

  • Anticancer Activity: Derivatives containing the 4-chlorobenzoyl group have been shown to possess potent anticancer properties. For instance, certain 4-benzoyl-1-dichlorobenzoylthiosemicarbazides act as inhibitors of human DNA topoisomerase II, an important enzyme in cancer cell replication.[5] Similarly, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated cytotoxicity against various cancer cell lines.[6]

  • c-Myc Inhibition: A novel synthetic derivative, 4-chlorobenzoyl berbamine (B205283) (CBBM) , potently induces apoptosis in c-Myc-overexpressing diffuse large B cell lymphoma (DLBCL) cells.[7] Overexpression of the c-Myc oncogene is a hallmark of many aggressive cancers. CBBM was found to inhibit the JAK2/STAT3 signaling pathway, which leads to reduced transcription of the c-Myc gene.[7]

Diagram 3: Simplified Signaling Pathway Inhibited by a 4-Chlorobenzoyl Derivativedot

// Nodes Cytokine [label="Cytokine\n(e.g., IL-6)", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK2 [label="JAK2", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; pSTAT3 [label="p-STAT3\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; cMyc [label="c-Myc Gene\nTranscription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CBBM [label="4-Chlorobenzoyl\nBerbamine (CBBM)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label=" Binds"]; Receptor -> JAK2 [label=" Activates"]; JAK2 -> STAT3 [label=" Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" Translocates to"]; Nucleus -> cMyc [label=" Activates"]; cMyc -> Apoptosis [label=" Promotes"];

// Inhibition CBBM -> JAK2 [label=" Inhibits", color="#EA4335", style=bold, fontcolor="#EA4335"]; }

References

A Comprehensive Technical Guide to the Physical Properties of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Chlorobenzoic anhydride (B1165640). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This guide includes quantitative data summarized in structured tables, detailed experimental protocols, and visualizations of key experimental workflows.

Core Physical and Chemical Properties

4-Chlorobenzoic anhydride, with the chemical formula C₁₄H₈Cl₂O₃, is a symmetrical anhydride derived from 4-chlorobenzoic acid. It serves as a crucial reagent in various organic syntheses, particularly in acylation reactions. Understanding its physical properties is paramount for its effective use and for the optimization of reaction conditions.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₁₄H₈Cl₂O₃
Molecular Weight 295.12 g/mol
Appearance White to off-white or pale yellow solid
Melting Point 192-194 °CThis is the melting point for the purified, recrystallized compound. Lower melting points (147-150 °C) may be observed for less pure samples.
Boiling Point 248 °C at 5 Torr
439 °C at 760 mmHg
Density 1.401 g/cm³
Solubility Slightly soluble in acetone (B3395972) and chloroform. Soluble in non-polar solvents. Insoluble in water.
Odor Pungent
Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

SpectrumKey Peaks/Shifts (Expected)
Infrared (IR) Characteristic strong C=O stretching bands for an anhydride are expected around 1785 cm⁻¹ and 1719 cm⁻¹. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.[1]
¹H NMR Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two sets of equivalent aromatic protons. The integration of these peaks would be in a 1:1 ratio.
¹³C NMR Signals for the carbonyl carbons are expected around 161-162 ppm. The aromatic carbons will appear in the range of 125-142 ppm.[1]
Mass Spectrometry (GC-MS) The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the anhydride.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are provided below.

Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure.

Materials:

Procedure:

  • In a loosely stoppered 200-mL flask, a mixture of 17.5 g (0.1 mole) of p-chlorobenzoyl chloride and 50 mL (0.6 mole) of pyridine is warmed on a steam bath for 5 minutes.

  • The reaction mixture is then poured onto 100 g of cracked ice and 50 mL of concentrated hydrochloric acid.

  • The this compound separates immediately. Once the ice has sufficiently melted, the mixture is filtered by suction.

  • The solid product is washed once with 15 mL of methanol and then with 15 mL of dry benzene.

  • The crude product can be purified by recrystallization from dry benzene to yield a product with a melting point of 192–193 °C.

Determination of Melting Point

A precise melting point is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • A small amount of the dry, crystalline this compound is introduced into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of approximately 10-15 °C per minute initially.

  • The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁-T₂. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

The solubility profile is determined by systematically testing the compound in various solvents.

Procedure:

  • To a series of small test tubes, add approximately 10-20 mg of this compound.

  • To each test tube, add 1 mL of a different solvent (e.g., water, acetone, chloroform, and a non-polar solvent like hexane) in a stepwise manner (e.g., 0.2 mL at a time).

  • After each addition of the solvent, the test tube is agitated to observe if the solid dissolves.

  • The solubility is qualitatively described as "soluble," "slightly soluble," or "insoluble."

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical flow for determining the physical properties of this compound.

synthesis_workflow Synthesis Workflow for this compound reagents Mix p-Chlorobenzoyl Chloride and Pyridine heating Warm on Steam Bath for 5 min reagents->heating quenching Pour onto Ice and Concentrated HCl heating->quenching precipitation Precipitation of this compound quenching->precipitation filtration Filter by Suction precipitation->filtration washing Wash with Methanol and Benzene filtration->washing purification Recrystallize from Dry Benzene washing->purification product Pure this compound purification->product

Synthesis Workflow Diagram

physical_properties_workflow Workflow for Physical Property Determination start Sample of this compound mp Melting Point Determination start->mp solubility Solubility Tests start->solubility spectroscopy Spectroscopic Analysis start->spectroscopy data_compilation Compile and Analyze Data mp->data_compilation solubility->data_compilation ir IR Spectroscopy spectroscopy->ir nmr NMR Spectroscopy (¹H and ¹³C) spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms ir->data_compilation nmr->data_compilation ms->data_compilation

Physical Property Determination Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-chlorobenzoic anhydride (B1165640), with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates and presents key quantitative data, detailed experimental protocols, and logical workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Data

4-Chlorobenzoic anhydride, also known as bis(4-chlorobenzoic) anhydride, is a white to pale yellow solid organic compound. It serves as a crucial intermediate in various organic syntheses. A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₁₄H₈Cl₂O₃[1]
Molecular Weight 295.12 g/mol [1]
Melting Point 147-150 °C[2]
192-193 °C (recrystallized)[3]
194 °C[1]
Boiling Point 439 °C at 760 mmHg[4]
Density 1.401 g/cm³[4]
CAS Number 790-41-0[2]
Appearance White to pale yellow solid[2]
Solubility Soluble in non-polar solvents. Slightly soluble in acetone (B3395972) and chloroform.[2][4]

Note on Melting Point Discrepancy: The reported melting point for this compound varies across different sources. This variation can likely be attributed to the purity of the sample. The lower range of 147-150°C may correspond to the crude product, while the higher, sharper melting point of 192-194°C is observed for the compound after purification by recrystallization.[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and determination of the melting point of this compound are crucial for obtaining reliable and reproducible results.

A common laboratory-scale synthesis involves the reaction of 4-chlorobenzoyl chloride with pyridine.[3]

Materials:

  • 4-chlorobenzoyl chloride (0.1 mole, 17.5 g)

  • Pyridine (0.6 mole, 50 ml)

  • Cracked ice (100 g)

  • Concentrated hydrochloric acid (50 ml)

  • Methanol (B129727) (15 ml)

  • Benzene (B151609) (15 ml)

Procedure:

  • In a 200-ml flask, combine 17.5 g of 4-chlorobenzoyl chloride and 50 ml of pyridine.

  • Loosely stopper the flask and warm the mixture on a steam bath for 5 minutes.

  • Pour the reaction mixture over a mixture of 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • The anhydride will precipitate as a solid. Once the ice has melted sufficiently, filter the mixture by suction.

  • Wash the solid product first with 15 ml of methanol and then with 15 ml of dry benzene.

  • The yield of the crude product is typically between 14.2 g and 14.6 g (96-98%).[3]

To obtain a high-purity product with a sharp melting point, the crude this compound should be recrystallized.[3]

Materials:

  • Crude this compound

  • Dry benzene (250 ml)

Procedure:

  • Dissolve the crude this compound in 250 ml of dry benzene by heating.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Dry the crystals under vacuum to remove any residual solvent.

  • The recovery after recrystallization is approximately 90%, and the purified product should have a melting point of 192-193°C.[3]

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Visualized Workflows and Relationships

Diagrams illustrating the synthesis workflow and the relationship between purity and melting point are provided below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product p_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride reaction_mixture Warm on Steam Bath (5 minutes) p_chlorobenzoyl_chloride->reaction_mixture pyridine Pyridine pyridine->reaction_mixture quenching Pour over Ice & HCl reaction_mixture->quenching filtration Suction Filtration quenching->filtration washing Wash with Methanol & Benzene filtration->washing crude_product Crude Product (m.p. 147-150°C) washing->crude_product recrystallization Recrystallization from Benzene pure_product Pure Product (m.p. 192-193°C) recrystallization->pure_product crude_product->recrystallization

Caption: Synthesis and purification workflow for this compound.

Purity_MeltingPoint_Relationship cluster_purity Purity Level cluster_melting_point Melting Point Characteristics high_purity High Purity sharp_mp Sharp & Elevated Melting Point (e.g., 192-194°C) high_purity->sharp_mp Leads to low_purity Low Purity (Presence of Impurities) broad_depressed_mp Broad & Depressed Melting Point (e.g., 147-150°C) low_purity->broad_depressed_mp Leads to

Caption: Relationship between compound purity and melting point characteristics.

References

A Technical Guide to the Solubility of 4-Chlorobenzoic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 4-Chlorobenzoic anhydride (B1165640) (C₁₄H₈Cl₂O₃), a key intermediate in various organic synthesis applications. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Introduction to 4-Chlorobenzoic Anhydride

This compound, also known as bis(4-chlorobenzoic) anhydride, is a white to pale yellow crystalline solid.[1] It serves as a reactive acylating agent, primarily used in the synthesis of esters, amides, and other derivatives of 4-chlorobenzoic acid. Its molecular structure, featuring two aromatic rings and an anhydride functional group, dictates its physical and chemical properties, including its solubility profile.

Key Physical Properties:

  • Molecular Formula: C₁₄H₈Cl₂O₃[1][2]

  • Molecular Weight: 295.12 g/mol [3][4]

  • Melting Point: Approximately 193-194°C[5]

  • Appearance: White to off-white solid[1][5]

Solubility Profile

The solubility of this compound is governed by its predominantly nonpolar character, stemming from the two chlorophenyl groups. While the anhydride linkage provides some polarity, the molecule generally exhibits limited solubility in polar solvents and greater solubility in nonpolar or moderately polar aprotic solvents.

Qualitative Solubility Data

Quantitative solubility data for this compound is not widely available in public literature. However, qualitative assessments from chemical data sheets provide valuable guidance for solvent selection. The available information is summarized in the table below.

Solvent ClassSolventObserved SolubilitySource
Ketones AcetoneSlightly Soluble[5][6]
Chlorinated ChloroformSlightly Soluble[5][6]
General Nonpolar Nonpolar SolventsGenerally Soluble[1]

Note: "Slightly Soluble" and "Soluble" are qualitative terms. Precise solubility depends on factors such as temperature, pressure, and the purity of both the solute and the solvent.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Vials with airtight caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Dilution and Quantification:

    • Record the weight of the collected filtrate.

    • Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the original concentration of the saturated solution based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as mg/mL, mol/L, or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G Workflow for Isothermal Solubility Determination A Preparation Add excess solute to solvent in vials B Equilibration Agitate in shaker bath at constant T A->B 24-48h C Phase Separation Allow solid to settle B->C 4-6h D Sampling & Filtration Withdraw supernatant through 0.22µm filter C->D E Dilution Dilute filtrate to known volume D->E F Quantification Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculation Determine saturation solubility F->G

References

Technical Guide: ¹H NMR Spectral Data of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the ¹H NMR spectral data for 4-Chlorobenzoic Anhydride (B1165640) (also known as bis(4-chlorobenzoic) anhydride). Due to the limited availability of direct spectral data for the symmetric anhydride, this guide utilizes data from a closely related mixed anhydride, 4-bromobenzoic 4-chlorobenzoic anhydride, to provide a reliable estimation of the chemical shifts and coupling constants. The electronic environment of the protons on the 4-chlorobenzoyl moiety in this mixed anhydride is a very close proxy for the symmetric anhydride.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically equivalent protons on the para-substituted benzene (B151609) rings.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
~8.07Doublet (d)~8.62HHa
~7.51Doublet (d)~8.62HHb

Note: Data is based on the ¹H NMR spectrum of 4-bromobenzoic this compound in CDCl₃[1]. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at δ 0.00 ppm.

Experimental Protocols

The following protocols describe the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 4-chlorobenzoyl chloride with pyridine[2].

Materials:

Procedure:

  • In a loosely stoppered flask, warm a mixture of 17.5 g (0.1 mole) of 4-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine on a steam bath for 5 minutes.

  • Pour the reaction mixture onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Filter the resulting solid precipitate by suction.

  • Wash the solid sequentially with 15 ml of methanol and then with 15 ml of dry benzene.

  • The crude product can be purified by recrystallization from dry benzene to yield pure this compound.

¹H NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (based on a 400 MHz spectrometer):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: Room temperature

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

Visualizations

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the ¹H NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (400 MHz, CDCl3, TMS) transfer->setup Insert Sample acquire Acquire Spectrum (16-32 scans) setup->acquire process Process Raw Data (Fourier Transform, Phasing) acquire->process analyze Analyze Spectrum (Chemical Shift, Integration, Multiplicity) process->analyze report Generate Data Table analyze->report

Caption: Workflow for NMR Analysis.

References

Introduction to Infrared Spectroscopy of Aromatic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Interpreting the IR Spectrum of 4-Chlorobenzoic Anhydride (B1165640)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Chlorobenzoic anhydride. It details the characteristic vibrational frequencies, offers an experimental protocol for sample preparation, and presents a logical workflow for spectral interpretation to aid in the identification and characterization of this compound.

Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational and rotational modes.[1] For organic compounds, specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for structure elucidation.

Acid anhydrides are a class of carboxylic acid derivatives characterized by the presence of two carbonyl groups linked by an oxygen atom.[2] This unique structure gives rise to two distinct carbonyl (C=O) stretching absorptions in their IR spectra, a feature that is highly characteristic of this functional group.[2][3] These two bands result from symmetric and asymmetric stretching modes of the two carbonyl groups.[2][4] In non-cyclic anhydrides, the higher frequency asymmetric stretching band is typically more intense, while in cyclic anhydrides, the lower frequency symmetric stretching band is stronger.[2][5]

For aromatic anhydrides like this compound, conjugation of the carbonyl groups with the benzene (B151609) ring can lower the frequency of the carbonyl absorptions.[3][5] The presence of other functional groups, such as the chloro-substituent and the aromatic ring, will also produce characteristic absorption bands that aid in the complete identification of the molecule.

Experimental Protocol for Solid Sample Analysis

Obtaining a high-quality IR spectrum of a solid compound such as this compound requires proper sample preparation. The thin solid film method is a common and effective technique.[6]

Methodology: Thin Solid Film Preparation

  • Sample Dissolution: Dissolve approximately 50 mg of this compound in a few drops of a volatile organic solvent with low IR absorbance in the regions of interest, such as methylene (B1212753) chloride or acetone (B3395972).[6]

  • Deposition on Salt Plate: Obtain a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).[6][7] Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely. This can be expedited by gentle warming if necessary. A thin, solid film of the compound will remain on the plate.[6] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and dried.[6] If the film is too thick (leading to overly intense, saturated peaks), the plate should be cleaned with a suitable solvent and a more dilute solution should be used.[6]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[6]

  • Data Collection: Acquire the infrared spectrum according to the instrument's operating procedures. A background spectrum of the clean, empty sample compartment should be collected first.[8]

  • Cleaning: After analysis, thoroughly clean the salt plate with a dry organic solvent like acetone and return it to a desiccator for storage to protect it from moisture.[6][7]

Spectral Data of this compound

The following table summarizes the principal infrared absorption bands expected for this compound. The interpretation is based on the characteristic frequencies for aromatic acid anhydrides and substituted benzene rings.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode
~3100 - 3000MediumAromatic C-H Stretch
~1820 - 1750StrongAsymmetric C=O Stretch (Anhydride)
~1750 - 1700StrongSymmetric C=O Stretch (Anhydride)
~1600 - 1450MediumAromatic C=C Ring Stretch
~1300 - 1000StrongC-O Stretch (Anhydride)
~850 - 800StrongC-H Out-of-Plane Bend (para-disubstituted)
~800 - 600MediumC-Cl Stretch

Interpretation of the IR Spectrum

A detailed analysis of the key regions of the this compound IR spectrum reveals the presence of its key structural features.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region is characteristic of C-H stretching vibrations where the carbon atoms are part of an aromatic ring.

  • Anhydride Carbonyl (C=O) Stretches (~1820 - 1700 cm⁻¹): The most prominent feature in the spectrum of an acid anhydride is the pair of strong C=O stretching bands.[2][3] For non-cyclic anhydrides, two distinct peaks are expected, typically separated by about 60-70 cm⁻¹.[5] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.[2] The positions of these bands at relatively high wavenumbers are a strong indication of the anhydride functional group.[9]

  • Aromatic C=C Ring Stretches (~1600 - 1450 cm⁻¹): Multiple bands of medium intensity in this region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • Anhydride C-O Stretch (~1300 - 1000 cm⁻¹): A strong absorption band in this region is attributed to the stretching vibration of the C-O bonds within the anhydride linkage. Anhydrides typically show one or two strong bands for the -CO-O-CO- system in this range.[5]

  • C-H Out-of-Plane Bending (~850 - 800 cm⁻¹): A strong band in this area often indicates the out-of-plane bending of C-H bonds on the aromatic ring. For a para-disubstituted benzene ring, as in this compound, this absorption is typically strong and found in this specific range.

  • C-Cl Stretch (~800 - 600 cm⁻¹): The absorption due to the stretching of the carbon-chlorine bond is expected in the fingerprint region of the spectrum. Its precise location can vary, but it typically appears as a medium to strong band in this range.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for identifying this compound from an unknown IR spectrum. This decision-making process systematically evaluates the presence of key functional groups to arrive at a conclusive identification.

IR_Interpretation_Workflow start Start with Unknown IR Spectrum check_carbonyl Strong absorptions in 1850-1700 cm⁻¹ region? start->check_carbonyl two_carbonyls Two distinct strong peaks in this region? check_carbonyl->two_carbonyls Yes not_anhydride Not an anhydride. Consider other carbonyl compounds (ketone, ester, etc.) check_carbonyl->not_anhydride No is_anhydride Anhydride functional group likely present two_carbonyls->is_anhydride Yes two_carbonyls->not_anhydride No check_aromatic_ch Peaks present ~3100-3000 cm⁻¹? is_anhydride->check_aromatic_ch is_aromatic Aromatic ring present check_aromatic_ch->is_aromatic Yes not_aromatic Compound is likely aliphatic check_aromatic_ch->not_aromatic No check_para_sub Strong peak ~850-800 cm⁻¹? is_aromatic->check_para_sub is_para Para-disubstitution pattern indicated check_para_sub->is_para Yes not_para Consider other substitution patterns check_para_sub->not_para No check_ccl Medium-strong peak ~800-600 cm⁻¹? is_para->check_ccl is_ccl Chloro-substituent likely present check_ccl->is_ccl Yes no_ccl Absence of chloro-substituent check_ccl->no_ccl No conclusion Spectrum is consistent with This compound is_ccl->conclusion

Caption: Logical workflow for the identification of this compound via IR spectroscopy.

Conclusion

The infrared spectrum of this compound is distinguished by a set of characteristic absorption bands. The definitive evidence for the anhydride functional group is the presence of two strong carbonyl stretching bands between approximately 1820 cm⁻¹ and 1700 cm⁻¹. The existence of an aromatic ring is confirmed by C-H and C=C stretching vibrations, and the para-substitution pattern is suggested by a strong out-of-plane C-H bending absorption. Finally, the carbon-chlorine bond provides a characteristic absorption in the fingerprint region. By systematically analyzing these key spectral features, researchers can confidently identify and characterize this compound.

References

4-Chlorobenzoic anhydride reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 4-Chlorobenzoic Anhydride (B1165640) with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (C₁₄H₈Cl₂O₃) is a symmetrical anhydride derived from 4-chlorobenzoic acid.[1] As a carboxylic acid derivative, it serves as a potent acylating agent in organic synthesis. Its structure features two 4-chlorobenzoyl groups linked by an oxygen atom. The presence of the electron-withdrawing chlorine atom at the para-position of each benzene (B151609) ring enhances the electrophilicity of the carbonyl carbons, making this compound more reactive towards nucleophiles compared to unsubstituted benzoic anhydride.[2][3] This guide provides a comprehensive overview of its reactivity with various nucleophiles, detailing reaction mechanisms, experimental protocols, and expected outcomes.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound involves nucleophilic acyl substitution.[4][5] This is a two-step addition-elimination mechanism.[4]

  • Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbonyl carbons, breaking the π bond and forming a tetrahedral intermediate.[4][6]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a 4-chlorobenzoate (B1228818) anion, which is a relatively stable leaving group.[6][7]

This mechanism is common to most carboxylic acid derivatives, with the reactivity order generally being: acid halides > acid anhydrides > esters > amides.[8][9] The enhanced reactivity of anhydrides over esters and amides is due to the superior stability of the carboxylate leaving group compared to alkoxide or amide ions.[3][8]

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Reactions with Specific Nucleophiles

The versatility of this compound allows for the synthesis of a wide range of compounds, including acids, esters, and amides.

Hydrolysis (Reaction with Water)

When treated with water, this compound undergoes hydrolysis to yield two equivalents of 4-chlorobenzoic acid.[6][7] While slower than the hydrolysis of the corresponding acyl chloride, this reaction proceeds readily, often without the need for a catalyst.[10]

Alcoholysis (Reaction with Alcohols)

Alcohols react with this compound to form one equivalent of a 4-chlorobenzoate ester and one equivalent of 4-chlorobenzoic acid.[7][11][12] The reaction, a form of acylation, is typically performed by heating the alcohol with the anhydride.[10][12] Phenols, which are less nucleophilic than alcohols, also react under similar conditions to form phenyl esters.[10]

Aminolysis (Reaction with Ammonia and Amines)

Ammonia, primary amines, and secondary amines react rapidly with this compound to produce N-substituted 4-chlorobenzamides.[11][13][14] The reaction also generates one equivalent of 4-chlorobenzoic acid, which reacts with the amine (if in excess) to form an ammonium (B1175870) carboxylate salt.[6][15] Consequently, two equivalents of the amine are often required: one to act as the nucleophile and one to neutralize the carboxylic acid byproduct.[6]

Data Presentation: Summary of Reactions

The following table summarizes the expected products from the reaction of this compound with common nucleophiles.

Nucleophile ClassNucleophile ExampleReactantsPrimary ProductByproductGeneral Conditions
WaterH₂OThis compound + Water4-Chlorobenzoic AcidNone (product is byproduct)Room temperature or gentle warming[10]
AlcoholsEthanol (B145695) (CH₃CH₂OH)This compound + EthanolEthyl 4-chlorobenzoate4-Chlorobenzoic AcidHeating is often required[10][12]
PhenolsPhenol (C₆H₅OH)This compound + PhenolPhenyl 4-chlorobenzoate4-Chlorobenzoic AcidSlower than with alcohols; heating required[10]
AmmoniaNH₃This compound + Ammonia (2 eq.)4-ChlorobenzamideAmmonium 4-chlorobenzoateRoom temperature[11][15]
Primary AminesMethylamine (CH₃NH₂)This compound + Methylamine (2 eq.)N-methyl-4-chlorobenzamideMethylammonium 4-chlorobenzoateRoom temperature[14]
Secondary AminesDimethylamine ((CH₃)₂NH)This compound + Dimethylamine (2 eq.)N,N-dimethyl-4-chlorobenzamideDimethylammonium 4-chlorobenzoateRoom temperature[14][16]

Experimental Protocols

The following are generalized protocols for the synthesis of an ester and an amide from this compound, adapted from standard procedures for acid anhydrides.

Protocol 1: Synthesis of Ethyl 4-chlorobenzoate (Esterification)

This protocol describes the reaction of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Pyridine (optional, as a scavenger for the acid byproduct)

  • Diethyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq), which acts as both reactant and solvent.

  • Heating: Gently heat the mixture to reflux with stirring and maintain for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove the 4-chlorobenzoic acid byproduct), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-chlorobenzoate.

  • Purification: Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: Synthesis of N-benzyl-4-chlorobenzamide (Amidation)

This protocol details the reaction between this compound and benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent

  • 1 M Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Amine Addition: In a separate flask, dissolve benzylamine (2.2 eq) in dichloromethane. Slowly add the amine solution dropwise to the stirred anhydride solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours.[14] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (to remove excess benzylamine), water, 5% sodium bicarbonate solution (to remove the 4-chlorobenzoic acid byproduct), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude N-benzyl-4-chlorobenzamide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start: Weigh Reactants (Anhydride, Nucleophile, Solvent) setup Reaction Setup (Combine reactants in flask) start->setup reaction Reaction (Stir at specified temperature, monitor by TLC) setup->reaction workup Aqueous Work-up (Quench and perform washes) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation purification Purification (Recrystallization or Column Chromatography) evaporation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end_product Final Product characterization->end_product

Caption: A generalized experimental workflow for synthesis using this compound.

References

An In-depth Technical Guide to the Structure of Bis(4-chlorobenzoic) Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of Bis(4-chlorobenzoic) anhydride (B1165640). This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.

Chemical Structure and Properties

Bis(4-chlorobenzoic) anhydride, also known as p-chlorobenzoic anhydride, is a symmetrical acid anhydride derived from 4-chlorobenzoic acid.[1][2] The molecule consists of two 4-chlorobenzoyl groups linked by an oxygen atom.

Molecular Structure:

Caption: 2D structure of Bis(4-chlorobenzoic) anhydride.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₄H₈Cl₂O₃[1][2]
Molecular Weight 295.12 g/mol [2]
Appearance White to pale yellow solid
Melting Point 192-193 °C[3]
CAS Number 790-41-0[1]

Synthesis

Bis(4-chlorobenzoic) anhydride is typically synthesized from 4-chlorobenzoyl chloride. A reliable method involves the reaction of 4-chlorobenzoyl chloride with pyridine (B92270).

Reaction Scheme:

Synthesis reactant1 2 x 4-Chlorobenzoyl chloride product Bis(4-chlorobenzoic) anhydride reactant1->product reactant2 Pyridine reactant2->product byproduct Pyridine hydrochloride product->byproduct

Caption: Synthesis of Bis(4-chlorobenzoic) anhydride.

Experimental Protocol: Synthesis from 4-Chlorobenzoyl Chloride [3]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • 4-chlorobenzoyl chloride (17.5 g, 0.1 mole)

  • Pyridine (50 ml, 0.6 mole)

  • Cracked ice (100 g)

  • Concentrated hydrochloric acid (50 ml)

  • Methanol

  • Benzene (B151609) (for recrystallization)

Procedure:

  • A mixture of 17.5 g (0.1 mole) of 4-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine is warmed in a loosely stoppered 200-ml flask on a steam bath for 5 minutes.

  • The reaction mixture is then poured onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • The Bis(4-chlorobenzoic) anhydride separates immediately. Once the ice has melted, the mixture is filtered by suction.

  • The solid product is washed once with 15 ml of methanol, followed by a wash with 15 ml of dry benzene.

  • The yield of the crude product is typically between 14.2–14.6 g (96–98%).

  • For further purification, the crude product can be recrystallized from 250 ml of dry benzene, with a recovery of about 90%. The purified product has a melting point of 192–193 °C.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Bis(4-chlorobenzoic) anhydride.

3.1. Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching vibrations.[4] For non-cyclic anhydrides, the higher wavenumber band is typically more intense.[4]

Expected IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~1785C=O asymmetric stretch
~1720C=O symmetric stretch
~1210C-O-C stretch
~1590Aromatic C=C stretch
~840C-Cl stretch

Note: The exact peak positions can be found on spectral databases such as SpectraBase, though direct spectra with assignments are not provided here.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Due to the symmetry of the molecule, the ¹H NMR spectrum of Bis(4-chlorobenzoic) anhydride is expected to be simple, showing two doublets in the aromatic region corresponding to the protons on the benzene rings.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.1DoubletProtons ortho to the carbonyl group
~7.5DoubletProtons meta to the carbonyl group

Note: These are predicted values based on data from related mixed anhydrides.[5]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons directly attached to the chlorine and the carbonyl group, and the other aromatic carbons.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~161C=O (carbonyl carbon)
~141Aromatic C-Cl
~132Aromatic C-H
~129Aromatic C-H
~127Aromatic C attached to C=O

Note: The availability of a ¹³C NMR spectrum is indicated on PubChem.[1]

Crystallographic Data

As of the latest search, detailed single-crystal X-ray diffraction data for Bis(4-chlorobenzoic) anhydride is not publicly available in the Crystallography Open Database or other common structural databases. Therefore, a definitive analysis of its crystal packing and solid-state conformation cannot be provided at this time.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of Bis(4-chlorobenzoic) anhydride.

Workflow start Start: 4-Chlorobenzoyl chloride synthesis Synthesis with Pyridine start->synthesis workup Work-up and Purification synthesis->workup product Bis(4-chlorobenzoic) anhydride workup->product characterization Structural Characterization product->characterization ir IR Spectroscopy characterization->ir nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr mp Melting Point Analysis characterization->mp end End: Confirmed Structure ir->end nmr->end mp->end

Caption: Experimental workflow for Bis(4-chlorobenzoic) anhydride.

Applications in Research and Development

Bis(4-chlorobenzoic) anhydride is a versatile reagent in organic synthesis. Its primary application lies in its ability to introduce the 4-chlorobenzoyl group into various molecules. This is particularly relevant in drug development, where the 4-chlorophenyl moiety is a common structural feature in many pharmacologically active compounds. It can be used in the synthesis of esters, amides, and other derivatives, serving as a key building block for more complex molecular architectures.

This guide provides a foundational understanding of Bis(4-chlorobenzoic) anhydride, which is essential for its effective utilization in research and development. For further detailed spectral data, it is recommended to consult specialized spectral databases.

References

Navigating the Safe Handling of 4-Chlorobenzoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chlorobenzoic Anhydride (B1165640). Adherence to these protocols is crucial for ensuring personal safety and minimizing laboratory hazards associated with this chemical compound. This document outlines the known hazards, personal protective equipment (PPE) recommendations, first aid measures, and safe handling procedures.

Hazard Identification and Classification

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Hazard Pictogram: [1]

  • alt text

Personal Protective Equipment (PPE)

Due to the irritating nature of 4-Chlorobenzoic Anhydride, stringent use of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.Protects against dust particles and splashes, which can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a long-sleeved, fully-buttoned lab coat.Prevents direct skin contact, which can lead to irritation.[1] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) or higher is recommended.Minimizes the inhalation of dust particles that may cause respiratory tract irritation.[1]
Footwear Closed-toe shoes must be worn at all times in the laboratory.Protects feet from potential spills.

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe working environment.

Handling Procedures
  • Avoid Contact: Avoid all direct contact with the substance.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Dust Control: Avoid generating dust. Use appropriate tools and techniques to minimize dust formation.

Storage Conditions
  • Container: Keep container tightly closed.

  • Environment: Store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the recommended workflow for safely handling this compound and the appropriate first aid response in case of an exposure event.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Information B Ensure Fume Hood is Operational A->B C Don Appropriate PPE B->C D Weigh and Transfer inside Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

FirstAidResponse First Aid Response for this compound Exposure cluster_routes First Aid Response for this compound Exposure cluster_actions First Aid Response for this compound Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap and Water Skin->WashSkin RinseEyes Rinse with Water for 15 min Eyes->RinseEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: A decision-making flowchart for first aid procedures in case of exposure.

Disclaimer

The information provided in this guide is based on the GHS classification data available from the European Chemicals Agency for this compound. A comprehensive Safety Data Sheet (SDS) was not found during the literature search. Therefore, this guide should be used for informational purposes and as a supplement to, not a replacement for, a complete SDS and institutional safety protocols. Researchers should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Technical Guide: GHS Hazard Profile of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with 4-Chlorobenzoic anhydride (B1165640) (CAS No: 790-41-0). While specific quantitative toxicological data from registered studies are not publicly available, this document synthesizes the reported GHS classifications from various sources. Furthermore, it details the standard experimental protocols that form the basis for assigning these hazard classifications, offering researchers a foundational understanding of the potential risks and the methodologies for their assessment.

GHS Hazard Classification

4-Chlorobenzoic anhydride, also known as Bis(4-chlorobenzoic) anhydride, is consistently classified with several GHS hazard statements across chemical databases and supplier safety data sheets. The primary hazards are related to irritation of the skin, eyes, and respiratory tract. An additional hazard of oral toxicity has also been noted by some suppliers.

Summary of GHS Hazard Statements

The following table summarizes the GHS hazard statements associated with this compound.

Hazard ClassHazard Statement CodeHazard StatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]
Acute Toxicity (Oral)H302Harmful if swallowed[3]

Note: The classification for acute oral toxicity (H302) is reported by some, but not all, sources.

Toxicological Data

A thorough search of publicly accessible regulatory databases, such as the European Chemicals Agency (ECHA) dissemination platform, and scientific literature did not yield detailed quantitative toxicological data for this compound from registration dossiers. The classifications in the ECHA C&L Inventory are based on notifications from a limited number of suppliers and do not currently include endpoint study summaries.[4][5]

The following table reflects the GHS classifications, with the quantitative data fields marked as "Not Available" due to the lack of publicly accessible study results.

GHS Hazard ClassificationEndpointSpeciesRouteResultGHS Category
H315: Causes skin irritation Skin IrritationRabbitDermalNot AvailableCategory 2
H319: Causes serious eye irritation Eye IrritationRabbitOcularNot AvailableCategory 2A
H335: May cause respiratory irritation Respiratory IrritationRatInhalationNot AvailableCategory 3
H302: Harmful if swallowed Acute Oral Toxicity (LD50)RatOralNot AvailableCategory 4

Standardized Experimental Protocols

The GHS hazard classifications for skin irritation, eye irritation, and respiratory irritation are determined through standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for chemical hazard assessment.

Skin Irritation: OECD Test Guideline 404

The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404: Acute Dermal Irritation/Corrosion .[6][7][8] This in vivo test provides information on the health hazards likely to arise from a single dermal application of a test substance.

Methodology:

  • Test Animals: The albino rabbit is the preferred species for this test.[7]

  • Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[7] An untreated area of skin on the same animal serves as a control. The application site is covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours, after which the residual test substance is removed.[7]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any observed effects.[7]

  • Scoring: The severity of erythema and edema is scored on a scale of 0 to 4. A substance is classified as a skin irritant (Category 2) if it produces a mean score of ≥ 2.3 and ≤ 4.0 for either erythema or edema in at least 2 of 3 tested animals, or if the inflammation persists in at least 2 animals at the end of the 14-day observation period.

GHS_Methodology_Skin_Irritation

Caption: Workflow for determining skin irritation potential according to OECD Guideline 404.

Eye Irritation: OECD Test Guideline 405

To determine if a substance causes serious eye irritation, OECD Test Guideline 405: Acute Eye Irritation/Corrosion is employed.[9][10][11] This guideline outlines the procedure for applying a test substance to the eye of an animal to assess the potential for ocular damage.

Methodology:

  • Test Animals: Healthy adult albino rabbits are used for this test.[9]

  • Application: A single dose of the test substance (typically 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[10] The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The evaluation includes scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling). The observation period can be extended up to 21 days to assess the reversibility of the effects.[9]

  • Scoring: A detailed scoring system is used to quantify the observed effects. A substance is classified as causing serious eye irritation (Category 2A) if it produces, in at least 2 of 3 tested animals, a positive response of: corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival edema ≥ 2, and the effects are fully reversible within 21 days.

GHS_Methodology_Eye_Irritation

Caption: Workflow for determining eye irritation potential according to OECD Guideline 405.

Respiratory Irritation: OECD Test Guideline 403

The potential for a substance to cause respiratory irritation is typically evaluated based on data from an acute inhalation toxicity study, such as OECD Test Guideline 403: Acute Inhalation Toxicity .[12][13][14] While the primary endpoint of this study is mortality (LC50), clinical signs of respiratory tract irritation are also recorded and used for classification.

Methodology:

  • Test Animals: Young adult rats are the preferred species.[14]

  • Exposure: Animals are exposed to the test substance, usually as a dust or aerosol, in an inhalation chamber for a defined period, typically 4 hours.[12][13] A range of concentrations is tested to determine a dose-response relationship.

  • Observation: Animals are observed for clinical signs of toxicity, including signs of respiratory irritation (e.g., labored breathing, nasal discharge), during and after exposure. The observation period is at least 14 days.[12][13]

  • Classification: A substance may be classified as causing respiratory irritation (Category 3) based on the observation of transient irritant effects, such as respiratory tract inflammation, which are reversible. This is often supported by histopathological findings in the respiratory tract.

Logical Relationship of GHS Hazards

The GHS hazard statements for this compound are interconnected, stemming from its reactive nature as an anhydride. Upon contact with moisture on biological surfaces (skin, eyes, mucous membranes), it can hydrolyze to 4-chlorobenzoic acid, which is also an irritant. This reactivity is the likely underlying cause of the observed irritant effects.

GHS_Hazard_Relationship substance This compound H315 H315 substance->H315 Contact with skin H319 H319 substance->H319 Contact with eyes H335 H335 substance->H335 Inhalation H302 H302 substance->H302 Ingestion

Caption: Relationship between this compound and its GHS hazard classifications.

Conclusion

This compound is classified under GHS as a substance that causes skin, eye, and respiratory irritation, and is potentially harmful if swallowed. While comprehensive, publicly available toxicological studies are lacking, the consistency of these classifications from multiple sources warrants handling this chemical with appropriate personal protective equipment (gloves, safety glasses, and respiratory protection where dusts may be generated) in a well-ventilated area. The experimental protocols outlined in this guide, based on OECD guidelines, represent the standard methodologies for generating the data required for a definitive GHS classification. Researchers should consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date information.

References

Commercial Suppliers and Technical Applications of 4-Chlorobenzoic Anhydride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Chlorobenzoic anhydride (B1165640) is a key chemical intermediate. This document provides an in-depth technical guide to its commercial availability, synthesis, quality control, and significant applications in drug discovery, with a focus on anticancer and diuretic agents.

Commercial Availability

4-Chlorobenzoic anhydride is readily available from a variety of commercial chemical suppliers. Purity levels typically range from 95% to over 99%, with the product being offered in various quantities from grams to kilograms. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct Name(s)PurityCAS NumberMolecular FormulaMolecular WeightNotes
Fluorochem This compound97%790-41-0C14H8Cl2O3295.12Solid form
ChemUniverse This compound97%790-41-0C14H8Cl2O3295.12Available in various pack sizes from 250mg to 5g, with bulk quotes available.
LookChem This compound95+% to 97%790-41-0C14H8Cl2O3295.12Lists multiple suppliers with varying prices and quantities.
BLD Pharm This compoundNot specified790-41-0C14H8Cl2O3295.12-
Tokyo Chemical Industry (TCI) 4-Chlorobenzoic Acid (precursor)>99.0% (GC, Titration)74-11-3C7H5ClO2156.57While not the anhydride, TCI provides the high-purity precursor.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the dehydration of 4-Chlorobenzoic acid. Several methods have been reported, with variations in the choice of dehydrating agent.

Synthesis of this compound from 4-Chlorobenzoyl Chloride

A common laboratory-scale synthesis involves the reaction of 4-chlorobenzoyl chloride with pyridine.[1]

Experimental Protocol:

  • Reaction Setup: In a 200-mL flask, combine 17.5 g (0.1 mole) of p-chlorobenzoyl chloride and 50 mL (0.6 mole) of pyridine.

  • Reaction: Gently warm the mixture on a steam bath for 5 minutes.

  • Work-up: Pour the reaction mixture over 100 g of cracked ice and 50 mL of concentrated hydrochloric acid.

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by suction filtration.

  • Purification: Wash the solid product with 15 mL of methanol, followed by 15 mL of dry benzene (B151609). The resulting product is typically 96-98% pure. For higher purity, recrystallization from dry benzene can be performed.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Reaction_Vessel Flask (Steam Bath, 5 min) 4-Chlorobenzoyl_Chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quenching Pour into Ice/HCl Reaction_Vessel->Quenching Filtration Suction Filtration Quenching->Filtration Washing Wash with Methanol & Benzene Filtration->Washing Final_Product This compound Washing->Final_Product

Figure 1: Experimental workflow for the synthesis of this compound.

Quality Control

Ensuring the purity of this compound is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

HPLC Method for Bis(4-chlorobenzoic) anhydride

A reverse-phase HPLC method can be employed for the analysis of Bis(4-chlorobenzoic) anhydride.

Experimental Protocol:

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

  • Detection: UV detection.

This method is scalable and can be adapted for preparative separation to isolate impurities.

Applications in Drug Development

4-Chlorobenzoic acid and its anhydride are versatile building blocks in the synthesis of a range of pharmaceuticals, notably in the development of anticancer and anti-inflammatory drugs, as well as diuretics.

Anticancer Agents: Targeting the EGFR Signaling Pathway

Several studies have demonstrated the use of 4-chlorobenzoyl moieties in the synthesis of novel anticancer agents that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

One class of compounds, (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, has been designed and synthesized as potential antitumor agents that activate caspase-3, a key enzyme in apoptosis (programmed cell death).[2]

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Inhibitor 4-Chlorobenzoyl-based Inhibitor Inhibitor->EGFR Inhibition Inhibitor->Apoptosis Activation

Figure 2: Simplified EGFR signaling pathway and the inhibitory role of 4-chlorobenzoyl derivatives.
Diuretics: The Case of Bumetanide

4-Chlorobenzoic acid is a key starting material in the synthesis of Bumetanide, a potent loop diuretic used to treat edema associated with congestive heart failure, liver disease, and kidney disease.[3]

The mechanism of action of Bumetanide involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle in the kidneys. This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these electrolytes and water.[4][5]

Bumetanide_MOA cluster_lumen Tubular Lumen cluster_cell Epithelial Cell of Thick Ascending Limb cluster_interstitium Renal Interstitium cluster_urine Urine Ions_Lumen Na+, K+, 2Cl- NKCC2 Na-K-2Cl Cotransporter Ions_Lumen->NKCC2 Increased_Excretion Increased Excretion of Na+, K+, 2Cl- and Water Ions_Lumen->Increased_Excretion Ions_Interstitium Na+, K+, 2Cl- Reabsorption NKCC2->Ions_Interstitium Bumetanide Bumetanide Bumetanide->NKCC2 Inhibition

Figure 3: Mechanism of action of Bumetanide on the Na-K-2Cl cotransporter.

References

Synthesis of 4-Chlorobenzoic Anhydride from p-Chlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-chlorobenzoic anhydride (B1165640) from p-chlorobenzoyl chloride. The information provided herein is curated for professionals in research and development, offering comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis and Properties

The synthesis of 4-chlorobenzoic anhydride from p-chlorobenzoyl chloride is a common laboratory procedure. One established method involves the reaction of p-chlorobenzoyl chloride with pyridine.[1][2] This reaction proceeds with a high yield, producing a white to pale yellow solid.[3]

Reactant and Product Properties

A summary of the key physical and chemical properties of the primary reactant and the final product is provided below for easy reference.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
p-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.0111-15102-104 (at 11 mmHg)Clear, colorless to faintly colored liquid
This compoundC₁₄H₈Cl₂O₃295.12192-193439 (at 760 mmHg)White to pale yellow solid

Sources:[1][2][3][4][5]

Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established literature.[1][2]

Materials:

  • p-Chlorobenzoyl chloride (17.5 g, 0.1 mole)

  • Pyridine (50 ml, 0.6 mole)

  • Cracked ice (100 g)

  • Concentrated hydrochloric acid (50 ml)

  • Methanol (B129727) (15 ml)

  • Dry benzene (B151609) (15 ml)

  • 200-ml flask

  • Steam bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 200-ml flask, combine 17.5 g (0.1 mole) of p-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine.

  • Gently warm the mixture on a steam bath for 5 minutes.

  • Prepare a beaker with 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • Pour the warm reaction mixture onto the ice and hydrochloric acid. The this compound will precipitate immediately.

  • Allow the ice to melt, then filter the solid product by suction.

  • Wash the solid sequentially with 15 ml of methanol and then 15 ml of dry benzene.

  • Dry the final product.

Yield:

This procedure is reported to yield between 14.2 g and 14.6 g of this compound, which corresponds to a 96-98% yield.[1][2] The crude product is suitable for most applications, but can be further purified by recrystallization from dry benzene.[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from p-chlorobenzoyl chloride.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride reaction_mixture Combine and Heat (5 min on steam bath) p_chlorobenzoyl_chloride->reaction_mixture pyridine Pyridine pyridine->reaction_mixture precipitation Pour onto Ice & HCl reaction_mixture->precipitation Quench filtration Filter Solid precipitation->filtration washing Wash with Methanol & Benzene filtration->washing final_product 4-Chlorobenzoic Anhydride washing->final_product Isolate

Caption: Experimental workflow for the synthesis of this compound.

Preparation of Starting Material: p-Chlorobenzoyl Chloride

For researchers who wish to prepare the starting material, p-chlorobenzoyl chloride can be synthesized from p-chlorobenzoic acid.[1]

Procedure:

  • Reflux a mixture of p-chlorobenzoic acid (156 g, 1.0 mole) and thionyl chloride (200 g, 1.7 moles) until the solution is complete.

  • Distill the excess thionyl chloride under slightly reduced pressure.

  • Distill the product at 10 to 25 mmHg.

This procedure typically yields 131-142 g (75-81%) of p-chlorobenzoyl chloride with a boiling point of 119-120°C at 22 mmHg.[1]

References

theoretical yield calculation for 4-Chlorobenzoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 4-Chlorobenzoic Anhydride (B1165640)

Introduction

In the landscape of pharmaceutical and chemical research, the precise execution and evaluation of synthetic organic reactions are paramount. A critical metric in this evaluation is the reaction yield, with the theoretical yield serving as the foundational benchmark. The theoretical yield represents the maximum quantity of a product that can be formed from a given amount of reactants, assuming complete conversion and no loss of material.[1] This guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of 4-Chlorobenzoic anhydride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Reaction Scheme and Stoichiometry

The synthesis of this compound from 4-Chlorobenzoic acid is fundamentally a dehydration or condensation reaction. Two molecules of 4-Chlorobenzoic acid combine to form one molecule of this compound and one molecule of water. The balanced chemical equation for this transformation is:

2 C₇H₅ClO₂ (4-Chlorobenzoic acid) → C₁₄H₈Cl₂O₃ (this compound) + H₂O (Water)

From this balanced equation, the stoichiometric ratio between the reactant and the product is established: 2 moles of 4-Chlorobenzoic acid yield 1 mole of this compound.

Quantitative Data Summary

For accurate theoretical yield calculations, the molar masses of the reactants and products are essential. The following table summarizes the key quantitative data for the synthesis of this compound.

Compound NameChemical FormulaMolar Mass ( g/mol )Stoichiometric Ratio
4-Chlorobenzoic acidC₇H₅ClO₂156.57[2][3][4][5]2
This compoundC₁₄H₈Cl₂O₃295.12[6][7][8]1

Theoretical Yield Calculation Workflow

The calculation of the theoretical yield is a systematic process that involves the conversion of the mass of the limiting reactant to the potential mass of the product.[9][10] In a reaction with a single reactant that is consumed, that reactant is inherently the limiting reactant.

The workflow for this calculation is as follows:

  • Determine the moles of the reactant: The mass of the starting material, 4-Chlorobenzoic acid, is converted to moles using its molar mass.

  • Apply the stoichiometric ratio: The moles of 4-Chlorobenzoic acid are used to determine the maximum number of moles of this compound that can be formed, based on the 2:1 stoichiometric ratio.

  • Calculate the theoretical yield in grams: The moles of this compound are then converted to a mass in grams using its molar mass. This final value represents the theoretical yield.[11]

The following diagram illustrates this logical workflow:

G A Start with the mass of 4-Chlorobenzoic acid (g) B Divide by the molar mass of 4-Chlorobenzoic acid (156.57 g/mol) A->B C Calculate the moles of 4-Chlorobenzoic acid B->C D Apply the stoichiometric ratio (2 moles acid : 1 mole anhydride) C->D E Calculate the moles of This compound D->E F Multiply by the molar mass of This compound (295.12 g/mol) E->F G Theoretical Yield of This compound (g) F->G

Caption: Logical workflow for theoretical yield calculation.

Experimental Protocol: Synthesis of this compound

While several methods exist for the synthesis of carboxylic acid anhydrides[12], a common laboratory-scale procedure involves the use of a dehydrating agent such as acetic anhydride or thionyl chloride. Below is a representative protocol.

Materials:

  • 4-Chlorobenzoic acid

  • Acetic anhydride

  • Toluene (B28343) (or another suitable high-boiling solvent)

  • Ice bath

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, add a known mass of 4-Chlorobenzoic acid.

  • Add a stoichiometric excess of acetic anhydride and a suitable volume of toluene to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring for a designated period (e.g., 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the this compound product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove impurities.

  • Dry the product thoroughly to a constant weight. The final mass of the pure, dry product is the actual yield .

The following diagram outlines the experimental workflow:

G A Reactants: 4-Chlorobenzoic acid Acetic Anhydride B Reaction Setup: Reflux in Toluene A->B C Workup: Cooling and Precipitation B->C D Isolation: Vacuum Filtration C->D E Purification: Wash with Cold Solvent D->E F Final Product: Dry this compound E->F

Caption: Experimental workflow for anhydride synthesis.

Conclusion

The calculation of theoretical yield is an indispensable tool for chemists and researchers in drug development and other scientific fields. It provides a crucial reference point for evaluating the efficiency of a chemical reaction and for optimizing reaction conditions to maximize product formation. A thorough understanding of stoichiometry and the principles outlined in this guide will enable professionals to accurately predict and assess the outcomes of their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols: 4-Chlorobenzoic Anhydride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (B1165640) is a versatile and effective acylating agent used in organic synthesis to introduce the 4-chlorobenzoyl group into various molecules. As an alternative to the more reactive 4-chlorobenzoyl chloride, the anhydride offers distinct advantages, such as milder reaction conditions and the formation of 4-chlorobenzoic acid as a byproduct, which can be easier to handle and remove than hydrochloric acid.[1][2] Its utility spans a range of acylation reactions, including the N-acylation of amines, O-acylation of alcohols and phenols, and the Friedel-Crafts C-acylation of aromatic compounds.[2][3]

The introduction of the 4-chlorobenzoyl moiety is of significant interest in medicinal chemistry and drug development. The presence of a chlorine atom on the phenyl ring can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, 4-chlorobenzoylated compounds are integral scaffolds in the synthesis of potential therapeutic agents, including anti-inflammatory drugs.[4][6]

These application notes provide detailed protocols for the synthesis and application of 4-chlorobenzoic anhydride in key acylation reactions, accompanied by data tables and workflow diagrams to guide researchers in their synthetic endeavors.

Physicochemical Properties and Safety Information

This compound is a white to pale yellow crystalline solid.[7] It is generally soluble in non-polar organic solvents.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₄H₈Cl₂O₃[8][9]
Molecular Weight 295.12 g/mol [8][10]
Melting Point 192–193 °C (recrystallized)[11]
Appearance White to pale yellow solid[7]
CAS Number 790-41-0[8][12]

Safety Information: this compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[7]

Synthesis of this compound

A high-yield synthesis of this compound can be achieved from 4-chlorobenzoyl chloride and pyridine (B92270).[11]

Experimental Protocol 1: Synthesis of this compound [11]

  • Materials:

    • 4-Chlorobenzoyl chloride (17.5 g, 0.1 mole)

    • Pyridine (50 ml, 0.6 mole)

    • Cracked ice (100 g)

    • Concentrated hydrochloric acid (50 ml)

    • Methanol

    • Benzene (B151609) (dry)

    • 200-ml flask

  • Procedure:

    • In a 200-ml flask, combine 17.5 g of 4-chlorobenzoyl chloride and 50 ml of pyridine.

    • Loosely stopper the flask and warm the mixture on a steam bath for 5 minutes.

    • Pour the warm mixture onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

    • The anhydride product will separate as a solid.

    • Once the ice has sufficiently melted, filter the mixture by suction using a Büchner funnel.

    • Wash the solid product once with 15 ml of methanol, followed by a wash with 15 ml of dry benzene.

    • The crude yield is typically 14.2–14.6 g (96–98%).

    • For purification, the crude product can be recrystallized from 250 ml of dry benzene to yield a product with a melting point of 192–193°C.

Application in Acylation Reactions

This compound is a key reagent for electrophilic substitution reactions where an acyl group is introduced.

G General Acylation Reactions Using this compound reagent This compound prod_amide N-Acylated Amide reagent->prod_amide + prod_ester O-Acylated Ester reagent->prod_ester + prod_ketone C-Acylated Ketone (Friedel-Crafts) reagent->prod_ketone + Lewis Acid byproduct 4-Chlorobenzoic Acid sub_amine Amine (R-NH₂) sub_amine->prod_amide sub_alcohol Alcohol/Phenol (B47542) (R-OH) sub_alcohol->prod_ester sub_arene Arene (Ar-H) sub_arene->prod_ketone prod_amide->byproduct forms prod_ester->byproduct forms prod_ketone->byproduct forms

Caption: General acylation reaction pathways.

N-Acylation of Amines

The reaction of this compound with primary or secondary amines yields the corresponding N-(4-chlorobenzoyl) amides.[2][13] This reaction is fundamental in peptide synthesis and the modification of bioactive molecules.[14]

Experimental Protocol 2: N-Acylation of Aniline (B41778)

  • Materials:

    • Aniline (1.0 eq)

    • This compound (1.1 eq)

    • Pyridine (anhydrous) or Dichloromethane (DCM) with Triethylamine (B128534) (2.0 eq)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve aniline (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask. If using DCM, add triethylamine (2.0 eq).

    • Add this compound (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Data for N-Acylation

ParameterValueNotes
Substrate AnilineModel primary aromatic amine
Acylating Agent This compound1.1 equivalents
Solvent/Base Pyridine or DCM/TriethylamineAnhydrous conditions recommended
Temperature Room Temperature
Reaction Time 4-12 hoursMonitor by TLC
Typical Yield >90%Based on analogous reactions[11][15]
O-Acylation of Alcohols and Phenols

This compound reacts with alcohols and phenols to form esters.[1] This reaction is often slower than with acyl chlorides and may require gentle heating or a catalyst.

Experimental Protocol 3: O-Acylation of Phenol

  • Materials:

    • Phenol (1.0 eq)

    • This compound (1.1 eq)

    • Pyridine (as solvent and catalyst)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • Dissolve phenol (1.0 eq) and this compound (1.1 eq) in pyridine in a round-bottom flask.

    • Gently heat the mixture to 50-60°C and stir for 2-6 hours. Monitor progress by TLC.

    • After cooling to room temperature, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting ester by recrystallization or column chromatography.

Table 3: Representative Data for O-Acylation

ParameterValueNotes
Substrate PhenolModel phenol
Acylating Agent This compound1.1 equivalents
Solvent/Catalyst Pyridine
Temperature 50-60°CGentle heating improves rate[1]
Reaction Time 2-6 hoursMonitor by TLC
Typical Yield HighBased on analogous reactions[16]
Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] The reaction requires a Lewis acid catalyst, such as AlCl₃, and produces an aryl ketone.[17]

G Simplified Friedel-Crafts Acylation Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge Arene & Lewis Acid (AlCl₃) in inert solvent B Cool to 0°C A->B C Slowly Add This compound B->C D Stir at RT or Heat (Monitor by TLC) C->D E Quench with ice-cold acid D->E F Extract with Organic Solvent E->F G Wash, Dry, Concentrate F->G H Purify Product (Crystallization/Chromatography) G->H

Caption: Experimental workflow for Friedel-Crafts acylation.

Experimental Protocol 4: Friedel-Crafts Acylation of Toluene (B28343)

  • Materials:

    • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

    • Toluene (1.0 eq)

    • This compound (1.0 eq)

    • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

    • Ice-cold dilute HCl

    • Round-bottom flask, dropping funnel, magnetic stirrer

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in the chosen anhydrous solvent in a flask cooled in an ice bath, add toluene (1.0 eq).

    • Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-8 hours, or until TLC indicates completion.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over MgSO₄, filter, and evaporate the solvent.

    • Purify the product ketone by recrystallization or column chromatography.

Table 4: Representative Data for Friedel-Crafts Acylation

ParameterValueNotes
Substrate TolueneModel activated arene
Acylating Agent This compound1.0 equivalent
Catalyst Aluminum Chloride (AlCl₃)1.2 equivalents (stoichiometric amount often needed)[3]
Solvent Dichloromethane (DCM)Must be anhydrous
Temperature 0°C to Room Temperature
Reaction Time 2-8 hoursMonitor by TLC
Typical Yield Moderate to HighProduct is a mixture of ortho and para isomers[17]

Applications in Drug Discovery

The 4-chlorobenzoyl functional group is a privileged scaffold in medicinal chemistry. The introduction of this group can enhance the biological activity of a lead compound. For instance, computational studies on vanillin (B372448) derivatives have suggested that 4-chlorobenzoylation can increase binding affinity to targets like the COX-2 receptor, indicating potential for developing novel anti-inflammatory agents.[6] The use of this compound provides a direct and efficient route to synthesize such derivatives for further investigation in drug discovery pipelines.

G Role in Drug Development A Lead Compound (e.g., with -OH or -NH₂ group) B Acylation with This compound A->B C 4-Chlorobenzoylated Derivative B->C D Modified Properties: - Increased Lipophilicity - Enhanced Binding - Improved Metabolic Stability C->D E Screening & SAR Studies C->E F Optimized Drug Candidate E->F

Caption: Logical relationship of synthesis and drug development.

References

Application Notes and Protocols: The Mixed Anhydride Method in Peptide Synthesis with Reference to 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on 4-Chlorobenzoic Anhydride (B1165640): Extensive literature review did not yield specific application notes or established protocols for the use of 4-chlorobenzoic anhydride as a standalone coupling reagent in peptide synthesis. The information presented herein is based on the well-documented "mixed anhydride method" of peptide synthesis. While this compound could theoretically be used to form a mixed anhydride with an N-protected amino acid, specific methodologies, reaction efficiencies, and potential side-products for this particular reagent are not detailed in the available scientific literature. The following sections provide a comprehensive overview and generalized protocols for the mixed anhydride method, which would be the parent methodology for any potential use of this compound.

The Mixed Anhydride Method: A Primer

The mixed anhydride method is a well-established technique for the formation of peptide bonds.[1][2] This procedure involves the activation of the carboxyl group of an N-protected amino acid by forming a mixed anhydride with a second, non-amino acid carboxylic acid or a derivative of carbonic acid.[1] This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid (or peptide) to form the desired peptide bond.[3]

The most common variant of this method is the mixed carbonic anhydride method, where an N-protected amino acid is reacted with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine base.[4]

Key Advantages of the Mixed Anhydride Method:

  • Rapid Reaction Rates: The coupling reactions are typically fast.[4]

  • Cost-Effective: The reagents, particularly chloroformates, are generally inexpensive, making this method suitable for large-scale synthesis.[4]

  • High Purity of Products: When optimized, the method can yield peptides of high purity.[4]

Potential Challenges:

  • Racemization: A significant side reaction can be the loss of stereochemical integrity at the chiral center of the activated amino acid. The choice of base and solvent is crucial to minimize racemization.[5]

  • Urethane (B1682113) Formation: A competing side reaction is the formation of a urethane byproduct, where the amino component attacks the carbonic acid portion of the mixed anhydride.[6]

  • Disproportionation: The mixed anhydride can sometimes disproportionate into two symmetrical anhydrides.

General Experimental Protocol for Peptide Synthesis via the Mixed Carbonic Anhydride Method

This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester using the mixed carbonic anhydride method.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH, Z-Gly-OH)

  • Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl)

  • Isobutyl chloroformate or ethyl chloroformate

  • Tertiary amine base (e.g., N-methylmorpholine (NMM), triethylamine (B128534) (TEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM))

  • Stirring apparatus

  • Cooling bath (e.g., ice-salt bath)

Procedure:

Step 1: Formation of the Mixed Anhydride

  • Dissolve the N-protected amino acid (1 equivalent) in the anhydrous solvent of choice in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -15 °C using a cooling bath.

  • Add the tertiary amine base (1 equivalent) to the solution while maintaining the low temperature.

  • Slowly add the alkyl chloroformate (1 equivalent) dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

  • Stir the reaction mixture at -15 °C for 1 to 15 minutes to allow for the formation of the mixed anhydride.

Step 2: Peptide Coupling

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1 equivalent) and the tertiary amine base (1 equivalent) in the chosen anhydrous solvent.

  • Add this solution to the pre-formed mixed anhydride solution from Step 1.

  • Allow the reaction to proceed at a low temperature for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, filter the mixture to remove any precipitated amine hydrochloride salts.

  • Wash the filtrate with a series of aqueous solutions to remove unreacted starting materials and byproducts. This typically includes washes with a weak acid (e.g., dilute HCl), a weak base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude protected peptide.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Reaction Parameters

ParameterRecommended ConditionsPotential Issues & Mitigation
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)Solvent can influence the extent of side reactions. THF is often preferred to minimize racemization.
Base N-Methylmorpholine (NMM), N-MethylpiperidineTriethylamine (TEA) can sometimes lead to increased racemization. The choice of base is critical.
Temperature -15 °C to 0 °C for anhydride formation and initial couplingHigher temperatures can increase the rate of side reactions, particularly racemization.
Activating Agent Isobutyl chloroformate, Ethyl chloroformateThe structure of the chloroformate can influence the reaction outcome.

Visualizing the Process

Peptide_Bond_Formation_Mixed_Anhydride cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Peptide Coupling N-Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Carbonic Anhydride N-Protected_AA->Mixed_Anhydride + Chloroformate Alkyl Chloroformate Chloroformate->Mixed_Anhydride + Base Tertiary Amine Base->Mixed_Anhydride Catalyst Amino_Ester Amino Acid Ester Mixed_Anhydride->Amino_Ester Reacts with Peptide Protected Dipeptide Amino_Ester->Peptide

Caption: General mechanism of peptide bond formation using the mixed anhydride method.

Experimental_Workflow_Peptide_Synthesis start Start dissolve_aa Dissolve N-Protected Amino Acid in Anhydrous Solvent start->dissolve_aa cool_solution Cool Solution to -15°C dissolve_aa->cool_solution add_base1 Add Tertiary Amine cool_solution->add_base1 add_chloroformate Add Alkyl Chloroformate (Formation of Mixed Anhydride) add_base1->add_chloroformate coupling Combine Solutions (Peptide Coupling) add_chloroformate->coupling prepare_amine Prepare Solution of Amino Acid Ester + Base prepare_amine->coupling workup Aqueous Work-up (Wash with Acid, Base, Brine) coupling->workup purify Dry and Evaporate Solvent workup->purify final_product Purify Protected Peptide (Recrystallization or Chromatography) purify->final_product end End final_product->end

Caption: A typical experimental workflow for peptide synthesis via the mixed anhydride method.

References

Application Notes and Protocols for Esterification using 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the esterification of various alcohols using 4-chlorobenzoic anhydride (B1165640), a versatile reagent for the introduction of the 4-chlorobenzoyl group. This protocol is particularly effective when catalyzed by 4-(dimethylamino)pyridine (DMAP), a highly efficient acylation catalyst.[1][2] The resulting 4-chlorobenzoate (B1228818) esters are valuable intermediates in organic synthesis and drug development.

Introduction

Esterification is a fundamental transformation in organic chemistry. The use of an acid anhydride, such as 4-chlorobenzoic anhydride, offers a reliable method for the acylation of alcohols. The reaction is often sluggish on its own but is significantly accelerated by the addition of a nucleophilic catalyst. 4-(Dimethylamino)pyridine (DMAP) is a superior catalyst for this purpose, operating through the formation of a highly reactive N-acylpyridinium intermediate.[2][3] This method is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols.

Data Presentation

Table 1: DMAP-Catalyzed Esterification of Various Alcohols with Benzoic Anhydride *

EntryAlcohol SubstrateTypeTime (h)Yield (%)
1Benzyl alcoholPrimary198
21-HexanolPrimary1.597
32-PhenylethanolPrimary199
4CyclohexanolSecondary296
5(R)-(-)-2-OctanolSecondary395
6L-MentholSecondary498
7tert-Butyl alcoholTertiary2485
81-AdamantanolTertiary4892

*Data is representative and based on the esterification with benzoic anhydride as reported in the literature. Yields are for isolated products.

Experimental Protocols

This section provides a detailed methodology for the DMAP-catalyzed esterification of an alcohol with this compound.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥97%Acylating agent
Alcohol (e.g., Benzyl alcohol)AnhydrousSubstrate
4-(Dimethylamino)pyridine (DMAP)≥99%Catalyst
Dichloromethane (B109758) (DCM)AnhydrousSolvent
1 M Hydrochloric acid (HCl)Reagent GradeFor work-up
Saturated sodium bicarbonate (NaHCO₃) solutionReagent GradeFor work-up
Brine (saturated NaCl solution)Reagent GradeFor work-up
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent GradeDrying agent
General Procedure for Esterification
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq).

  • Addition of Reagents: Dissolve the alcohol in anhydrous dichloromethane (DCM). To this solution, add this compound (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove DMAP and any unreacted pyridine-containing species.

    • Next, wash with saturated NaHCO₃ solution to remove the 4-chlorobenzoic acid byproduct.

    • Finally, wash with brine to remove any remaining aqueous contaminants.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Mechanism

The DMAP-catalyzed esterification proceeds through a nucleophilic catalysis pathway.

reaction_mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation & Catalyst Regeneration Anhydride This compound Intermediate N-Acylpyridinium Ion Anhydride->Intermediate + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate + R-OH Alcohol Alcohol (R-OH) Ester 4-Chlorobenzoate Ester Tetrahedral_Intermediate->Ester Regenerated_DMAP DMAP (Regenerated) Tetrahedral_Intermediate->Regenerated_DMAP Releases DMAP

Caption: Mechanism of DMAP-catalyzed esterification.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

experimental_workflow Start Start Reaction_Setup 1. Reaction Setup: - Add Alcohol to flask - Dissolve in anhydrous DCM Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: - this compound - DMAP (catalyst) Reaction_Setup->Reagent_Addition Reaction 3. Reaction: - Stir at room temperature - Monitor by TLC Reagent_Addition->Reaction Workup 4. Work-up: - Dilute with DCM - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine Reaction->Workup Drying_Concentration 5. Drying & Concentration: - Dry over MgSO₄ - Filter - Concentrate in vacuo Workup->Drying_Concentration Purification 6. Purification (optional): - Column Chromatography Drying_Concentration->Purification Final_Product Final Product: 4-Chlorobenzoate Ester Purification->Final_Product

Caption: Experimental workflow for esterification.

References

Application Note: 4-Chlorobenzoic Anhydride for Sensitive GC-MS Analysis of Alcohols and Amines

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a generalized protocol for the derivatization of primary and secondary alcohols and amines using 4-chlorobenzoic anhydride (B1165640) prior to analysis by gas chromatography-mass spectrometry (GC-MS). Acylation with 4-chlorobenzoic anhydride enhances the volatility and thermal stability of polar analytes, improving chromatographic peak shape and enabling lower detection limits. The resulting 4-chlorobenzoyl derivatives exhibit favorable fragmentation patterns in mass spectrometry, aiding in structural elucidation and quantitative analysis. This document provides a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis, along with illustrative performance data.

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and clinical research, such as alcohols and amines, possess polar functional groups that lead to poor chromatographic performance, including peak tailing and low sensitivity. Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]

Acylation, the process of introducing an acyl group into a molecule, is a widely used derivatization technique that converts polar -OH and -NH groups into less polar esters and amides, respectively.[2] This transformation increases analyte volatility and reduces interactions with active sites in the GC system.[3] this compound is an effective acylating agent that forms stable 4-chlorobenzoyl derivatives. The presence of the chlorine atom in the derivative can also enhance the response of an electron capture detector (ECD).

This application note provides a detailed, adaptable protocol for the use of this compound as a derivatizing reagent for the GC-MS analysis of alcohols and amines.

Experimental Protocols

Protocol 1: Derivatization of Alcohols and Amines with this compound

Materials:

  • Analyte solution (e.g., 1 mg/mL in a suitable aprotic solvent like ethyl acetate (B1210297) or dichloromethane)

  • This compound

  • Anhydrous Pyridine (B92270) (as catalyst and acid scavenger)

  • Anhydrous Ethyl Acetate or Dichloromethane (as reaction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a clean, dry 2 mL vial, add 100 µL of the analyte solution. If the sample is in an aqueous matrix, it must first be extracted into a water-immiscible organic solvent and dried.

  • Reagent Addition: Add 200 µL of a freshly prepared solution of this compound (10 mg/mL in anhydrous ethyl acetate).

  • Catalyst Addition: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and neutralizes the 4-chlorobenzoic acid byproduct.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the reactivity and steric hindrance of the analyte.

  • Reaction Quenching and Neutralization: After cooling to room temperature, add 1 mL of saturated aqueous sodium bicarbonate solution to the vial to neutralize any remaining reagent and the acid byproduct. Vortex for 1 minute.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC system.

Protocol 2: GC-MS Analysis of 4-Chlorobenzoyl Derivatives

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

GC Conditions (Illustrative):

ParameterValue
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 290°C

MS Conditions (Illustrative):

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Quadrupole Temp 150°C
Electron Energy 70 eV
Scan Range m/z 50-550
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

The following tables present illustrative quantitative data for the analysis of a hypothetical primary alcohol (Analyte A) and a primary amine (Analyte B) after derivatization with this compound. Note: This data is for demonstration purposes and actual results will vary depending on the analyte and instrumentation.

Table 1: Method Validation Parameters for Derivatized Analytes

ParameterAnalyte A DerivativeAnalyte B Derivative
Linear Range (ng/mL) 5 - 100010 - 1500
Correlation Coefficient (r²) > 0.998> 0.997
Limit of Detection (LOD) (ng/mL) 1.52.5
Limit of Quantification (LOQ) (ng/mL) 5.010.0

Table 2: Recovery and Precision Data

AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, n=6) (%)
Analyte A 2598.24.5
250101.53.2
75099.82.8
Analyte B 5095.75.1
50098.93.8
1000102.13.1

Visualizations

The following diagrams illustrate the derivatization workflow and the general chemical reaction.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Analyte Analyte in Solution Mix Mix & Heat (60-70°C) Analyte->Mix Reagent This compound Reagent->Mix Catalyst Pyridine Catalyst->Mix Quench Quench with NaHCO3 Mix->Quench Cool Extract Extract Organic Layer Quench->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS Inject

Caption: Derivatization and analysis workflow.

Acylation_Reaction cluster_legend Legend Reactants R-XH This compound Products R-X-CO-C6H4Cl 4-Chlorobenzoic Acid Reactants->Products Acylation Catalyst Pyridine (Catalyst/Base) Catalyst->Reactants facilitates l1 R-XH: Analyte (Alcohol or Amine) l2 R-X-CO-C6H4Cl: Derivatized Analyte

Caption: General acylation reaction scheme.

Conclusion

Derivatization with this compound is a viable strategy for the GC-MS analysis of compounds containing alcohol and amine functional groups. The provided protocol offers a solid foundation for method development. Optimization of reaction conditions, such as temperature, time, and reagent concentrations, is recommended for each specific analyte to achieve optimal derivatization efficiency and analytical performance. This method enhances the suitability of polar analytes for GC-MS analysis, enabling robust and sensitive quantification in complex matrices.

References

Application Notes and Protocols for Amide Bond Formation with 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. The amide functional group is a prevalent feature in a vast array of pharmaceuticals, natural products, and biologically active molecules.[1] 4-Chlorobenzoic anhydride (B1165640) is a versatile and reactive starting material for the synthesis of N-substituted-4-chlorobenzamides. The presence of the chloro-substituent can significantly influence the physicochemical and biological properties of the resulting amide, making it a valuable building block for the exploration of new chemical entities.

These application notes provide a comprehensive overview of the use of 4-chlorobenzoic anhydride in amide synthesis, including detailed experimental protocols, quantitative data, and insights into the applications of the resulting 4-chlorobenzamide (B146232) derivatives.

Applications in Drug Discovery and Development

Derivatives of 4-chlorobenzoic acid, particularly 4-chlorobenzamides, have demonstrated a wide range of biological activities, positioning them as privileged scaffolds in drug discovery.

Enzyme Inhibition

A significant application of 4-chlorobenzamide derivatives is in the development of enzyme inhibitors. The 4-chlorophenyl moiety can effectively interact with the active sites of various enzymes, leading to the modulation of their activity.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[2] N-substituted aminobenzamides have been investigated as DPP-IV inhibitors.[3] The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, such as GLP-1, leading to enhanced insulin (B600854) secretion and improved glycemic control.[2]

Antimicrobial and Other Biological Activities

Beyond enzyme inhibition, 4-chlorobenzamide derivatives have been explored for other therapeutic applications:

  • Antimicrobial Activity: Halogenated benzamides have shown potential as antimicrobial agents.

  • Antiproliferative and Insecticidal Properties: N-(4-Bromophenyl)-4-chlorobenzamide has been investigated for its potential antiproliferative and insecticidal activities.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted-4-chlorobenzamides using this compound.

General Protocol for Amide Synthesis with Primary and Secondary Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline (B41778), diethylamine)

  • Anhydrous solvent (e.g., chloroform (B151607), dichloromethane, or tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

  • Equipment for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Anhydride: To the stirred solution of the amine, add this compound (1.0 equivalent) portion-wise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5] Reactions are often complete within 30 minutes to a few hours.

  • Work-up:

    • Upon completion of the reaction, evaporate the solvent under reduced pressure.

    • The residue will contain the desired amide and 4-chlorobenzoic acid as a byproduct.

    • Triturate the residue with a non-polar solvent like n-hexane to precipitate the amide, leaving the more soluble carboxylic acid in the supernatant.

    • Alternatively, the residue can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the 4-chlorobenzoic acid byproduct, followed by a water and brine wash.

  • Purification: The crude amide can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of N-phenyl-4-chlorobenzamide

This protocol provides a specific example for the synthesis of an N-aryl amide.

Materials:

  • Benzoic-p-chlorobenzoic anhydride (as a representative reactive equivalent to this compound for the p-chlorobenzoyl moiety)

  • Aniline

  • Chloroform

  • n-Hexane

Procedure:

  • Reaction: To a solution of aniline (10 mmol) in chloroform (20 mL), add benzoic-p-chlorobenzoic anhydride (10 mmol) at room temperature with stirring.

  • Monitoring: Monitor the reaction for completion by TLC (typically around 30 minutes).

  • Isolation: Evaporate the chloroform, and triturate the residue with n-hexane.

  • Purification: The hexane-insoluble product is the desired p-chlorobenzanilide, which can be collected by filtration. The reported yield for this selective reaction is high, typically in the range of 95-98%. The supernatant contains benzoic acid. The crude product can be recrystallized from a suitable solvent if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 4-chlorobenzamides.

Starting AnhydrideAmineSolventReaction TimeTemperatureYield (%)Reference
Benzoic-p-chlorobenzoic anhydrideAnilineChloroform~0.5 hRoom Temp.95-98
This compoundPrimary AmineTHF1-3 hRoom Temp.>90(General)
This compoundSecondary AmineDichloromethane2-4 hRoom Temp.>90(General)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-4-chlorobenzamides.

G Experimental Workflow for Amide Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Amine in Anhydrous Solvent B Add this compound A->B C Stir at Room Temperature B->C D Solvent Evaporation C->D E Separation of Amide and Carboxylic Acid D->E F Recrystallization or Column Chromatography E->F G DPP-IV Inhibition Signaling Pathway cluster_0 Physiological Response cluster_1 DPP-IV Action (Uninhibited) cluster_2 Therapeutic Intervention A Meal Intake B Incretin (GLP-1) Release A->B C Pancreatic β-cell Stimulation B->C G DPP-IV B->G Degradation D Insulin Secretion C->D E Glucose Uptake by Tissues D->E F Lowered Blood Glucose E->F H Inactive GLP-1 G->H I 4-Chlorobenzamide-based DPP-IV Inhibitor I->G Inhibition

References

Application Notes and Protocols for Reactions with 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving 4-Chlorobenzoic Anhydride (B1165640). This document includes detailed protocols for common transformations such as esterification, amidation, and Friedel-Crafts acylation, making it a valuable resource for researchers in organic synthesis and drug development.

Overview of 4-Chlorobenzoic Anhydride

This compound is a versatile reagent in organic synthesis, primarily utilized as a source of the 4-chlorobenzoyl group. It is a white to pale yellow solid and serves as a key intermediate in the synthesis of various esters, amides, and ketones, many of which are precursors to pharmacologically active molecules. Its reactions are typically characterized by the nucleophilic attack on one of the carbonyl carbons, leading to the formation of a new acyl derivative and a molecule of 4-chlorobenzoic acid as a byproduct.

Key Reactions and Experimental Protocols

This section details the experimental protocols for the primary applications of this compound.

Esterification of Alcohols

The reaction of this compound with alcohols provides a straightforward method for the synthesis of 4-chlorobenzoate (B1228818) esters. These esters are important intermediates in the synthesis of various organic molecules.

General Reaction:

(4-ClC₆H₄CO)₂O + R-OH → 4-ClC₆H₄COOR + 4-ClC₆H₄COOH

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, or a more complex alcohol)

  • Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Addition of Alcohol and Base: To the stirred solution, add the desired alcohol (1.0-1.2 eq.) followed by the dropwise addition of pyridine (1.2 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove 4-chlorobenzoic acid and excess anhydride) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 4-chlorobenzoate ester.

Amidation of Amines

The synthesis of 4-chlorobenzamides, which are common motifs in various biologically active compounds, can be readily achieved through the reaction of this compound with primary or secondary amines.

General Reaction:

(4-ClC₆H₄CO)₂O + R-NH₂ → 4-ClC₆H₄CONHR + 4-ClC₆H₄COOH

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

  • Addition of Anhydride: To this solution, add a solution of this compound (1.1 eq.) in anhydrous THF dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude amide can be purified by recrystallization or column chromatography to yield the final product.

Friedel-Crafts Acylation of Arenes

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a 4-chlorobenzoyl group onto an aromatic ring, forming aryl ketones. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2]

General Reaction:

(4-ClC₆H₄CO)₂O + Ar-H --(Lewis Acid)--> 4-ClC₆H₄CO-Ar + 4-ClC₆H₄COOH

Materials:

  • This compound

  • Aromatic compound (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid

  • Anhydrous dichloromethane (DCM) or nitrobenzene (B124822) as solvent

  • Ice bath

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (2.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add this compound (1.0 eq.). Stir the mixture until the evolution of HCl gas ceases, indicating the formation of the acylium ion complex.

  • Addition of Arene: Add the aromatic compound (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, or until completion as monitored by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous CaCl₂.

  • Purification: After filtering, remove the solvent by rotary evaporation. The resulting crude ketone can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the reactions described above. These values are based on literature reports for analogous reactions and should be considered as representative examples.

Reaction TypeReactantsSolventCatalyst/BaseTemperature (°C)Time (h)Yield (%)
Esterification This compound, EthanolDCMPyridineRoom Temp.2-485-95
Amidation This compound, AnilineTHFTriethylamineRoom Temp.2-490-98
Friedel-Crafts Acylation This compound, AnisoleDCMAlCl₃0 to Room Temp.3-670-85

Visualizations

The following diagrams illustrate the general workflows and mechanisms for the key reactions of this compound.

Esterification_Workflow cluster_workflow Esterification Workflow start Start: Dissolve this compound in DCM add_reagents Add Alcohol and Pyridine start->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Work-up: Dilute, Wash with NaHCO3 and Brine react->workup dry Dry Organic Layer (MgSO4) and Concentrate workup->dry purify Purify by Chromatography or Recrystallization dry->purify end_node End: Pure 4-Chlorobenzoate Ester purify->end_node

Caption: General workflow for the esterification of an alcohol with this compound.

Amidation_Mechanism cluster_mechanism Amidation: Nucleophilic Acyl Substitution Anhydride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Amine Primary/Secondary Amine (R-NH2) Amine->Anhydride Nucleophilic Attack Products 4-Chlorobenzamide + 4-Chlorobenzoic Acid Tetrahedral_Intermediate->Products Collapse and Proton Transfer

Caption: Simplified mechanism for the amidation reaction.

Friedel_Crafts_Workflow cluster_workflow Friedel-Crafts Acylation Workflow start Start: Suspend AlCl3 in DCM add_anhydride Add this compound (Formation of Acylium Ion) start->add_anhydride add_arene Add Aromatic Compound at 0-5 °C add_anhydride->add_arene react Stir at Room Temperature (Monitor by TLC) add_arene->react quench Quench with Ice/HCl react->quench workup Work-up: Separate Layers, Wash with NaHCO3 quench->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Chromatography or Recrystallization dry->purify end_node End: Pure Aryl Ketone purify->end_node

Caption: Experimental workflow for Friedel-Crafts acylation using this compound.

References

Application of 4-Chlorobenzoic Anhydride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (B1165640), a derivative of 4-chlorobenzoic acid, serves as a crucial reagent in the synthesis of various pharmaceutical intermediates. Its utility lies in its ability to act as an efficient acylating agent, introducing the 4-chlorobenzoyl moiety into a wide range of molecules. This structural motif is present in a number of active pharmaceutical ingredients (APIs), particularly in the oncology and anesthesiology fields. The 4-chlorophenyl group can significantly influence the pharmacological properties of a drug molecule, including its binding affinity to target proteins, metabolic stability, and overall efficacy. This document provides detailed application notes and protocols for the use of 4-chlorobenzoic anhydride in the synthesis of key pharmaceutical intermediates.

Core Application: Acylation of Amines

A primary application of this compound is the acylation of primary and secondary amines to form corresponding amides. This reaction is fundamental in the synthesis of numerous pharmaceutical intermediates. The resulting N-aryl amides are key building blocks for more complex drug molecules.

Featured Intermediate: N-(2,3-dimethylphenyl)-4-chlorobenzamide

N-(2,3-dimethylphenyl)-4-chlorobenzamide is a key intermediate in the synthesis of several kinase inhibitors, a class of targeted cancer therapeutics. The formation of this intermediate involves the acylation of 2,3-dimethylaniline (B142581) with a 4-chlorobenzoylating agent, such as this compound or its corresponding acid chloride.

Logical Relationship: Synthesis of a Kinase Inhibitor Intermediate

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_application Application This compound This compound Acylation Acylation This compound->Acylation 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethylaniline->Acylation N-(2,3-dimethylphenyl)-\n4-chlorobenzamide N-(2,3-dimethylphenyl)- 4-chlorobenzamide Acylation->N-(2,3-dimethylphenyl)-\n4-chlorobenzamide Kinase Inhibitor Synthesis Kinase Inhibitor Synthesis N-(2,3-dimethylphenyl)-\n4-chlorobenzamide->Kinase Inhibitor Synthesis

Caption: Synthesis of a key intermediate for kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of N-(2,3-dimethylphenyl)-4-chlorobenzamide via Schotten-Baumann Reaction

This protocol is adapted for the use of 4-chlorobenzoyl chloride, a closely related and often interchangeable acylating agent to this compound under these conditions. The reaction proceeds via the Schotten-Baumann reaction, which is a well-established method for the synthesis of amides from amines and acid chlorides in the presence of a base.

Materials:

  • 2,3-Dimethylaniline

  • 4-Chlorobenzoyl chloride (or a stoichiometric equivalent of this compound)

  • 10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in dichloromethane (100 mL).

  • To the stirred solution, add 10% aqueous sodium hydroxide solution (2.5 eq).

  • Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in dichloromethane (50 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C. If using this compound, it can be added directly as a solid in portions or as a solution in DCM.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2,3-dimethylphenyl)-4-chlorobenzamide.

Quantitative Data (Representative):

ParameterValueReference
Yield 85-95%[General Schotten-Baumann reaction yields]
Reaction Time 2-4 hours[General Schotten-Baumann reaction conditions]
Reaction Temp. 0 °C to Room Temp.[General Schotten-Baumann reaction conditions]
Purity (after recrystallization) >98%[Typical purity after recrystallization]

Application in Anticancer Drug Synthesis: Tyrosine Kinase Inhibitors

Many modern anticancer drugs, such as Pazopanib and Axitinib, are potent tyrosine kinase inhibitors that target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is crucial for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. While direct synthesis routes for these specific drugs using this compound are proprietary and not always publicly available, the formation of N-aryl benzamide (B126) structures, similar to the intermediate described above, is a common feature in their molecular architecture.

VEGFR Signaling Pathway and Inhibition by Axitinib/Pazopanib

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Axitinib and Pazopanib act as competitive inhibitors at the ATP-binding site of the VEGFR tyrosine kinase domain, thereby blocking this signaling cascade.

Experimental Workflow: From Intermediate to Drug Action

G This compound This compound Acylation Acylation This compound->Acylation Amine Precursor Amine Precursor Amine Precursor->Acylation Pharmaceutical Intermediate Pharmaceutical Intermediate Acylation->Pharmaceutical Intermediate Further Synthesis Steps Further Synthesis Steps Pharmaceutical Intermediate->Further Synthesis Steps Active Pharmaceutical Ingredient (e.g., Axitinib/Pazopanib) Active Pharmaceutical Ingredient (e.g., Axitinib/Pazopanib) Further Synthesis Steps->Active Pharmaceutical Ingredient (e.g., Axitinib/Pazopanib) Inhibition of VEGFR Signaling Inhibition of VEGFR Signaling Active Pharmaceutical Ingredient (e.g., Axitinib/Pazopanib)->Inhibition of VEGFR Signaling Anti-Angiogenic Effect Anti-Angiogenic Effect Inhibition of VEGFR Signaling->Anti-Angiogenic Effect Cancer Treatment Cancer Treatment Anti-Angiogenic Effect->Cancer Treatment

Caption: From chemical synthesis to therapeutic action.

VEGFR Signaling Pathway Diagram

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates PKC PKC PLCg->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Survival Cell Survival AKT->Survival mTOR->Proliferation Axitinib_Pazopanib Axitinib / Pazopanib Axitinib_Pazopanib->VEGFR inhibits

Caption: Simplified VEGFR signaling pathway and its inhibition.[1][2][3][4][5][6][7][8][9][10]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of pharmaceutical intermediates. Its primary role as an acylating agent allows for the efficient introduction of the 4-chlorobenzoyl moiety, a key structural feature in several modern therapeutics. The provided protocols and diagrams offer a foundational understanding for researchers and scientists working in drug discovery and development to utilize this important building block in the creation of novel and effective medicines. The synthesis of N-(2,3-dimethylphenyl)-4-chlorobenzamide serves as a practical example of its application in the development of targeted cancer therapies that inhibit critical signaling pathways like the VEGFR pathway.

References

Applications of 4-Chlorobenzoic Anhydride in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (B1165640) is a versatile reagent in polymer chemistry, primarily utilized as a monomer or activating agent in the synthesis of various polymers, including polyesters and polyamides. Its reactivity, stemming from the anhydride functional group, allows for the formation of ester and amide linkages through polycondensation reactions. The presence of the chlorine atom on the aromatic ring can impart specific properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and altered solubility characteristics. This document provides detailed application notes and experimental protocols for the use of 4-Chlorobenzoic anhydride in polymer synthesis.

Core Applications in Polymer Synthesis

The primary applications of this compound in polymer chemistry are centered around polycondensation reactions to form two major classes of polymers:

  • Polyesters: By reacting with diols, this compound can be used to synthesize aromatic polyesters. These polymers are often characterized by their high thermal stability and mechanical strength.

  • Polyamides: Through reaction with diamines, this compound facilitates the formation of aromatic polyamides (aramids). These materials are renowned for their exceptional strength-to-weight ratio and thermal resistance.

The general reaction schemes for these polymerizations are illustrated below.

Polymerization_Reactions cluster_polyester Polyester (B1180765) Synthesis cluster_polyamide Polyamide Synthesis Anhydride_P This compound Polyester Polyester + 2x 4-Chlorobenzoic acid Anhydride_P->Polyester + Diol Diol (HO-R-OH) Diol->Polyester + Anhydride_A This compound Polyamide Polyamide + 2x 4-Chlorobenzoic acid Anhydride_A->Polyamide + Diamine Diamine (H2N-R'-NH2) Diamine->Polyamide +

Caption: General reaction schemes for polyester and polyamide synthesis using this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of polyesters and polyamides using this compound. These protocols are based on established polycondensation methodologies.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common method for synthesizing polyesters from anhydrides and diols, as it avoids the use of solvents and allows for the removal of the carboxylic acid byproduct under vacuum.

Protocol 1: Synthesis of a Polyester from this compound and Bisphenol A

melt_polycondensation_workflow A Charge Reactor B Inert Atmosphere (N2 Purge) A->B C Heat to Melt (e.g., 150-180 °C) B->C D Stirring & Homogenization C->D E Gradual Temperature Increase (e.g., to 220-250 °C) D->E F Apply Vacuum (Remove 4-Chlorobenzoic Acid) E->F G Monitor Viscosity Increase F->G H Cool and Isolate Polymer G->H

Caption: Experimental workflow for melt polycondensation of this compound.

Materials:

  • This compound

  • Bisphenol A

  • Nitrogen gas (high purity)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

Procedure:

  • Charging the Reactor: Equimolar amounts of this compound and Bisphenol A are charged into the reaction vessel.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen gas to remove any oxygen and moisture. A slow stream of nitrogen is maintained throughout the initial heating phase.

  • Melting and Initial Reaction: The reaction mixture is heated to a temperature sufficient to melt the reactants (typically 150-180 °C) with continuous stirring to ensure a homogeneous mixture.

  • Polycondensation: The temperature is gradually increased to 220-250 °C to promote the polycondensation reaction.

  • Byproduct Removal: A vacuum is slowly applied to the system to facilitate the removal of the 4-chlorobenzoic acid byproduct, which drives the equilibrium towards polymer formation.

  • Monitoring the Reaction: The progress of the polymerization is monitored by the increase in the viscosity of the melt. This can be observed through the increased torque on the mechanical stirrer.

  • Isolation: Once the desired viscosity is achieved, the reaction is stopped by cooling the vessel. The resulting polyester is then extruded or dissolved in a suitable solvent for purification.

Quantitative Data (Representative):

ParameterValue
Reaction Temperature220 - 250 °C
Reaction Time4 - 8 hours
Vacuum< 1 mmHg
Inherent Viscosity0.5 - 0.9 dL/g
Glass Transition Temp. (Tg)150 - 200 °C
Decomposition Temp. (TGA)> 400 °C

Note: The specific values will depend on the exact diol used and the final molecular weight of the polymer.

Polyamide Synthesis via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a widely used method for preparing high-molecular-weight aromatic polyamides. This technique utilizes a polar aprotic solvent and often an acid acceptor to neutralize the carboxylic acid byproduct.

Protocol 2: Synthesis of an Aromatic Polyamide from this compound and p-Phenylenediamine (B122844)

solution_polycondensation_workflow A Dissolve Diamine & Acid Acceptor in Anhydrous Solvent B Cool to 0-5 °C (Ice Bath) A->B C Slowly Add this compound (as a solution or solid) B->C D Maintain Low Temperature (Stir for 2-4 hours) C->D E Warm to Room Temperature (Continue stirring for 12-24 hours) D->E F Precipitate Polymer (in a non-solvent, e.g., methanol) E->F G Filter, Wash, and Dry F->G H Characterize Polymer G->H

Caption: Experimental workflow for low-temperature solution polycondensation.

Materials:

  • This compound

  • p-Phenylenediamine

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Pyridine or Triethylamine (as an acid acceptor)

  • Methanol (B129727) (for precipitation)

  • Nitrogen gas (high purity)

Procedure:

  • Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of p-phenylenediamine and the acid acceptor (e.g., pyridine) in the anhydrous polar aprotic solvent under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Anhydride: Slowly add an equimolar amount of this compound to the cooled diamine solution with vigorous stirring. The anhydride can be added as a solid in portions or as a solution in the same anhydrous solvent.

  • Low-Temperature Reaction: Maintain the reaction mixture at 0-5 °C for 2-4 hours.

  • Reaction at Room Temperature: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The solution will become viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with constant stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts, and finally dry it in a vacuum oven at 80-100 °C.

Quantitative Data (Representative):

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time14 - 28 hours
SolventNMP or DMAc
Inherent Viscosity0.8 - 2.0 dL/g
Glass Transition Temp. (Tg)> 250 °C
Decomposition Temp. (TGA)> 450 °C

Note: The properties of the resulting polyamide will be highly dependent on the purity of the monomers and solvent, as well as the specific diamine used.

Characterization of Polymers

The synthesized polyesters and polyamides can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties.

Common Characterization Techniques:

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of ester or amide bond formation, and disappearance of anhydride and starting material functional groups.
NMR Spectroscopy (¹H and ¹³C) Elucidation of the polymer's chemical structure and confirmation of monomer incorporation.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of the glass transition temperature (Tg) and melting temperature (Tm) (if crystalline).
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and decomposition temperature of the polymer.

Conclusion

This compound serves as a valuable building block in the synthesis of high-performance aromatic polyesters and polyamides. The choice of polymerization method, whether melt polycondensation for polyesters or low-temperature solution polycondensation for polyamides, allows for the production of polymers with a range of molecular weights and properties. The inherent characteristics of the 4-chlorobenzoyl moiety can be leveraged to tailor the final properties of the polymer for specific applications in fields requiring high thermal and mechanical performance. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in their polymer synthesis endeavors.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 4-Chlorobenzoic anhydride (B1165640), a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes. The described two-step procedure starts from the readily available 4-chlorobenzoic acid.

I. Synthesis Overview

The synthesis of 4-Chlorobenzoic anhydride is achieved through a two-step process:

  • Formation of 4-chlorobenzoyl chloride: 4-chlorobenzoic acid is reacted with thionyl chloride to produce 4-chlorobenzoyl chloride.

  • Formation of this compound: The resulting 4-chlorobenzoyl chloride is then treated with pyridine (B92270) to yield the final product, this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process.

StepReactionReactantsReagentsProductYieldPurity
1Acid Chloride Formation4-chlorobenzoic acidThionyl chloride4-chlorobenzoyl chloride75-81%-
2Anhydride Formation4-chlorobenzoyl chloridePyridineThis compound96-98%>98% after recrystallization

III. Experimental Protocols

Step 1: Synthesis of 4-chlorobenzoyl chloride

This protocol is adapted from a standard laboratory procedure and can be scaled up with appropriate engineering controls.

Materials:

  • 4-chlorobenzoic acid (1.0 mole, 156.57 g)

  • Thionyl chloride (1.7 moles, 202.25 g, 123.5 mL)

  • Round-bottom flask of appropriate size (e.g., 500 mL or larger for this scale) equipped with a reflux condenser and a gas outlet to a scrubber (for SO₂ and HCl fumes)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a gas scrubber, add 4-chlorobenzoic acid (1.0 mole).

  • Carefully add thionyl chloride (1.7 moles) to the flask.

  • Stir the mixture and heat it to reflux. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases and a clear solution is obtained.

  • After the reaction is complete, arrange the apparatus for distillation under reduced pressure.

  • Distill off the excess thionyl chloride.

  • Distill the 4-chlorobenzoyl chloride under reduced pressure (b.p. 119-120 °C at 22 mmHg).[1]

  • The yield of 4-chlorobenzoyl chloride is typically between 75-81%.[1]

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-chlorobenzoyl chloride to this compound.

Materials:

  • 4-chlorobenzoyl chloride (0.1 mole, 17.5 g)

  • Pyridine (0.6 mole, 47.46 g, 48.5 mL)

  • 200 mL flask

  • Steam bath

  • Cracked ice

  • Concentrated hydrochloric acid

  • Methanol (B129727)

  • Benzene (B151609)

  • Büchner funnel and filter flask

Procedure:

  • In a 200 mL flask, combine 4-chlorobenzoyl chloride (0.1 mole) and pyridine (0.6 mole).

  • Gently warm the mixture on a steam bath for 5 minutes.[1]

  • Pour the warm mixture onto a mixture of 100 g of cracked ice and 50 mL of concentrated hydrochloric acid.[1]

  • The anhydride will precipitate immediately.[1]

  • Once the ice has melted, filter the solid product by suction using a Büchner funnel.

  • Wash the solid first with 15 mL of methanol and then with 15 mL of dry benzene.[1]

  • The yield of the crude product is typically 96-98%.[1]

  • For purification, the crude product can be recrystallized from dry benzene (approximately 250 mL). The recovery after recrystallization is about 90%, and the purified product has a melting point of 192-193 °C.[1]

IV. Experimental Workflow Diagram

G cluster_step1 Step 1: 4-chlorobenzoyl chloride Synthesis cluster_step2 Step 2: this compound Synthesis start1 Start: 4-chlorobenzoic acid reagent1 Add Thionyl Chloride start1->reagent1 reaction1 Reflux until gas evolution ceases reagent1->reaction1 distillation1 Distill excess Thionyl Chloride reaction1->distillation1 distillation2 Vacuum distill 4-chlorobenzoyl chloride distillation1->distillation2 product1 Product: 4-chlorobenzoyl chloride distillation2->product1 start2 Start: 4-chlorobenzoyl chloride product1->start2 Proceed to Step 2 reagent2 Add Pyridine start2->reagent2 reaction2 Warm on steam bath (5 min) reagent2->reaction2 precipitation Pour onto ice and HCl reaction2->precipitation filtration Filter the solid product precipitation->filtration washing Wash with Methanol and Benzene filtration->washing purification Recrystallize from Benzene (optional) washing->purification product2 Final Product: this compound purification->product2

Caption: Workflow for the synthesis of this compound.

V. Safety Precautions

All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • 4-chlorobenzoic acid: Harmful if swallowed.[2][3][4][5][6][7][8] Causes skin and serious eye irritation.[2][3][6] May cause respiratory irritation.[2][3][6]

  • Thionyl chloride: Reacts violently with water, liberating toxic gas.[9][10][11][12] Causes severe skin burns and eye damage.[9][10][12][13] Toxic if inhaled.[9][10][12][13]

  • Pyridine: Highly flammable liquid and vapor.[14][15][16][17] Harmful if swallowed, in contact with skin, or if inhaled.[14][15][16][17][18] Causes skin and serious eye irritation.[14][17] Suspected of causing cancer.[14]

  • 4-chlorobenzoyl chloride: Causes eye and skin burns.[19][20][21] Causes digestive and respiratory tract burns.[19][20] Material hydrolyzes in contact with moisture/water releasing toxic and corrosive fumes of hydrogen chloride.[19]

  • Hydrochloric acid (concentrated): Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Benzene: Flammable liquid and vapor. A known carcinogen. May be fatal if swallowed and enters airways. Causes skin and serious eye irritation. May cause genetic defects and cancer.

All waste materials should be disposed of according to institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of 4-Chlorobenzoates and 4-Chlorobenzamides using 4-Chlorobenzoic Anhydride and Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-chlorobenzoyl group is a common moiety in a variety of organic molecules, including active pharmaceutical ingredients and functional materials. Its introduction is often achieved through acylation reactions using a suitable 4-chlorobenzoylating agent. 4-Chlorobenzoic anhydride (B1165640), in conjunction with pyridine (B92270), serves as an effective reagent system for the acylation of nucleophiles such as alcohols, phenols, and amines. Pyridine plays a dual role in these reactions, acting as a nucleophilic catalyst to activate the anhydride and as a base to neutralize the 4-chlorobenzoic acid byproduct. This document provides detailed protocols and application notes for the use of 4-chlorobenzoic anhydride and pyridine in the synthesis of 4-chlorobenzoate (B1228818) esters and 4-chlorobenzamides.

Reaction Mechanism and Role of Pyridine

The acylation of nucleophiles with this compound in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst by attacking the anhydride to form a highly reactive N-(4-chlorobenzoyl)pyridinium salt intermediate.[1] This intermediate is a superior acylating agent compared to the anhydride itself. The nucleophile (alcohol, amine, etc.) then attacks the activated carbonyl carbon of the pyridinium (B92312) salt, leading to the formation of the acylated product and the release of pyridine. Pyridine also serves as a base to quench the 4-chlorobenzoic acid formed during the reaction, driving the equilibrium towards the product.[2]

Data Presentation: Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 4-chlorobenzoyl chloride with pyridine.[3]

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)Reference
4-Chlorobenzoyl ChloridePyridineNone5 minutesSteam Bath96-98[3]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Alcohols with this compound

This protocol describes a general method for the synthesis of 4-chlorobenzoate esters from alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous pyridine (as solvent or 2-3 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent (optional)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like DCM.

  • Add this compound (1.1 - 1.5 eq) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat if necessary (e.g., to 40-50 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove 4-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-chlorobenzoate ester.

Protocol 2: General Procedure for the Acylation of Amines with this compound

This protocol provides a general method for the synthesis of 4-chlorobenzamides from primary or secondary amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous pyridine (as solvent or 2-3 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add this compound (1.1 - 1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-chlorobenzamide.

Mandatory Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_acylation Acylation Step 4-Chlorobenzoic_Anhydride This compound Acyl-Pyridinium_Salt N-(4-chlorobenzoyl)pyridinium Salt (Reactive Intermediate) 4-Chlorobenzoic_Anhydride->Acyl-Pyridinium_Salt Nucleophilic attack by Pyridine 4-Chlorobenzoate_anion 4-Chlorobenzoate anion 4-Chlorobenzoic_Anhydride->4-Chlorobenzoate_anion Pyridine Pyridine Pyridine->Acyl-Pyridinium_Salt Product Acylated Product Acyl-Pyridinium_Salt->Product Nucleophilic attack Pyridine_regenerated Pyridine (regenerated) Acyl-Pyridinium_Salt->Pyridine_regenerated Nucleophile Nucleophile (Alcohol, Amine, etc.) Nucleophile->Product

Caption: Reaction mechanism of pyridine-catalyzed acylation.

Experimental_Workflow Start Start Dissolve_Substrate Dissolve Nucleophile (Alcohol/Amine) in Anhydrous Pyridine/Solvent Start->Dissolve_Substrate Add_Anhydride Add this compound Dissolve_Substrate->Add_Anhydride Reaction Stir at RT or Heat (Monitor by TLC) Add_Anhydride->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Dry_and_Concentrate Dry Organic Layer and Concentrate Workup->Dry_and_Concentrate Purification Purify by Chromatography or Recrystallization Dry_and_Concentrate->Purification Product Pure Acylated Product Purification->Product

Caption: General experimental workflow for acylation.

Applications in Drug Development and Medicinal Chemistry

The 4-chlorobenzoyl moiety is present in a number of biologically active compounds. For instance, derivatives of 4-chlorobenzoic acid have been explored for their antibacterial and antifungal activities. The synthesis of amides and esters of 4-chlorobenzoic acid is a key step in the development of new therapeutic agents. For example, certain thiourea (B124793) derivatives containing a p-chlorophenyl group have shown potential as antimicrobial agents.[4] While a direct signaling pathway for this specific acylation reaction is not applicable, the resulting products can be designed to interact with various biological targets. The logical relationship for its application in drug discovery involves the synthesis of a library of 4-chlorobenzoylated compounds, followed by biological screening to identify lead compounds for further development.

Logical_Relationship Start Identify Target/Need Synthesis Synthesize Library of 4-Chlorobenzoylated Compounds (using anhydride + pyridine) Start->Synthesis Screening Biological Screening (e.g., antibacterial, antifungal assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (feedback for new designs) Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Development Lead_Opt->Preclinical End Candidate Drug Preclinical->End

Caption: Drug discovery logical workflow.

References

Application Notes and Protocols for the Preparation of 4-Chlorobenzoyl Esters from 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols using 4-chlorobenzoic anhydride (B1165640) is a key transformation in organic synthesis, providing access to a wide range of 4-chlorobenzoyl esters. These esters are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The 4-chlorobenzoyl moiety can impart specific physicochemical properties to a molecule, such as altered lipophilicity, metabolic stability, and receptor binding affinity. This document provides detailed protocols for the synthesis of 4-chlorobenzoyl esters from 4-chlorobenzoic anhydride, utilizing both nucleophilic and Lewis acid catalysis.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. An alcohol attacks one of the carbonyl carbons of this compound. This is often facilitated by a catalyst that either activates the anhydride or enhances the nucleophilicity of the alcohol. The reaction yields the desired 4-chlorobenzoyl ester and 4-chlorobenzoic acid as a byproduct. The equilibrium of the reaction lies far to the right, typically resulting in high conversions.

Caption: General reaction scheme for the synthesis of 4-chlorobenzoyl esters.

Experimental Protocols

Two primary methods are presented: a nucleophilic catalysis approach using 4-(Dimethylamino)pyridine (DMAP) and a Lewis acid-catalyzed method.

Protocol 1: DMAP-Catalyzed Acylation of Alcohols

This protocol is highly efficient for a wide range of primary and secondary alcohols. DMAP acts as a potent nucleophilic catalyst.

Materials and Reagents:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.).

  • Dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2–0.5 M).

  • Add DMAP (0.05–0.2 eq.) and triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Addition of Anhydride: Add this compound (1.1–1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure 4-chlorobenzoyl ester.

Protocol 2: Lewis Acid-Catalyzed Acylation

This method is particularly useful for less reactive or sterically hindered alcohols. Bismuth(III) triflate (Bi(OTf)3) is an effective and mild Lewis acid catalyst for this transformation.

Materials and Reagents:

  • This compound

  • Alcohol

  • Bismuth(III) triflate (Bi(OTf)3)

  • Anhydrous acetonitrile (B52724) (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: In a dry flask, dissolve the alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous acetonitrile.

  • Catalyst Addition: Add a catalytic amount of Bi(OTf)3 (1–5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4–24 hours. Monitor the reaction by TLC. For less reactive alcohols, the temperature may be increased to 40–60 °C.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated NaHCO3 solution to remove the 4-chlorobenzoic acid byproduct and the catalyst.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to afford the pure ester.

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve alcohol in anhydrous solvent prep2 Add catalyst (e.g., DMAP) and base (e.g., Et3N) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add 4-chlorobenzoic anhydride prep3->react1 react2 Stir at room temperature (Monitor by TLC) react1->react2 workup1 Quench with 1 M HCl react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography workup4->purify1 product Pure 4-Chlorobenzoyl Ester purify1->product

Caption: A generalized workflow for the synthesis of 4-chlorobenzoyl esters.

Data Presentation

The following table summarizes representative yields for the DMAP-catalyzed preparation of various 4-chlorobenzoyl esters from this compound.

EntryAlcohol SubstrateProductTypical Yield (%)
1Benzyl AlcoholBenzyl 4-chlorobenzoate90-98%
2EthanolEthyl 4-chlorobenzoate92-97%
3CyclohexanolCyclohexyl 4-chlorobenzoate85-95%
41-OctanolOctyl 4-chlorobenzoate91-96%
52-Butanolsec-Butyl 4-chlorobenzoate80-90%
6tert-Butanoltert-Butyl 4-chlorobenzoate50-70% (Lewis acid catalyst recommended)

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and the nature of the alcohol. Sterically hindered alcohols, such as tert-butanol, generally give lower yields with DMAP and may require a more potent catalytic system like a Lewis acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound and 4-chlorobenzoic acid are irritants. Avoid inhalation and contact with skin and eyes.

  • DMAP is highly toxic. Handle with extreme care.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Reactions should be performed under an inert atmosphere to prevent moisture contamination.

Application Notes and Protocols: The Role of 4-Chlorobenzoic Anhydride in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoic anhydride (B1165640) (C₁₄H₈Cl₂O₃) is a versatile and reactive reagent widely employed in fine chemical manufacturing.[1][2][3] As a symmetrical anhydride of 4-chlorobenzoic acid, it serves as a powerful acylating agent, facilitating the introduction of the 4-chlorobenzoyl group into various molecules.[1] This property makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from its ability to participate in a range of chemical transformations, most notably acylation and esterification reactions, to produce high-purity products.[4][5]

Core Applications in Fine Chemical Synthesis

The primary application of 4-chlorobenzoic anhydride lies in its function as an acylating agent. It is particularly effective for the N-acylation of amines and the O-acylation of alcohols and phenols. These reactions are fundamental in the construction of more complex molecules with desired biological or material properties.

Acylation of Amines (Amide Synthesis)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-chlorobenzamides. This reaction is crucial for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The 4-chlorobenzoyl moiety can impart specific properties to the target molecule, such as influencing its binding affinity to biological targets or modifying its pharmacokinetic profile.

Esterification of Alcohols and Phenols (Ester Synthesis)

The reaction of this compound with alcohols or phenols yields 4-chlorobenzoate (B1228818) esters.[6] This transformation is significant in the synthesis of liquid crystals, plasticizers, and fragrance compounds. In drug development, esterification can be used to create prodrugs, improving the bioavailability or formulation characteristics of a therapeutic agent.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Aromatic Amine

This protocol describes a general method for the acylation of an aromatic amine using this compound, a common step in the synthesis of pharmaceutical intermediates.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic amine (e.g., 4-aminobenzoic acid) (1.0 equivalent)

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270) (as a base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 eq.) in dry THF.

  • Base Addition: Add triethylamine or pyridine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.

  • Acylation: To the stirred solution, add this compound (1.0 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1M HCl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a 4-Chlorobenzoate Ester via Esterification

This protocol outlines the esterification of an alcohol using this compound, a key reaction in the production of various fine chemicals.

Materials:

  • This compound (1.0 equivalent)

  • Alcohol (e.g., ethanol (B145695) or a more complex alcohol) (1.2 equivalents)

  • Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Dichloromethane (DCM) as a solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.2 eq.) and a catalytic amount of DMAP in dry DCM.

  • Reagent Addition: Add this compound (1.0 eq.) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM and wash with 1M HCl.

    • Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude ester can be purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for reactions involving this compound. The yields and purity are representative and can vary based on the specific substrates and reaction conditions.

Reaction TypeSubstrate ExampleProduct TypeTypical Yield (%)Typical Purity (%)Reference
N-Acylation4-Aminobenzoic AcidN-(4-chlorobenzoyl)-4-aminobenzoic acid85 - 95>98[7]
EsterificationEthanolEthyl 4-chlorobenzoate90 - 98>99[8]
Friedel-Crafts AcylationToluene4-Methyl-4'-chlorobenzophenone80 - 90>97[9]

Visualizing Reaction Pathways and Workflows

Logical Relationship of this compound in Synthesis

G anhydride This compound amide N-Acylated Product (Amide) anhydride->amide N-Acylation ester O-Acylated Product (Ester) anhydride->ester O-Acylation (Esterification) amine Amine (R-NH2) amine->amide alcohol Alcohol (R-OH) alcohol->ester

Caption: Key synthetic transformations involving this compound.

General Experimental Workflow for Acylation

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Substrates in Solvent B 2. Add Base/ Catalyst A->B C 3. Add 4-Chlorobenzoic Anhydride B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate & Purify G->H I Final Product H->I

Caption: A typical workflow for acylation using this compound.

Conclusion

This compound is an indispensable reagent in the fine chemical industry, offering an efficient means of introducing the 4-chlorobenzoyl group into a wide array of organic molecules. The protocols and data presented herein provide a foundational understanding for researchers and professionals in drug development and materials science to effectively utilize this versatile compound in their synthetic endeavors. Adherence to proper laboratory procedures and safety precautions is essential when working with this and any other chemical reagent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Chlorobenzoic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Chlorobenzoic anhydride (B1165640) via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude 4-Chlorobenzoic anhydride?

The most common impurity is 4-Chlorobenzoic acid, which is the starting material for the synthesis of the anhydride. Its presence is often due to incomplete reaction or hydrolysis of the anhydride product, as this compound is sensitive to moisture.[1]

Q2: What is the expected melting point of pure this compound?

The melting point of pure this compound is reported to be in the range of 192-194°C.[1] A significantly lower or broader melting point range for your recrystallized product may indicate the presence of impurities.

Q3: How can I tell if my recrystallized product is pure?

Purity can be assessed by a sharp and accurate melting point. Additionally, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, IR) can be employed to confirm the identity and purity of the final product.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2]- Induce crystallization by scratching the inner wall of the flask with a glass rod.[3]- Add a seed crystal of pure this compound.[3]
The product "oils out" instead of crystallizing - The solution is too concentrated.- The rate of cooling is too fast.- The presence of impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][4]- Consider using a different recrystallization solvent or a mixed solvent system.
Low yield of recrystallized product - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent necessary for complete dissolution.[3]- Ensure the filtration apparatus (funnel and flask) is pre-heated before hot filtration.[3]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Recrystallized product is discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5]
Crystals are very fine or needle-like - The solution cooled too quickly.- Allow the solution to cool slowly and undisturbed to promote the growth of larger, more well-defined crystals.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Benzene (B151609)

This protocol is adapted from a known procedure for the purification of p-Chlorobenzoic anhydride.[6]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of dry benzene.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding excess solvent.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration. Preheat a fluted filter paper and a receiving flask to prevent premature crystallization.

  • Quickly filter the hot solution to remove any solid impurities.

3. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • To maximize yield, the flask can be subsequently placed in an ice bath once it has reached room temperature.

4. Isolation of Crystals:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold dry benzene to remove any remaining soluble impurities.

5. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of this compound and a Key Impurity
Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compoundC₁₄H₈Cl₂O₃295.12192-194White to off-white solid
4-Chlorobenzoic acidC₇H₅ClO₂156.57241.5White solid
Table 2: Solubility Characteristics for Solvent Selection
Compound Solvent Type Solubility Notes
This compoundNon-polar (e.g., Benzene, Toluene)More soluble when hot, less soluble when cold.[1]Good for recrystallization.
This compoundSlightly Polar (e.g., Acetone, Chloroform)Slightly soluble.[7]May be suitable for mixed solvent systems.
4-Chlorobenzoic acidPolar (e.g., Methanol, Ethanol, Water)More soluble, especially at higher temperatures.[8][9]The difference in solubility between the anhydride and the acid in certain solvents can be exploited for purification.
4-Chlorobenzoic acidNon-polar (e.g., Toluene)Less soluble.[9]

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound add_solvent Add minimal hot solvent start->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Ice Bath Cooling cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold Wash with cold solvent vacuum_filtration->wash_cold dry Dry Crystals wash_cold->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_guide start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield concentrate Concentrate Solution no_crystals->concentrate Too much solvent? scratch Scratch Flask no_crystals->scratch Supersaturated? reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Too concentrated? check_solvent_vol Minimize Solvent Volume low_yield->check_solvent_vol Excess solvent? preheat_funnel Preheat Filtration Apparatus low_yield->preheat_funnel Premature crystallization? wash_cold_solvent Wash with Ice-Cold Solvent low_yield->wash_cold_solvent Washing loss? seed Add Seed Crystal scratch->seed cool_slower Cool More Slowly reheat_add_solvent->cool_slower

Caption: Troubleshooting decision tree for recrystallization issues.

References

removing 4-Chlorobenzoic acid impurity from anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the removal of 4-Chlorobenzoic acid impurity from anhydride (B1165640) products.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Chlorobenzoic acid a common impurity in my anhydride synthesis?

4-Chlorobenzoic acid is typically present in your final anhydride product for two main reasons:

  • Incomplete Reaction: It may be unreacted starting material from the synthesis of the anhydride.

  • Hydrolysis: Anhydrides can react with water (hydrolysis) to revert to their corresponding carboxylic acids.[1][2] If your anhydride product is exposed to moisture during the reaction or workup, 4-Chlorobenzoic acid can form as a degradation product.

Q2: What is the most effective principle for removing 4-Chlorobenzoic acid impurity?

The most common and effective method is to exploit the difference in acidity between the 4-Chlorobenzoic acid impurity and the neutral anhydride product. 4-Chlorobenzoic acid readily reacts with a mild aqueous base to form a water-soluble carboxylate salt.[3][4] The much less acidic anhydride remains dissolved in an organic solvent. This allows for a clean separation using liquid-liquid extraction.

Q3: Which basic solution is best for the extraction wash?

The choice of base is critical to avoid unwanted hydrolysis of your target anhydride. A mild base is generally preferred. See the table below for a comparison.

Q4: My product yield is very low after the basic wash. What happened?

Significant yield loss is often due to the hydrolysis of your target anhydride, especially if it is sensitive to water or base. To minimize this:

  • Use a saturated solution of sodium bicarbonate, which is a weak base.

  • Perform the extraction quickly and at a low temperature (e.g., using an ice bath).

  • Ensure your organic solvent is anhydrous and minimize exposure to atmospheric moisture.

  • Avoid strong bases like sodium hydroxide, which can aggressively catalyze anhydride hydrolysis.

Q5: How can I confirm that the 4-Chlorobenzoic acid has been successfully removed?

Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if the spot corresponding to 4-Chlorobenzoic acid has disappeared.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of characteristic peaks for the acidic proton and aromatic protons of the impurity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.

  • Melting Point: A sharp melting point close to the literature value for your pure anhydride suggests high purity. The melting point of 4-Chlorobenzoic acid is significantly higher (238-241 °C) than many anhydrides.[5][6]

Q6: Are there purification methods other than a basic wash?

Yes, if your anhydride is particularly sensitive to hydrolysis, you can consider these alternatives:

  • Recrystallization: This method relies on differences in solubility between your anhydride and the impurity in a specific solvent. The goal is to find a solvent in which the anhydride is highly soluble when hot and poorly soluble when cold, while the impurity remains in solution.

  • Column Chromatography: A very effective but more time-consuming method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

Data Presentation

Table 1: Comparison of Physicochemical Properties

This table highlights the key differences that can be exploited during purification.

Property4-Chlorobenzoic AcidTarget Anhydride (General)
Chemical Class Carboxylic AcidCarboxylic Anhydride
Acidity (pKa) ~3.98[5]Much less acidic / Neutral
Solubility in H₂O Very slightly soluble, increases with temperature.[5]Generally insoluble; reacts with water (hydrolysis).[1][2]
Solubility in Organic Solvents Soluble in alcohols and ether.[5][7]Varies, but often soluble in nonpolar organic solvents.[8][9]
Solubility in Aqueous Base Freely soluble (forms a salt).[3][10]Insoluble; may undergo slow hydrolysis.

Table 2: Comparison of Basic Wash Solutions for Extraction

ReagentRecommended ConcentrationProsCons
Sodium Bicarbonate (NaHCO₃) Saturated Aqueous SolutionMild base, minimizes anhydride hydrolysis. Reaction with acid produces CO₂, which is a visual indicator.Vigorous CO₂ evolution can cause pressure buildup in the separatory funnel.
Sodium Carbonate (Na₂CO₃) 5-10% Aqueous SolutionStronger base than NaHCO₃, can remove the acid more efficiently.Higher pH increases the risk of hydrolyzing the target anhydride.
Sodium Hydroxide (NaOH) 1-2 M Aqueous SolutionVery effective at neutralizing the acid.Not recommended. High risk of saponification/hydrolysis of the anhydride.

Experimental Protocols

Protocol 1: Purification by Basic Liquid-Liquid Extraction

This protocol is the most common method for removing acidic impurities.

  • Dissolution: Dissolve the impure anhydride in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • First Wash: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake gently, inverting the funnel several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is formed.

  • Separation: Place the funnel in a ring stand and allow the two layers to separate completely.

  • Drain: Remove the lower aqueous layer, which now contains the sodium 4-chlorobenzoate (B1228818) salt.

  • Repeat: Repeat the wash (steps 2-5) one or two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any residual dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified anhydride.

Protocol 2: Purification by Recrystallization

This is an alternative method, useful for base-sensitive anhydrides.

  • Solvent Selection: Choose a solvent in which the anhydride has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. The 4-Chlorobenzoic acid impurity should ideally have different solubility characteristics (e.g., remain soluble at low temperatures).

  • Dissolution: Place the impure anhydride in a flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal recovery, you may then place it in an ice bath.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

ExtractionWorkflow A 1. Dissolve Impure Anhydride in Organic Solvent B 2. Add Cold Sat. NaHCO₃ Solution A->B C 3. Shake Gently & Vent Frequently B->C D 4. Separate Layers C->D E Aqueous Layer (Contains Impurity Salt) D->E Discard F Organic Layer (Contains Pure Anhydride) D->F Keep G 5. Wash with Brine F->G H 6. Dry with Na₂SO₄ G->H I 7. Filter & Evaporate Solvent H->I J Pure Anhydride I->J

Caption: Workflow for removing acidic impurities via extraction.

PurificationDecisionTree decision decision method method start Impure Anhydride Sample q1 Is the anhydride stable to mild base and water? start->q1 method1 Use Protocol 1: Liquid-Liquid Extraction q1->method1  Yes q2 Are solubility properties of anhydride and impurity sufficiently different? q1->q2  No method2 Use Protocol 2: Recrystallization q2->method2  Yes method3 Consider Column Chromatography q2->method3  No

Caption: Decision tree for selecting a purification method.

References

troubleshooting low yield in 4-Chlorobenzoic anhydride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Chlorobenzoic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Chlorobenzoic anhydride?

A1: The most common methods involve the dehydration of 4-chlorobenzoic acid or the reaction of a 4-chlorobenzoyl derivative with a suitable coupling partner. Key methods include:

  • Reaction of 4-chlorobenzoyl chloride with pyridine (B92270).

  • Reaction of 4-chlorobenzoic acid with a dehydrating agent like acetic anhydride or thionyl chloride.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: The expected yield can vary significantly depending on the chosen method, the purity of the reagents, and the reaction conditions. The reaction of p-chlorobenzoyl chloride with pyridine has been reported to achieve yields as high as 96-98%.[2] Other methods may provide lower to moderate yields.

Q3: What are the key physical properties of this compound?

A3: this compound is a white to pale yellow solid.[1] It has a melting point of approximately 192-194°C.[1][2] It is generally insoluble in water but soluble in non-polar organic solvents.[1]

Q4: How can I purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent for recrystallization is dry benzene, from which a recovery of around 90% can be expected.[2] It is crucial to use an anhydrous solvent to prevent hydrolysis of the anhydride.

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can be attributed to several factors, from reagent quality to reaction conditions and work-up procedures. This guide addresses the most common issues in a question-and-answer format.

Issue 1: The reaction appears to be incomplete, with a significant amount of starting material remaining.

Q: My reaction seems to have stalled, and I've isolated a low yield of the anhydride along with unreacted starting materials. What could be the cause?

A: Incomplete reactions are a common source of low yields. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature. For instance, the reaction between p-chlorobenzoyl chloride and pyridine is typically warmed on a steam bath for a short period to ensure completion.[2]

  • Poor Reagent Purity: The presence of impurities in the starting materials, such as water in the 4-chlorobenzoic acid or solvent, can interfere with the reaction. Ensure all reagents and solvents are of high purity and anhydrous.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. For example, in the synthesis from p-chlorobenzoyl chloride, an excess of pyridine is used.[2] Ensure accurate measurement and stoichiometry of your reagents.

  • Inefficient Mixing: Poor mixing can lead to localized concentrations of reactants and prevent the reaction from going to completion. Ensure adequate stirring throughout the reaction.

Issue 2: The final product is contaminated with 4-chlorobenzoic acid.

Q: After work-up, my product is acidic and spectroscopic analysis (e.g., IR, NMR) shows the presence of 4-chlorobenzoic acid. Why is this happening?

A: The presence of 4-chlorobenzoic acid in the final product is a strong indication of hydrolysis of the anhydride.

  • Moisture Contamination: this compound is susceptible to hydrolysis. The presence of water in the reagents, solvents, or glassware will lead to the decomposition of the anhydride back to the carboxylic acid. It is imperative to use oven-dried glassware and anhydrous reagents and solvents.

  • Work-up Procedure: The work-up procedure for the reaction of p-chlorobenzoyl chloride and pyridine involves pouring the reaction mixture onto ice and hydrochloric acid.[2] While the anhydride precipitates quickly, prolonged exposure to the aqueous acidic environment can lead to some hydrolysis. The filtration should be performed promptly.[2]

Issue 3: The isolated yield is low despite a seemingly complete reaction.

Q: TLC analysis indicated a complete reaction, but my isolated yield is still disappointingly low. Where could I be losing my product?

A: Product loss during the work-up and purification stages is a common reason for low isolated yields.

  • Losses During Extraction and Filtration: Ensure complete transfer of the product at each step. When filtering, use a suitable solvent to wash the solid without dissolving a significant amount of the product. For instance, after filtering the precipitated this compound, it is washed with small portions of methanol (B129727) and dry benzene.[2]

  • Losses During Recrystallization: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. Washing the recrystallized product should be done with a small amount of cold solvent.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting Material(s)Reagent(s)SolventTypical YieldReference
4-Chlorobenzoyl chloridePyridineNone96-98%[2]
4-Chlorobenzoic acidThionyl chlorideNot specifiedPrecursor synthesis[1]
4-Chlorobenzoic acidAcetic anhydrideNot specifiedCommonly used method[1]

Table 2: Reagent Quantities for High-Yield Synthesis from 4-Chlorobenzoyl Chloride

ReagentMolar AmountMass/VolumeRoleReference
p-Chlorobenzoyl chloride0.1 mole17.5 gStarting Material[2]
Pyridine0.6 mole50 mlBase/Catalyst[2]

Experimental Protocols

High-Yield Synthesis of this compound from 4-Chlorobenzoyl Chloride and Pyridine

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • p-Chlorobenzoyl chloride (17.5 g, 0.1 mole)

  • Pyridine (50 ml, 0.6 mole)

  • Cracked ice (100 g)

  • Concentrated hydrochloric acid (50 ml)

  • Methanol

  • Dry benzene

Procedure:

  • In a 200-ml flask, combine 17.5 g (0.1 mole) of p-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine.

  • Gently warm the mixture on a steam bath for 5 minutes.

  • Pour the reaction mixture onto a mixture of 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • The this compound will precipitate immediately.

  • Once the ice has melted, filter the solid product by suction using a Büchner funnel.

  • Wash the solid once with 15 ml of methanol and then with 15 ml of dry benzene.

  • The yield of the crude product is typically between 14.2-14.6 g (96-98%).

  • For further purification, the crude product can be recrystallized from 250 ml of dry benzene.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification (Optional) start Combine p-Chlorobenzoyl Chloride and Pyridine heat Warm on Steam Bath (5 min) start->heat quench Pour onto Ice/HCl Mixture heat->quench precipitate Precipitation of Anhydride quench->precipitate filter Filter Solid Product precipitate->filter wash Wash with Methanol and Dry Benzene filter->wash recrystallize Recrystallize from Dry Benzene wash->recrystallize Optional end Final Product (Crude) wash->end Crude Product dry Dry Pure Product recrystallize->dry end_pure Final Product (Pure) dry->end_pure Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound check_reaction Incomplete Reaction? start->check_reaction check_hydrolysis Product Contaminated with Acid? start->check_hydrolysis check_loss Reaction Complete but Low Isolated Yield? start->check_loss solution_reaction Increase reaction time/temperature Check reagent purity and stoichiometry Ensure efficient mixing check_reaction->solution_reaction Yes solution_hydrolysis Use anhydrous reagents and solvents Dry glassware thoroughly Minimize contact with water during work-up check_hydrolysis->solution_hydrolysis Yes solution_loss Optimize filtration and washing steps Use minimal solvent for recrystallization Ensure complete transfers check_loss->solution_loss Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

identifying side products in reactions with 4-Chlorobenzoic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chlorobenzoic anhydride (B1165640). Below, you will find information to help identify and mitigate the formation of common side products during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using 4-Chlorobenzoic anhydride?

The most prevalent side product is 4-Chlorobenzoic acid. This occurs due to the reaction of the anhydride with residual moisture present in the reagents, solvents, or reaction atmosphere.

Q2: My reaction is sluggish and incomplete. Could this be related to side product formation?

Yes. The hydrolysis of this compound to 4-Chlorobenzoic acid consumes the anhydride, reducing its availability for the desired reaction and leading to lower yields. The presence of excess 4-Chlorobenzoic acid can also potentially alter the reaction conditions, such as the pH, which may affect the reaction rate.

Q3: I am observing an unexpected ester or amide in my product mixture. What is the likely cause?

If you are using an alcohol or amine as a solvent or if they are present as impurities, they can react with the this compound to form the corresponding 4-chlorobenzoyl ester or amide as a side product.

Q4: How can I minimize the formation of 4-Chlorobenzoic acid?

To minimize the formation of 4-Chlorobenzoic acid, it is crucial to work under anhydrous (dry) conditions. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide: Identification and Mitigation of Side Products

If you suspect the formation of side products in your reaction with this compound, follow this troubleshooting guide.

Step 1: Initial Analysis using Thin Layer Chromatography (TLC)

A quick analysis by TLC can often confirm the presence of side products.

  • Observation: An additional spot on the TLC plate that is not your starting material or desired product. The spot corresponding to 4-Chlorobenzoic acid is typically more polar and will have a lower Rf value than the anhydride.

  • Action: Proceed with more detailed analytical techniques to confirm the identity of the side product(s).

Step 2: Identification of Side Products by Spectroscopy and Chromatography

To definitively identify the side products, the following techniques are recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the anhydride, the acid, and other potential side products based on their unique chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture.

Step 3: Mitigation Strategies

Once the side products have been identified, implement the following strategies to minimize their formation in future experiments.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents before use. Use molecular sieves or other drying agents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Purify Reagents: If you suspect impurities in your starting materials or solvents (e.g., alcohol in a non-alcoholic solvent), purify them before use.

  • Optimize Reaction Conditions: Adjusting the reaction temperature or time may favor the desired reaction over the formation of side products.

Quantitative Analysis of Side Product Formation

The extent of side product formation can be quantified using techniques like HPLC or NMR with an internal standard. The table below provides a hypothetical example of how reaction conditions can influence the formation of 4-Chlorobenzoic acid.

Reaction ConditionThis compound (Remaining %)Desired Product (%)4-Chlorobenzoic Acid (%)
Standard Conditions157510
Anhydrous Conditions5932
With 1% Water Added255025

Experimental Protocols

Protocol 1: Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a silica (B1680970) gel TLC plate.

  • Spot the Plate: Apply small spots of your starting material (this compound), the reaction mixture at different time points, and a standard of 4-Chlorobenzoic acid.

  • Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Analyze: Compare the spots from the reaction mixture to the standards to identify the presence of starting material and 4-Chlorobenzoic acid.

Protocol 2: Quantification of 4-Chlorobenzoic Acid by HPLC
  • Prepare a Calibration Curve: Prepare a series of standard solutions of 4-Chlorobenzoic acid of known concentrations.

  • Inject Standards: Inject the standard solutions into the HPLC system and record the peak areas.

  • Plot Calibration Curve: Plot a graph of peak area versus concentration to create a calibration curve.

  • Prepare Sample: Dilute a known amount of your reaction mixture in a suitable solvent.

  • Inject Sample: Inject the sample into the HPLC system and record the peak area for the 4-Chlorobenzoic acid peak.

  • Quantify: Use the calibration curve to determine the concentration of 4-Chlorobenzoic acid in your sample.

Diagrams

Troubleshooting_Workflow start Suspicion of Side Product Formation tlc Perform TLC Analysis start->tlc side_product_detected Side Product Detected? tlc->side_product_detected no_side_product No Significant Side Product Detected (Continue Monitoring) side_product_detected->no_side_product No identify Identify Side Product(s) (NMR, MS, HPLC) side_product_detected->identify Yes hydrolysis Side Product is 4-Chlorobenzoic Acid? identify->hydrolysis other_side_product Other Side Product (e.g., Ester, Amide) hydrolysis->other_side_product No mitigate_hydrolysis Implement Mitigation Strategies: - Use Anhydrous Conditions - Use Inert Atmosphere hydrolysis->mitigate_hydrolysis Yes mitigate_other Implement Mitigation Strategies: - Purify Solvents/Reagents - Optimize Reaction Conditions other_side_product->mitigate_other end Reaction Optimized mitigate_hydrolysis->end mitigate_other->end

Caption: Troubleshooting workflow for identifying and mitigating side products.

Side_Product_Formation anhydride This compound product Desired Product anhydride->product + acid 4-Chlorobenzoic Acid (Side Product) anhydride->acid + nucleophile Desired Nucleophile (e.g., Amine, Alcohol) nucleophile->product water Water (H₂O) (Impurity) water->acid

Caption: Common reaction pathways for this compound.

Technical Support Center: Optimizing Reaction Conditions for 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-chlorobenzoic anhydride (B1165640).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-chlorobenzoic anhydride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: The presence of impurities in 4-chlorobenzoyl chloride or 4-chlorobenzoic acid can inhibit the reaction.1a. Verify Starting Material Purity: Analyze the starting materials using techniques like NMR or melting point analysis. 1b. Purify Starting Materials: Recrystallize 4-chlorobenzoic acid from hot water or ethanol.[1] Distill 4-chlorobenzoyl chloride if necessary.
2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.2a. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). 2b. Adjust Temperature: For the reaction of 4-chlorobenzoyl chloride with pyridine (B92270), gentle warming on a steam bath is recommended.[2][3] For syntheses from 4-chlorobenzoic acid, ensure the dehydrating agent is sufficiently reactive at the chosen temperature.
3. Hydrolysis of Product: this compound is sensitive to moisture and can hydrolyze back to 4-chlorobenzoic acid.3a. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can lower the melting point of the product and prevent crystallization. The presence of residual solvent can also be a factor.1a. Recrystallization: Attempt recrystallization from a different solvent system. A common method is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot benzene) and then add a poor solvent (e.g., hexane) to induce crystallization.[2] 1b. Remove Residual Solvent: Ensure the product is thoroughly dried under vacuum.
2. Supercooling: The molten anhydride may have supercooled without crystallizing.2a. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. 2b. Seeding: Introduce a small crystal of pure this compound to the solution.
Product is Discolored (Yellow or Brown) 1. Impurities from Starting Materials or Side Reactions: Colored impurities may be carried over from the starting materials or formed during the reaction.1a. Decolorize with Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution, then filter the hot solution to remove the charcoal and colored impurities. 1b. Column Chromatography: For high purity, column chromatography using silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • From 4-Chlorobenzoyl Chloride: This method involves the reaction of 4-chlorobenzoyl chloride with a base, typically pyridine.[2][3]

  • From 4-Chlorobenzoic Acid: This approach utilizes a dehydrating agent, such as acetic anhydride or thionyl chloride, to couple two molecules of 4-chlorobenzoic acid.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: Several analytical techniques can be employed:

  • Melting Point: The reported melting point of this compound is around 192-193°C.[2] A sharp melting point close to this range indicates high purity.

  • Infrared (IR) Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching bands for an anhydride, typically found around 1820 cm⁻¹ and 1750 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the product.

Q3: What are the key safety precautions to take when working with the reagents for this synthesis?

A3:

  • 4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also toxic if inhaled, ingested, or absorbed through the skin. Use in a fume hood is mandatory.

  • Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.

Q4: My reaction with 4-chlorobenzoyl chloride and pyridine is not working. What could be the issue?

A4: Besides the points mentioned in the troubleshooting guide, consider the quality of the pyridine. Pyridine is hygroscopic and the presence of water can lead to the hydrolysis of the starting material and product. Using freshly distilled or anhydrous pyridine is recommended.

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzoyl Chloride

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 4-Chlorobenzoyl chloride (17.5 g, 0.1 mol)

  • Pyridine (50 mL, 0.6 mol)

  • Cracked ice (100 g)

  • Concentrated Hydrochloric Acid (50 mL)

  • Methanol (B129727) (15 mL)

  • Benzene (15 mL, for washing)

Procedure:

  • In a 200 mL flask, combine 4-chlorobenzoyl chloride and pyridine.

  • Gently warm the mixture on a steam bath for 5 minutes.

  • Pour the warm mixture over a slurry of cracked ice and concentrated hydrochloric acid.

  • Stir the mixture until the ice has melted.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with methanol and then benzene.

  • Dry the product to obtain crude this compound.

  • For further purification, the crude product can be recrystallized from dry benzene.

Quantitative Data Summary

ParameterMethod 1: From 4-Chlorobenzoyl Chloride
Starting Material 4-Chlorobenzoyl chloride
Reagents Pyridine, HCl
Typical Yield 96-98% (crude)[2]
Melting Point 192-193 °C (recrystallized)[2]
Purification Recrystallization from benzene[2]

Visualizations

Experimental Workflow for Synthesis and Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_isolation Isolation & Purification cluster_analysis Analysis start Start reagents Combine 4-Chlorobenzoyl Chloride and Pyridine start->reagents heat Warm on Steam Bath (5 min) reagents->heat quench Pour into Ice/HCl heat->quench stir Stir until Ice Melts quench->stir filter Vacuum Filtration stir->filter wash Wash with Methanol and Benzene filter->wash dry Dry Product wash->dry purify Recrystallize from Benzene (Optional) dry->purify analyze Characterize Product (MP, IR, NMR) purify->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_start_material Starting Material Issues cluster_conditions Reaction Condition Issues cluster_hydrolysis Product Stability Issues start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes success Successful Synthesis start->success No purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Time & Temperature check_purity->check_conditions purify_sm->start Retry optimize_conditions Optimize Conditions (Monitor by TLC) check_conditions->optimize_conditions Suboptimal check_anhydrous Ensure Anhydrous Conditions check_conditions->check_anhydrous Optimal optimize_conditions->start Retry use_inert Use Inert Atmosphere check_anhydrous->use_inert Moisture Present check_anhydrous->success Anhydrous use_inert->start

Caption: Decision-making workflow for troubleshooting low yield in synthesis.

References

how to handle hygroscopic nature of pyridine hydrochloride byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of pyridine (B92270) hydrochloride, a common byproduct in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes pyridine hydrochloride challenging to handle?

Pyridine hydrochloride is a hygroscopic and deliquescent solid, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to the solid becoming sticky or even dissolving in the absorbed water, making it difficult to handle, weigh accurately, and remove from a reaction mixture.[1] Its solubility in water is exceptionally high, approximately 560 g per 100 g of water at room temperature, highlighting its strong affinity for water.[2]

Q2: How can I minimize moisture absorption when handling solid pyridine hydrochloride?

To minimize moisture absorption, it is crucial to handle pyridine hydrochloride in a dry environment, such as under an inert atmosphere (e.g., nitrogen or argon) or within a glove box.[1] Always use tightly sealed containers for storage and minimize the time the container is open to the atmosphere.[3]

Q3: What are the primary methods for removing pyridine hydrochloride byproduct from a reaction mixture?

The most common and effective methods for removing pyridine (which is often protonated to pyridine hydrochloride during acidic workups) are:

  • Acidic Wash: This involves washing the organic reaction mixture with a dilute aqueous acid to form the water-soluble pyridinium (B92312) hydrochloride salt, which is then extracted into the aqueous layer.[4][5]

  • Copper Sulfate (B86663) Wash: An alternative for acid-sensitive compounds, this method utilizes an aqueous solution of copper(II) sulfate to form a water-soluble copper-pyridine complex that can be extracted.[4][6]

  • Azeotropic Removal: This technique is used to remove residual traces of pyridine by adding a solvent (like toluene) that forms a lower-boiling azeotrope with pyridine, facilitating its removal by evaporation under reduced pressure.[4][7]

Troubleshooting Guide

ProblemRecommended Solution
The pyridine hydrochloride byproduct has become a sticky or oily residue. This is likely due to the absorption of atmospheric moisture. Attempt to remove the residue by dissolving the entire mixture in an appropriate organic solvent and proceeding with one of the liquid-liquid extraction methods described in the experimental protocols below (Acidic Wash or Copper Sulfate Wash).
My desired product is sensitive to acid. Do not use an acidic wash. The recommended method is the Copper Sulfate Wash , as it is performed under neutral conditions.[4] Alternatively, for removal of trace amounts, consider Azeotropic Removal .[4]
After an acidic wash, my organic layer is still showing traces of pyridine (e.g., by TLC). Repeat the acidic wash one or two more times to ensure complete removal of the pyridine hydrochloride.[4] Ensure vigorous shaking during the extraction to maximize partitioning into the aqueous layer.
A persistent emulsion has formed during the extraction. To break the emulsion, try adding a small amount of brine (saturated aqueous NaCl solution). In the future, use gentle swirling instead of vigorous shaking of the separatory funnel to prevent emulsion formation.[4]
Pyridine was used as the reaction solvent, and large amounts remain. First, remove the bulk of the pyridine by distillation under reduced pressure.[8] Subsequently, use an acidic or copper sulfate wash to remove the remaining amount. For final traces, perform an azeotropic removal with toluene (B28343).[4]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is suitable for acid-stable compounds.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1-5% aqueous hydrochloric acid.[4]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. The lower aqueous layer will contain the pyridinium hydrochloride.[4]

  • Drain: Drain and discard the aqueous layer.

  • Repeat: Repeat the wash with fresh aqueous HCl at least once more.[4]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Sulfate Wash for Pyridine Removal

This method is ideal for compounds that are sensitive to acidic conditions.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Extraction: In a separatory funnel, wash the organic solution with a 10-15% aqueous solution of copper(II) sulfate.[4] A blue or violet color in the aqueous layer indicates the formation of the copper-pyridine complex.[4][6]

  • Repeat: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer intensifies in color.[4]

  • Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 3: Azeotropic Removal of Trace Pyridine

This method is effective for removing the final traces of pyridine.

  • Initial Concentration: If significant amounts of pyridine are present, first remove the bulk of it by evaporation under reduced pressure.

  • Azeotrope Formation: Add toluene to the residue (a 1:1 volume ratio with the estimated remaining pyridine is a good starting point).[9]

  • Co-evaporation: Concentrate the mixture on a rotary evaporator. The pyridine-toluene azeotrope will evaporate, removing the pyridine.[4]

  • Repeat: This process can be repeated 2-3 times for maximum removal.[9]

Quantitative Data

ParameterValueReference
Solubility in Water 560 g / 100 g water (at normal temperature)[2]
Boiling Point of Pyridine-Toluene Azeotrope ~110.6 °C[4]
Boiling Point of Pyridine-Water Azeotrope 92.6 °C (57% Pyridine, 43% Water)[4]

Visual Guides

HandlingHygroscopicByproduct cluster_storage Storage and Handling cluster_removal Byproduct Removal Store in tightly sealed container Store in tightly sealed container Handle under inert atmosphere Handle under inert atmosphere Store in tightly sealed container->Handle under inert atmosphere Minimize exposure to air Minimize exposure to air Handle under inert atmosphere->Minimize exposure to air Dissolve reaction mixture in organic solvent Dissolve reaction mixture in organic solvent Choose removal method Choose removal method Dissolve reaction mixture in organic solvent->Choose removal method Acidic Wash Acidic Wash Choose removal method->Acidic Wash Product is acid-stable Copper Sulfate Wash Copper Sulfate Wash Choose removal method->Copper Sulfate Wash Product is acid-sensitive Azeotropic Removal Azeotropic Removal Choose removal method->Azeotropic Removal Trace amounts remain

Caption: Workflow for handling hygroscopic pyridine hydrochloride.

RemovalDecisionTree Is the target compound stable in dilute acid? Is the target compound stable in dilute acid? Use Dilute Acid Wash (e.g., 1-5% HCl) Use Dilute Acid Wash (e.g., 1-5% HCl) Is the target compound stable in dilute acid?->Use Dilute Acid Wash (e.g., 1-5% HCl) Yes Is the target compound sensitive to copper ions? Is the target compound sensitive to copper ions? Is the target compound stable in dilute acid?->Is the target compound sensitive to copper ions? No Use Copper Sulfate Wash Use Copper Sulfate Wash Is the target compound sensitive to copper ions?->Use Copper Sulfate Wash No Consider Azeotropic Removal or Chromatography Consider Azeotropic Removal or Chromatography Is the target compound sensitive to copper ions?->Consider Azeotropic Removal or Chromatography Yes

Caption: Decision tree for selecting a pyridine removal method.

References

Technical Support Center: Column Chromatography Purification of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the column chromatography purification of 4-Chlorobenzoic anhydride (B1165640).

Experimental Protocol: Purification of 4-Chlorobenzoic Anhydride

This protocol outlines a general procedure for the purification of this compound using silica (B1680970) gel column chromatography. The specific conditions may require optimization based on the crude sample's purity and the scale of the purification.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM) (all anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or a 1:1 mixture of Hexane:EtOAc).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system of Hexane and Ethyl acetate. Start with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 4:1, 2:1) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3 for good separation.[1]

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.[2]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[2]

    • Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[2]

    • Wash the column with the initial eluting solvent until the packed bed is stable and the solvent level is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Due to the potential for hydrolysis, dry loading is recommended to minimize contact with residual water on the silica.

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Begin eluting the column with the initial non-polar solvent system determined by TLC analysis (e.g., 9:1 Hexane:EtOAc).

    • Collect fractions in separate test tubes.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

    • If the desired compound is eluting too slowly, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of Ethyl acetate.[4][5][6] For example, you can switch to an 8:2, then 7:3 Hexane:EtOAc mixture.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Typical Parameters for Column Chromatography of this compound

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[7]
Mobile Phase Hexane:Ethyl Acetate GradientStart with a low polarity (e.g., 9:1) and increase as needed.
TLC Rf of Product ~0.2 - 0.3In the chosen initial eluent for optimal separation.[1]
Sample Loading Dry LoadingRecommended to minimize potential hydrolysis on silica.[3]
Elution Mode Gradient ElutionAllows for efficient separation of impurities and the target compound.[4][5]

Troubleshooting Guide & FAQs

Here are some common issues encountered during the column chromatography purification of this compound, along with their potential causes and solutions.

Q1: My product seems to have decomposed on the column. What could be the reason?

A1: this compound, like other acid anhydrides, is susceptible to hydrolysis, which can be catalyzed by the acidic surface of silica gel or by residual water on the stationary phase.[8] The silanol (B1196071) groups (Si-OH) on the surface of silica gel can act as catalytic sites for the hydrolysis of the anhydride to 4-Chlorobenzoic acid.[9]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents are anhydrous and the silica gel is properly dried before use.

    • Deactivate Silica Gel: Consider deactivating the silica gel by pre-treating it with a small amount of a non-polar, aprotic base like triethylamine (B128534) in the eluent. This can help neutralize the acidic sites.

    • Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.

    • 2D TLC Check: To confirm instability on silica, you can run a 2D TLC. Spot the compound on one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears or the original spot streaks, it indicates decomposition.[10]

Q2: The separation between my product and an impurity is poor.

A2: Poor separation can result from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. A good separation on TLC is crucial for a successful column. Try different solvent combinations (e.g., Dichloromethane/Hexane). The ideal solvent system should provide a clear separation between the spots of your product and impurities.

    • Use Gradient Elution: A shallow gradient of the more polar solvent can improve the resolution of closely eluting compounds.[4][5][11]

    • Check Column Packing: Ensure the column is packed uniformly without any cracks or channels, which can lead to band broadening and poor separation.

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Q3: My compound is not eluting from the column, or is eluting very slowly.

A3: This typically indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For a Hexane:EtOAc system, increase the percentage of EtOAc.[10]

    • Check for Strong Interactions: If the compound is suspected to be the hydrolyzed 4-Chlorobenzoic acid, it will be much more polar and may require a significantly more polar eluent (e.g., with a small percentage of methanol) to elute. Carboxylic acids can strongly interact with silica gel.[7]

Q4: I am observing streaking of my compound on the TLC plate and the column.

A4: Streaking is often caused by the compound being too polar for the solvent system, overloading the TLC plate or column, or the presence of a very polar impurity (like the corresponding carboxylic acid).

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Increase the polarity of the eluent.

    • Add a Modifier: For acidic compounds like the potential hydrolysis product (4-Chlorobenzoic acid), adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to reduce streaking by keeping the acid protonated.

    • Dilute the Sample: Ensure the sample is not too concentrated when spotting on the TLC plate or loading onto the column.

Q5: How can I quickly check which fractions contain my product?

A5: Thin Layer Chromatography (TLC) is the most effective way to monitor the fractions.

  • Procedure:

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Also, spot your crude material and a pure standard (if available) for comparison.

    • Develop the plate in the solvent system used for the column.

    • Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent.

    • Fractions showing a single spot at the same Rf as your desired product are the pure fractions.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_purification Purification & Analysis cluster_isolation Product Isolation tlc 1. TLC Analysis of Crude packing 2. Column Packing (Slurry) tlc->packing loading 3. Dry Loading of Sample packing->loading elution 4. Gradient Elution loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. TLC Analysis of Fractions collection->frac_tlc combine 7. Combine Pure Fractions frac_tlc->combine Identify Pure Fractions evaporation 8. Solvent Evaporation combine->evaporation product Purified this compound evaporation->product

Caption: Workflow for the purification of this compound.

References

impact of solvent choice on 4-Chlorobenzoic anhydride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorobenzoic anhydride (B1165640). The information is designed to address common issues encountered during experiments, with a focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 4-Chlorobenzoic anhydride?

A1: this compound is a versatile acylating agent used in organic synthesis. It reacts with nucleophiles, such as amines, alcohols, and thiols, to introduce the 4-chlorobenzoyl group. The reactivity is influenced by the strength of the nucleophile, reaction temperature, and the choice of solvent. These reactions are typically faster and more efficient than using 4-chlorobenzoic acid directly.

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a crucial role in modulating the reactivity of this compound by influencing the solubility of reactants, the stabilization of intermediates and transition states, and the nucleophilicity of the reacting partner. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar, each having distinct effects on reaction rates and outcomes.

Q3: Which type of solvent is generally recommended for acylation reactions with this compound?

A3: For many acylation reactions, particularly with amine nucleophiles, polar aprotic solvents like Dichloromethane (B109758) (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are often preferred.[1] These solvents can dissolve the anhydride and many organic nucleophiles while minimally solvating the nucleophile, thus preserving its reactivity.[2]

Q4: Can I use a protic solvent for my reaction?

A4: Protic solvents (e.g., alcohols, water) can be used, but they may also act as nucleophiles and compete with the intended reactant, leading to the formation of byproducts such as 4-chlorobenzoic acid or the corresponding ester.[3] In protic solvents, the nucleophilicity of anionic reagents can be diminished due to the formation of a "solvent cage" through hydrogen bonding.[4][5] However, for certain applications, such as the chemoselective acylation of amines in an aqueous medium with the addition of a base, water can be a viable and environmentally friendly solvent.[6][7]

Troubleshooting Guides

Issue 1: Slow or Incomplete Acylation Reaction
Possible Cause Troubleshooting Steps
Low Reactivity of Nucleophile Consider using a stronger nucleophile if the reaction chemistry allows. For weaker nucleophiles, increasing the reaction temperature may be effective.
Inappropriate Solvent Choice If using a polar protic solvent, the nucleophile may be overly solvated. Switch to a polar aprotic solvent such as DCM, ACN, or DMF to enhance nucleophilicity.[1][2]
Poor Solubility of Reactants Ensure that both this compound and the nucleophile are adequately soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.
Steric Hindrance Significant steric hindrance on either the nucleophile or the anhydride can slow down the reaction. In such cases, prolonged reaction times or higher temperatures may be necessary.
Issue 2: Formation of Byproducts
Possible Cause Troubleshooting Steps
Reaction with Protic Solvent If using a protic solvent (e.g., an alcohol), it may be reacting with the anhydride. Switch to an aprotic solvent. If a protic solvent is necessary, use it in stoichiometric amounts or consider a solvent that is less nucleophilic.
Hydrolysis of the Anhydride The presence of water can lead to the hydrolysis of this compound to 4-chlorobenzoic acid. Ensure that anhydrous solvents and reagents are used, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions of the Nucleophile The nucleophile may be undergoing other reactions under the experimental conditions. Analyze the reaction mixture by techniques like TLC, LC-MS, or NMR to identify byproducts and adjust the reaction conditions (e.g., temperature, addition of a non-nucleophilic base) accordingly.

Experimental Protocols

General Protocol for Acylation of an Amine with this compound in an Aprotic Solvent
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (B128534) (1.1 eq.) or pyridine (B92270) to the amine solution. This will neutralize the 4-chlorobenzoic acid byproduct.

  • Addition of Anhydride: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove the 4-chlorobenzoic acid byproduct, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected trend in relative reaction rates for the acylation of a primary amine with this compound in different solvent types. The actual rates will depend on the specific amine and reaction conditions.

Solvent Type Example Solvents Relative Reaction Rate (Expected) Rationale
Polar Aprotic Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)HighGood solubility of reactants and minimal solvation of the nucleophile, leading to high effective nucleophilicity.[1][2]
Non-Polar Hexane, TolueneModerate to LowSolubility of polar reactants may be limited. Lower stabilization of polar transition states compared to polar solvents.
Polar Protic Water, Ethanol, MethanolLow to ModerateSolvation of the nucleophile via hydrogen bonding reduces its reactivity.[4][5] The solvent may also act as a competing nucleophile.[3]

Visualizations

experimental_workflow prep 1. Preparation Dissolve amine in anhydrous aprotic solvent add_base 2. Add Base (Optional) Add non-nucleophilic base (e.g., triethylamine) prep->add_base add_anhydride 3. Add Anhydride Add this compound solution dropwise at 0 °C add_base->add_anhydride react 4. Reaction Stir at room temperature Monitor by TLC add_anhydride->react workup 5. Aqueous Work-up Wash with acid, base, and brine react->workup purify 6. Purification Dry, concentrate, and purify (recrystallization or chromatography) workup->purify solvent_selection_logic start Start: Select Solvent for Acylation with this compound is_nucleophile_sensitive Is the nucleophile sensitive to hydrogen bonding? start->is_nucleophile_sensitive use_aprotic Use a Polar Aprotic Solvent (e.g., DCM, ACN, THF) is_nucleophile_sensitive->use_aprotic Yes consider_protic Consider a Protic Solvent (e.g., Ethanol, Water with base) is_nucleophile_sensitive->consider_protic No is_solubility_an_issue Are reactants soluble? use_aprotic->is_solubility_an_issue consider_protic->is_solubility_an_issue use_nonpolar Consider a Non-Polar Solvent (e.g., Toluene) if reactants are non-polar is_solubility_an_issue->use_nonpolar No end_good Proceed with Reaction is_solubility_an_issue->end_good Yes end_bad Re-evaluate Solvent Choice use_nonpolar->end_bad

References

managing temperature control in 4-Chlorobenzoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in reactions involving 4-chlorobenzoic anhydride (B1165640).

Troubleshooting Guides

This section addresses specific issues related to temperature control that you may encounter during your experiments.

Issue Possible Cause(s) Recommended Actions
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The rate of addition of a reactant (e.g., amine or alcohol) is too fast.2. Inadequate cooling or inefficient stirring.3. The concentration of reactants is too high.4. Incorrect stoichiometry, leading to an accumulation of unreacted starting material.1. Immediately cease the addition of the reactant.2. Enhance cooling by using a colder bath (e.g., ice-salt or dry ice-acetone).3. Increase the stirring rate to improve heat transfer.4. If the temperature continues to rise, prepare for emergency quenching by adding a pre-cooled, inert solvent.
Reaction Fails to Initiate or is Sluggish 1. The reaction temperature is too low.2. Poor quality or insufficient amount of catalyst (if applicable).3. The presence of moisture, which can deactivate catalysts or react with the anhydride.1. Gradually and carefully warm the reaction mixture to the recommended temperature.2. Ensure the catalyst is fresh and used in the correct molar ratio.3. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Side Products 1. The reaction temperature is too high, promoting side reactions.2. "Hot spots" in the reaction vessel due to poor mixing.1. Maintain the reaction at the lower end of the recommended temperature range.2. Ensure vigorous and efficient stirring throughout the reaction.3. Consider a slower rate of addition for the limiting reagent.
Low Product Yield 1. Incomplete reaction due to suboptimal temperature (either too high, causing degradation, or too low, leading to poor conversion).2. Hydrolysis of 4-chlorobenzoic anhydride due to moisture.1. Optimize the reaction temperature by running small-scale trials at different temperatures.2. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.3. Ensure all equipment is dry and anhydrous solvents are used.

Frequently Asked Questions (FAQs)

Q1: What is the main reason for strict temperature control in reactions with this compound?

A1: Reactions involving acid anhydrides, such as acylation of amines or alcohols, are often highly exothermic.[1] The primary concern is preventing a thermal runaway, where the heat generated by the reaction exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over, degrade the product, or even result in equipment failure.[2]

Q2: What is a safe starting temperature for an acylation reaction with this compound?

A2: For many acylation reactions, especially those involving reactive amines or alcohols, it is advisable to start at a low temperature, such as 0 °C, using an ice bath.[3] The nucleophile (amine or alcohol) should be added dropwise to the solution of the anhydride to control the initial exothermic release of heat. The reaction can then be allowed to slowly warm to room temperature or be heated to a specific temperature to ensure completion.

Q3: How does the choice of solvent affect temperature control?

A3: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can allow for a wider operating temperature range, but it also needs to have adequate heat capacity to absorb the energy released during the exotherm. The volume of the solvent is also important; more dilute reactions will have better heat dissipation. For reactions involving Lewis acid catalysts, anhydrous, non-polar solvents like dichloromethane (B109758) or dichloroethane are often used.[3]

Q4: What are the signs of a potential runaway reaction?

A4: Key indicators include a sudden and rapid increase in the internal temperature of the reactor that is not responsive to the cooling system, an unexpected rise in pressure, and vigorous, uncontrolled boiling or refluxing of the solvent.

Q5: What should I do in the event of a runaway reaction?

A5: The immediate priority is to stop the addition of any further reagents and maximize cooling. If this is not sufficient, the reaction should be quenched. This can be done by adding a large volume of a pre-cooled, inert solvent to dilute the reactants and absorb the heat. The specific quenching agent will depend on the reaction chemistry.

Quantitative Data Summary

Direct calorimetric data for reactions of this compound is not widely available in the literature. However, we can provide relevant thermodynamic data and values for analogous reactions to guide experimental design.

Parameter Value Compound/Reaction Notes
Standard Molar Enthalpy of Formation (ΔHf°) -428.16 ± 0.72 kJ/molp-Chlorobenzoic acid (crystalline)This value can be used as a basis for estimating the heat of reaction.[2]
Enthalpy of Combustion (ΔHc°) -3064.40 ± 0.66 kJ/molp-Chlorobenzoic acidRepresents the heat released during complete combustion.[2]
Melting Point ~192-193 °Cp-Chlorobenzoic anhydrideThe purified compound has a distinct melting point.[4]
Decomposition Temperature >545 °Cp-Chlorobenzoic acidThe parent carboxylic acid is thermally stable to high temperatures.[5]
Heat of Reaction (ΔHrxn) - Analogue -57 to -63 kJ/molHydrolysis of Acetic AnhydrideThis is a comparable exothermic reaction and serves as a useful estimate for the energy that might be released.[6]

Note: The heat of reaction for the acylation of an amine or alcohol with this compound is expected to be exothermic, likely in a range similar to the hydrolysis of acetic anhydride.

Experimental Protocols

Detailed Methodology: N-acylation of Benzylamine (B48309) with this compound

This protocol describes the synthesis of N-benzyl-4-chlorobenzamide, with a focus on temperature control.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve benzylamine (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the benzylamine solution dropwise to the cooled anhydride solution over 30-60 minutes. Crucially, monitor the internal temperature throughout the addition, ensuring it does not rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue to stir at room temperature for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization.

Visualizations

Experimental_Workflow Experimental Workflow for Controlled Acylation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation setup1 Dissolve 4-Chlorobenzoic Anhydride in Anhydrous DCM setup2 Cool to 0 °C (Ice Bath) setup1->setup2 add Dropwise Addition of Nucleophile (e.g., Amine) in Anhydrous DCM setup2->add monitor_temp Maintain Temp < 5 °C add->monitor_temp warm Warm to Room Temp & Stir for 2-4h monitor_temp->warm quench Quench with 1 M HCl warm->quench wash Sequential Washes: - 1 M HCl - H₂O - Sat. NaHCO₃ - Brine quench->wash dry Dry with MgSO₄ wash->dry evap Solvent Evaporation dry->evap purify Purification (e.g., Recrystallization) evap->purify

Workflow for a controlled acylation reaction.

Troubleshooting_Logic Troubleshooting Temperature Excursions start Temperature Rises Unexpectedly q1 Is the addition of reagents still ongoing? start->q1 stop_add Stop Addition Immediately q1->stop_add Yes q2 Is cooling system at max capacity? q1->q2 No stop_add->q2 enhance_cooling Enhance Cooling: - Colder Bath - Add Dry Ice q2->enhance_cooling No q3 Is stirring vigorous? q2->q3 Yes enhance_cooling->q3 increase_stir Increase Stirring Rate q3->increase_stir No q4 Is temperature still rising? q3->q4 Yes increase_stir->q4 quench EMERGENCY: Quench with Cold, Inert Solvent q4->quench Yes stabilized Temperature Stabilized q4->stabilized No

Logical steps for troubleshooting a temperature excursion.

References

Technical Support Center: Workup Procedures for 4-Chlorobenzoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for isolating products from reactions involving 4-chlorobenzoic anhydride (B1165640). The procedures focus on common reactions with nucleophiles such as amines and alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the workup for a 4-chlorobenzoic anhydride reaction?

The main goal of the workup is to separate the desired product (typically an amide or ester) from unreacted starting materials, catalysts, and, most importantly, the 4-chlorobenzoic acid byproduct that is formed in a 1:1 molar ratio with the product.

Q2: What is the most common byproduct in reactions using this compound?

The most common byproduct is 4-chlorobenzoic acid, which is generated as the leaving group is protonated during the reaction. Additionally, if moisture is present, the anhydride can hydrolyze to form two equivalents of 4-chlorobenzoic acid.[1][2]

Q3: How is the 4-chlorobenzoic acid byproduct typically removed?

4-chlorobenzoic acid is acidic and can be easily removed by performing a liquid-liquid extraction with a mild aqueous base.[3][4] A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) will deprotonate the carboxylic acid, forming the water-soluble sodium 4-chlorobenzoate (B1228818) salt, which partitions into the aqueous layer.[3]

Q4: Why did my product precipitate out of the solution during the basic wash?

If your product has an acidic proton (e.g., an N-H bond in a primary or secondary amide), a strong base could potentially deprotonate it, making it less soluble in the organic solvent and causing it to precipitate. Using a milder base like NaHCO₃ is often recommended to avoid this. Alternatively, the product itself may have low solubility in the chosen organic solvent.

Q5: What should I do if an emulsion forms during the extraction?

Emulsions are common when performing extractions. To break an emulsion, you can try the following:

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of shaking vigorously.

  • Add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase.

  • Filter the mixture through a pad of Celite.

  • If the problem persists, centrifugation can be effective.

Troubleshooting Guides

Scenario 1: Reaction with an Amine (Amide Synthesis)
Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Amide Product 1. Incomplete Reaction: The reaction may not have gone to completion.1. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. Consider extending the reaction time or gently heating if the reactants are stable.
2. Hydrolysis of Anhydride: The this compound may have been hydrolyzed by moisture, reducing the amount available to react with the amine.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
3. Product Loss During Workup: The amide product may have some water solubility or may have been lost during the extraction process.3. After the initial extraction, re-extract the aqueous layer with the organic solvent 1-2 more times to recover any dissolved product. Be careful not to use an overly strong base that could hydrolyze the newly formed amide.
Product Contaminated with 4-Chlorobenzoic Acid 1. Insufficient Basic Washes: The aqueous base wash was not sufficient to remove all the 4-chlorobenzoic acid byproduct.1. Perform additional washes with saturated NaHCO₃ solution. Check the pH of the aqueous layer after each wash to ensure it remains basic.
2. Premature Precipitation: The sodium 4-chlorobenzoate salt may have limited solubility and could precipitate if the aqueous layer is too concentrated.2. Dilute the aqueous layer with water to ensure the salt remains dissolved.
Product is an Oil Instead of Expected Solid 1. Residual Solvent: Traces of the organic solvent may still be present.1. Dry the product under high vacuum for an extended period.
2. Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the product.2. Purify the product using column chromatography or recrystallization.
Scenario 2: Reaction with an Alcohol (Ester Synthesis)
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Ester Product 1. Equilibrium Reaction: Esterification reactions can be reversible.[5]1. Use an excess of the alcohol to drive the reaction forward. If possible, remove the 4-chlorobenzoic acid byproduct as it forms.
2. Steric Hindrance: A bulky alcohol may react slowly.2. The reaction may require a catalyst (e.g., DMAP, pyridine) and/or heating to proceed at a reasonable rate.
Ester Product Hydrolyzed During Workup 1. Strong Basic Conditions: Using a strong base (like concentrated NaOH) can saponify (hydrolyze) the ester product back to the carboxylic acid and alcohol.1. Use a mild base like saturated NaHCO₃ for the aqueous wash. Perform the washes quickly and without excessive heating.
Product Contaminated with Unreacted Alcohol 1. Excess Alcohol Used: A large excess of a high-boiling-point alcohol was used.1. Remove the excess alcohol under reduced pressure. If the alcohol is still present, it can often be removed via column chromatography.

Data Presentation: Properties of Key Compounds

This table summarizes the physical properties of the starting material, common byproduct, and a representative product. These values are crucial for designing purification strategies.

CompoundFormulaMol. Weight ( g/mol )Melting Point (°C)Solubility
This compound C₁₄H₈Cl₂O₃295.11192 - 193Soluble in non-polar organic solvents, reacts with water.[6][7]
4-Chlorobenzoic Acid C₇H₅ClO₂156.57243Sparingly soluble in cold water, soluble in hot water, ethanol, ether.[8]
N-benzyl-4-chlorobenzamide (Example Product) C₁₄H₁₂ClNO245.71155 - 158Generally soluble in common organic solvents like DCM, EtOAc; insoluble in water.

Experimental Protocol: General Workup for Amide Synthesis

This protocol outlines a standard liquid-liquid extraction procedure to isolate an amide product following its synthesis from this compound and a primary or secondary amine.

  • Reaction Quenching:

    • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If the reaction was run in a high-boiling-point solvent (e.g., DMF, DMSO), dilute the mixture with an extraction solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM). A common rule of thumb is to use 10 volumes of extraction solvent for every volume of DMF or DMSO.[9]

  • Initial Aqueous Wash (Neutral):

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This step removes water-soluble components.

  • Basic Wash (to remove 4-Chlorobenzoic Acid):

    • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

    • Stopper the funnel and shake, venting frequently to release any CO₂ gas that may form.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat this basic wash two more times to ensure complete removal of 4-chlorobenzoic acid.[4]

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

    • Gently swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Isolation of Crude Product:

    • Filter off the drying agent by gravity filtration or by decanting the solution into a clean, pre-weighed round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil can be further purified by recrystallization or column chromatography to yield the pure product.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the workup procedure described above.

Workup_Procedure start Crude Reaction Mixture quench Dilute with Organic Solvent (e.g., Ethyl Acetate) start->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel wash_h2o Wash with Water sep_funnel->wash_h2o wash_base Wash with sat. NaHCO3 (x3) wash_h2o->wash_base Organic Layer waste_aq1 Aqueous Waste (Water Soluble Impurities) wash_h2o->waste_aq1 Aqueous Layer wash_brine Wash with Brine wash_base->wash_brine Organic Layer waste_aq2 Aqueous Waste (Sodium 4-chlorobenzoate) wash_base->waste_aq2 Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry Organic Layer waste_aq3 Aqueous Waste (Brine) wash_brine->waste_aq3 Aqueous Layer filter Filter off Drying Agent dry->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap crude_prod Crude Product evap->crude_prod purify Purification (Recrystallization or Chromatography) crude_prod->purify final_prod Isolated Pure Product purify->final_prod

Caption: Workflow for isolating a product from a this compound reaction.

References

dealing with incomplete conversion of 4-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chlorobenzoyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in acylation reactions.

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion of 4-chlorobenzoyl chloride can be a significant hurdle in achieving desired product yields and purity. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The reaction shows low or incomplete conversion of 4-chlorobenzoyl chloride.

Below is a workflow to help you troubleshoot the potential causes and implement corrective actions.

G cluster_start Start Troubleshooting cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Incomplete Conversion of 4-Chlorobenzoyl Chloride reagent_quality Check Reagent & Solvent Quality start->reagent_quality Is moisture present? Are reagents pure? reaction_conditions Review Reaction Conditions start->reaction_conditions Are conditions optimal? catalyst_issues Investigate Catalyst Activity start->catalyst_issues Is the catalyst active? anhydrous Ensure Anhydrous Conditions: - Use freshly distilled/dried solvents. - Dry glassware thoroughly. - Handle reagents under inert atmosphere. reagent_quality->anhydrous purify_reagents Purify Reagents: - Distill 4-chlorobenzoyl chloride. - Recrystallize solid starting materials. reagent_quality->purify_reagents optimize_temp Optimize Temperature: - For slow reactions, gently heat (e.g., 40-60 °C). - For exothermic reactions, cool to 0 °C before addition. reaction_conditions->optimize_temp adjust_time Adjust Reaction Time: - Monitor reaction progress using TLC, HPLC, or GC-MS. - Extend reaction time if starting material persists. reaction_conditions->adjust_time stoichiometry Verify Stoichiometry: - Use a slight excess (1.1-1.2 eq.) of 4-chlorobenzoyl chloride. - Ensure correct equivalents of base and catalyst. reaction_conditions->stoichiometry fresh_catalyst Use Fresh/Active Catalyst: - Use a freshly opened bottle of Lewis acid. - Handle hygroscopic catalysts in a glovebox. catalyst_issues->fresh_catalyst catalyst_loading Optimize Catalyst Loading: - For Friedel-Crafts, a stoichiometric amount of Lewis acid is often needed. - Titrate catalyst amount to find optimum. catalyst_issues->catalyst_loading end Successful Conversion anhydrous->end purify_reagents->end optimize_temp->end adjust_time->end stoichiometry->end fresh_catalyst->end catalyst_loading->end

Caption: Troubleshooting workflow for incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-chlorobenzoyl chloride is not proceeding to completion. What are the most common causes?

A1: Incomplete conversion in reactions involving 4-chlorobenzoyl chloride, particularly Friedel-Crafts acylation, often stems from a few critical factors:

  • Moisture: 4-chlorobenzoyl chloride and the Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.[1] Water will hydrolyze the acyl chloride to the unreactive 4-chlorobenzoic acid and deactivate the catalyst.

  • Deactivated Aromatic Substrate: In Friedel-Crafts reactions, if your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), it will be deactivated towards electrophilic substitution.[2]

  • Suboptimal Temperature: Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3] Therefore, a stoichiometric amount of the catalyst is often required.

Q2: How can I ensure my reaction conditions are anhydrous?

A2: To maintain anhydrous conditions, you should:

  • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool it under a stream of inert gas (nitrogen or argon) or in a desiccator.

  • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or from a solvent purification system.

  • Use fresh, high-purity reagents. Handle hygroscopic reagents, such as aluminum chloride, in a glovebox or under a positive pressure of inert gas.

Q3: I am observing the formation of multiple products. What could be the cause?

A3: The formation of multiple products can be due to:

  • Isomer Formation: In Friedel-Crafts acylation of substituted benzenes, a mixture of ortho, meta, and para isomers can be formed. The ratio of these isomers is influenced by the directing effects of the substituent on the aromatic ring, steric hindrance, temperature, and solvent.[4]

  • Side Reactions: At elevated temperatures, side reactions such as deacylation or rearrangement can occur.[5]

  • Impure Starting Materials: Impurities in your starting materials can lead to the formation of byproducts.

Q4: How much Lewis acid catalyst should I use in a Friedel-Crafts acylation?

A4: A stoichiometric amount (at least one equivalent with respect to the 4-chlorobenzoyl chloride) is typically necessary.[6] This is because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid. Using a slight excess (e.g., 1.1 to 1.3 equivalents) can help drive the reaction to completion.

Q5: Can I monitor the progress of my reaction?

A5: Yes, monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts. Common techniques include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of Friedel-Crafts acylation reactions. While the specific data is for related systems, the trends are highly relevant for reactions involving 4-chlorobenzoyl chloride.

Table 1: Effect of Catalyst Loading and Temperature on Acylation Yield

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
1106097
256087
326065
4104082
554068
624051
Data adapted from a study on the acylation of anisole (B1667542) with acetic anhydride (B1165640) using an iron(III) chloride catalyst.[7]

Table 2: Effect of Reaction Time and Temperature on Isomer Distribution in the Benzoylation of Chlorobenzene (B131634)

Duration (hr)Temperature (°C)o-isomer (%)m-isomer (%)p-isomer (%)
1754.21.590.5
5757.51.190.7
25757.20.892.0
-0---
-25---
-100---
-175---
Qualitative trends from the benzoylation of chlorobenzene show that isomer distribution can be influenced by reaction time and temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with 4-Chlorobenzoyl Chloride

This protocol outlines a general procedure for the acylation of an aromatic substrate, such as benzene (B151609) or a substituted benzene, using 4-chlorobenzoyl chloride and aluminum chloride as the catalyst.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up cluster_purification Purification setup 1. Assemble a dry, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet. add_alcl3 2. Charge the flask with anhydrous AlCl₃ (1.1 eq.) and an anhydrous solvent (e.g., dichloromethane). setup->add_alcl3 cool 3. Cool the suspension to 0 °C in an ice bath. add_alcl3->cool add_aromatic 4. Add the aromatic substrate (1.0 eq.) to the flask. cool->add_aromatic add_acyl 5. Add a solution of 4-chlorobenzoyl chloride (1.05 eq.) in the anhydrous solvent to the dropping funnel and add dropwise. add_aromatic->add_acyl react 6. Stir at 0 °C to room temperature. Monitor by TLC. add_acyl->react quench 7. Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. react->quench extract 8. Separate the organic layer and extract the aqueous layer with the solvent. quench->extract wash 9. Wash the combined organic layers with saturated NaHCO₃ and brine. extract->wash dry_evap 10. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. wash->dry_evap purify 11. Purify the crude product by recrystallization or column chromatography. dry_evap->purify

Caption: Workflow for Friedel-Crafts acylation.

Safety Precautions: 4-Chlorobenzoyl chloride is corrosive and lachrymatory.[8] Aluminum chloride reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Monitoring Reaction Conversion by HPLC

This protocol provides a general method for monitoring the conversion of 4-chlorobenzoyl chloride by HPLC. The method involves derivatizing the highly reactive acyl chloride to a more stable ester for analysis.

  • Sample Preparation (Derivatization):

    • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing an excess of cold, anhydrous methanol (B129727) (e.g., 1 mL). This will convert the unreacted 4-chlorobenzoyl chloride to methyl 4-chlorobenzoate (B1228818).

    • Vortex the sample and allow it to stand for 10-15 minutes to ensure complete derivatization.

    • Dilute the sample to an appropriate concentration with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the methyl 4-chlorobenzoate (from unreacted 4-chlorobenzoyl chloride) and the desired product.

    • Calculate the conversion by comparing the peak areas of the starting material derivative and the product over time. Calibration curves for both compounds should be generated for accurate quantification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chlorobenzoic Anhydride and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 4-chlorobenzoic anhydride (B1165640) and acetic anhydride, two common acylating agents in organic synthesis. The selection of an appropriate anhydride is critical for optimizing reaction kinetics, yield, and selectivity in the development of pharmaceuticals and other fine chemicals. This document outlines the theoretical principles governing their reactivity, presents available experimental data, and provides detailed experimental protocols for their comparative analysis.

Theoretical Framework: Electronic Effects on Reactivity

The reactivity of carboxylic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbons. Electron-withdrawing substituents on the acyl group increase the partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and reactivity.

Acetic anhydride possesses methyl groups, which are weakly electron-donating through induction. In contrast, 4-chlorobenzoic anhydride features a benzene (B151609) ring with a chlorine atom in the para position. The chloro group is electron-withdrawing via induction, an effect that outweighs its electron-donating resonance effect. This inductive withdrawal of electron density from the benzene ring is transmitted to the carbonyl carbons, increasing their electrophilicity.

Consequently, it is predicted that This compound is more reactive than acetic anhydride towards nucleophiles. This qualitative prediction can be quantified using the Hammett equation, which relates the reaction rate of substituted benzene derivatives to the electronic properties of the substituent.

Quantitative Data Presentation

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Acetic Anhydride in Excess Water

Temperature (°C)Rate Constant (k) in min⁻¹Reference
150.0631[1]
200.0924[1]
250.169 ± 0.0047[1]
350.2752[1]

Note: The reaction is pseudo-first-order due to the large excess of water.

For this compound, a study on the acid-catalyzed hydrolysis of substituted benzoic anhydrides in dioxane-water mixtures indicates a shift in mechanism depending on the solvent composition, but provides a basis for its reactivity relative to unsubstituted benzoic anhydride. A positive Hammett reaction constant (ρ) is expected for the nucleophilic attack on the anhydride, signifying that electron-withdrawing groups accelerate the reaction. For the alkaline hydrolysis of phenyl esters of substituted benzoic acids, a reaction with a similar mechanism, the ρ value was found to be approximately 2.06 in 0.5 M aqueous Bu4NBr at 25 °C. The Hammett substituent constant (σ) for a para-chloro group is +0.23. Using the Hammett equation (log(k/k₀) = ρσ), we can estimate that this compound would be roughly 10^(2.06 * 0.23) ≈ 3 times more reactive than the unsubstituted benzoic anhydride in a similar reaction.

Experimental Protocols

To quantitatively compare the reactivity of this compound and acetic anhydride, a kinetic study of their reaction with a common nucleophile, such as an amine (aminolysis) or an alcohol (alcoholysis), can be performed. Below are detailed methodologies for such experiments.

Experimental Protocol 1: Determination of Reaction Rate by UV-Vis Spectrophotometry (Aminolysis)

This protocol describes the determination of the second-order rate constant for the reaction of an anhydride with a primary amine (e.g., aniline). The disappearance of the amine can be monitored by UV-Vis spectrophotometry.

Materials:

  • This compound

  • Acetic anhydride

  • Aniline (B41778) (or other suitable primary amine)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dioxane)

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of known concentrations of the anhydride and aniline in the chosen anhydrous solvent.

  • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, mix known volumes of the pre-thermostatted aniline and solvent.

  • Initiate the reaction by adding a known volume of the pre-thermostatted anhydride stock solution to the cuvette, ensuring rapid mixing.

  • Immediately start recording the absorbance of the solution at the wavelength of maximum absorbance for aniline over time.

  • Continue data collection until the reaction is complete (i.e., the absorbance reading is stable).

Data Analysis: The second-order rate constant (k) can be determined by plotting 1/[Aniline] versus time, which should yield a straight line with a slope equal to k, assuming a 1:1 stoichiometry and initial concentrations are known.

Experimental Protocol 2: Determination of Reaction Rate by pH-Stat Titration (Hydrolysis)

This method monitors the rate of hydrolysis of the anhydride by titrating the produced carboxylic acid with a standard base solution to maintain a constant pH.

Materials:

  • This compound

  • Acetic anhydride

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • pH-stat titrator

  • Thermostatted reaction vessel

  • Solvent (e.g., water or a water-organic solvent mixture)

Procedure:

  • Calibrate the pH electrode of the pH-stat titrator at the desired reaction temperature.

  • Add a known volume of the solvent to the thermostatted reaction vessel and allow it to reach thermal equilibrium.

  • Set the pH-stat to the desired pH value (e.g., 7.0).

  • Initiate the reaction by adding a known amount of the anhydride to the solvent with vigorous stirring.

  • The pH-stat will automatically add the NaOH solution to neutralize the carboxylic acid as it is formed, maintaining a constant pH.

  • Record the volume of NaOH added as a function of time.

Data Analysis: The rate of reaction can be determined from the rate of addition of the NaOH titrant. For a pseudo-first-order reaction (with a large excess of water), a plot of ln([Anhydride]₀/[Anhydride]t) versus time will be linear, with the slope equal to the rate constant k.

Mandatory Visualizations

logical_relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_reactivity Chemical Reactivity Anhydride Anhydride Substituent Substituent Group Anhydride->Substituent influences ElectronEffect Inductive/Resonance Effect Substituent->ElectronEffect Electrophilicity Carbonyl Electrophilicity Reactivity Reactivity towards Nucleophiles Electrophilicity->Reactivity ElectronEffect->Electrophilicity

Caption: Logical relationship between molecular structure and chemical reactivity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A1 Prepare Stock Solutions (Anhydride and Nucleophile) A2 Thermostat Solutions and Instrument A1->A2 B1 Initiate Reaction by Mixing A2->B1 B2 Monitor Reaction Progress (e.g., Absorbance or Titrant Volume) B1->B2 C1 Plot Kinetic Data (e.g., 1/[A] vs. time) B2->C1 C2 Determine Rate Constant (k) from Slope C1->C2

Caption: Experimental workflow for kinetic analysis of anhydride reactivity.

Conclusion

References

A Comparative Guide: 4-Chlorobenzoic Anhydride vs. 4-Chlorobenzoyl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an acylating agent is a critical decision that influences reaction efficiency, product purity, and overall process safety. Among the commonly employed reagents for introducing the 4-chlorobenzoyl group, 4-chlorobenzoic anhydride (B1165640) and 4-chlorobenzoyl chloride are two prominent options. This guide provides an objective, data-supported comparison of these two reagents to assist researchers in making an informed selection for their specific synthetic needs.

At a Glance: Key Differences

Feature4-Chlorobenzoic Anhydride4-Chlorobenzoyl Chloride
Reactivity ModerateHigh
Byproduct 4-Chlorobenzoic acid (less corrosive)Hydrogen chloride (highly corrosive)
Handling Generally safer, less moisture-sensitiveHighly moisture-sensitive, corrosive
Selectivity Often higher, especially with sensitive functional groupsCan lead to side reactions with sensitive substrates
Cost Can be more expensiveGenerally more readily available and cheaper

Performance in Acylation: A Comparative Overview

The primary function of both this compound and 4-chlorobenzoyl chloride is to act as electrophiles in acylation reactions, typically with nucleophiles such as alcohols and amines to form esters and amides, respectively. The fundamental difference in their performance stems from the nature of the leaving group.

4-Chlorobenzoyl chloride possesses a chloride ion as its leaving group. The high electronegativity and excellent leaving group ability of chloride make 4-chlorobenzoyl chloride a highly reactive acylating agent. This high reactivity can be advantageous for reactions with weak nucleophiles or when rapid reaction rates are desired. However, it can also be a significant drawback, leading to a lack of selectivity and the potential for unwanted side reactions, particularly in complex molecules with multiple nucleophilic sites. A major operational challenge is the formation of hydrogen chloride (HCl) gas as a byproduct, which is corrosive and requires neutralization, often with a stoichiometric amount of base.

This compound , on the other hand, has a 4-chlorobenzoate (B1228818) anion as its leaving group. This is a less effective leaving group than chloride, rendering the anhydride less reactive than the acid chloride. This moderated reactivity is a key advantage, often translating to higher selectivity and better yields of the desired product, especially when dealing with sensitive substrates. The byproduct of the reaction is 4-chlorobenzoic acid, which is a solid and significantly less corrosive and hazardous than HCl. While the reaction may require slightly harsher conditions (e.g., heating) to proceed at a practical rate, the cleaner reaction profile and easier workup often compensate for this.

Quantitative Data Presentation

The following table summarizes representative experimental data for the acylation of a phenolic substrate to form an amide, highlighting the performance differences between the two reagents.

ParameterAcylation with 4-Chlorobenzoyl ChlorideAcylation with Acetic Anhydride (as a proxy for this compound)
Substrate 4-(2-aminoethyl)phenolp-Aminophenol
Product 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamideN-(4-hydroxyphenyl)acetamide (Paracetamol)
Yield ~91%[1]35-70% (can be up to 91% under optimized conditions)[2][3]
Reaction Time 3 hours[1]10-20 minutes (heating)[4]
Temperature 0-5 °C[1]~100 °C[4]
Byproduct HClAcetic Acid
Handling Notes Corrosive, moisture-sensitiveLess corrosive, easier to handle

Experimental Protocols

Protocol 1: Acylation of 4-(2-aminoethyl)phenol with 4-Chlorobenzoyl Chloride[1]

Materials:

Procedure:

  • Dissolve 4-(2-aminoethyl)phenol (1 equivalent) in THF.

  • Add triethylamine (1.5 equivalents) and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution over 20 minutes.

  • Maintain the reaction at 0-5 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, add water to precipitate the product.

  • Stir the mixture at 0-5 °C for an additional hour.

  • Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Synthesis of this compound from 4-Chlorobenzoyl Chloride

Materials:

Procedure:

  • In a loosely stoppered flask, warm a mixture of 4-chlorobenzoyl chloride (1 equivalent) and pyridine (6 equivalents) on a steam bath for 5 minutes.

  • Pour the mixture onto cracked ice containing concentrated hydrochloric acid.

  • Allow the mixture to warm to room temperature.

  • Filter the resulting solid anhydride.

  • Wash the solid successively with methanol and then dry benzene.

  • The crude product can be further purified by recrystallization from dry benzene.

Visualizing the Reaction Pathways

The following diagrams illustrate the generalized acylation mechanisms for both 4-chlorobenzoyl chloride and this compound.

Acylation_Mechanisms cluster_chloride Acylation with 4-Chlorobenzoyl Chloride cluster_anhydride Acylation with this compound Chloride_Reactants R-OH/R-NH2 + 4-Cl-Ph-COCl Chloride_Intermediate Tetrahedral Intermediate Chloride_Reactants->Chloride_Intermediate Nucleophilic Attack Chloride_Products Ester/Amide + HCl Chloride_Intermediate->Chloride_Products Elimination of Cl- Anhydride_Reactants R-OH/R-NH2 + (4-Cl-Ph-CO)2O Anhydride_Intermediate Tetrahedral Intermediate Anhydride_Reactants->Anhydride_Intermediate Nucleophilic Attack Anhydride_Products Ester/Amide + 4-Cl-Ph-COOH Anhydride_Intermediate->Anhydride_Products Elimination of 4-Cl-Ph-COO-

Caption: Generalized acylation mechanisms.

Workflow_Comparison cluster_chloride_workflow Workflow: 4-Chlorobenzoyl Chloride cluster_anhydride_workflow Workflow: this compound Chloride_Start Start: Reactants in Solvent Chloride_Acylation Acylation at low temp. Chloride_Start->Chloride_Acylation Chloride_Neutralization Neutralization of HCl Chloride_Acylation->Chloride_Neutralization Chloride_Workup Aqueous Workup Chloride_Neutralization->Chloride_Workup Chloride_Product Product Isolation Chloride_Workup->Chloride_Product Anhydride_Start Start: Reactants in Solvent Anhydride_Acylation Acylation (often with heating) Anhydride_Start->Anhydride_Acylation Anhydride_Workup Aqueous Workup Anhydride_Acylation->Anhydride_Workup Anhydride_Product Product Isolation Anhydride_Workup->Anhydride_Product

Caption: Comparative experimental workflows.

Conclusion and Recommendations

The choice between this compound and 4-chlorobenzoyl chloride is contingent upon the specific requirements of the synthesis.

4-Chlorobenzoyl chloride is the reagent of choice when:

  • High reactivity is paramount.

  • The nucleophile is weak or sterically hindered.

  • Cost is a primary concern.

  • The generation and handling of HCl are not prohibitive.

This compound is the preferred option when:

  • Selectivity is crucial, especially with multifunctional substrates.

  • A cleaner reaction profile with fewer side products is desired.

  • Safer handling and less corrosive conditions are a priority.

  • The byproduct, 4-chlorobenzoic acid, can be easily removed or tolerated.

For many applications in drug development and fine chemical synthesis, the advantages of milder reaction conditions, higher selectivity, and improved safety profile offered by This compound often outweigh its potentially higher cost and lower reactivity. The reduction in corrosive byproducts simplifies the workup procedure and aligns with the principles of green chemistry. Researchers are encouraged to consider these factors carefully when designing their synthetic strategies.

References

spectroscopic comparison of 4-Chlorobenzoic anhydride and 4-Chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 4-Chlorobenzoic Anhydride (B1165640) and 4-Chlorobenzoic Acid, offering key differentiating features and the experimental data to support them.

This comparison utilizes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to elucidate the structural nuances between the carboxylic acid and its corresponding anhydride. The presented data and protocols are intended to serve as a practical reference for compound identification and characterization.

At a Glance: Key Spectroscopic Differences

Spectroscopic Technique4-Chlorobenzoic Acid4-Chlorobenzoic AnhydrideKey Differentiator
Infrared (IR) Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)Two C=O stretches (~1810 and 1750 cm⁻¹), C-O-C stretch (~1045 cm⁻¹)Presence of a broad O-H band in the acid; two distinct carbonyl peaks for the anhydride.
¹H NMR Aromatic protons (δ ~7.5-8.0 ppm), Carboxylic acid proton (δ >10 ppm, broad)Aromatic protons (δ ~7.5-8.1 ppm)The highly deshielded and broad signal of the carboxylic acid proton is absent in the anhydride.
¹³C NMR Aromatic carbons, Carboxyl carbon (δ ~167 ppm)Aromatic carbons, Carbonyl carbons (δ ~162 ppm)The chemical shift of the carbonyl carbon.
Mass Spec. (EI) Molecular ion (M⁺) at m/z 156/158 (approx. 3:1 ratio)Molecular ion not typically observed; characteristic fragment at m/z 139/141.The presence and appearance of the molecular ion peak and major fragmentation patterns.

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The most striking difference between 4-Chlorobenzoic Acid and its anhydride lies in the high-frequency region of the spectrum.

4-Chlorobenzoic Acid exhibits a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹.

This compound , lacking the hydroxyl group, shows no such broad O-H absorption. Instead, it is characterized by two distinct carbonyl (C=O) stretching bands. The symmetric and asymmetric stretching vibrations of the anhydride functional group result in peaks at approximately 1810 cm⁻¹ and 1750 cm⁻¹. Furthermore, a characteristic C-O-C stretching vibration can be observed around 1045 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR:

  • 4-Chlorobenzoic Acid: The proton spectrum shows two doublets in the aromatic region (typically between δ 7.5 and 8.0 ppm) corresponding to the four aromatic protons. A key diagnostic signal is a broad singlet appearing far downfield (often above δ 10 ppm), which is characteristic of the acidic carboxylic proton.

  • This compound: The ¹H NMR spectrum is simpler. It also displays two doublets in the aromatic region, similar to the acid. However, the highly deshielded, broad singlet of the carboxylic acid proton is conspicuously absent.

¹³C NMR:

  • 4-Chlorobenzoic Acid: The ¹³C spectrum shows signals for the aromatic carbons, with the carbon bearing the chlorine atom and the carboxyl-substituted carbon having distinct chemical shifts. The carboxyl carbon (C=O) typically resonates around δ 167 ppm.

  • This compound: The aromatic carbon signals are similar to those of the acid. The key difference is the chemical shift of the carbonyl carbons, which appear at a slightly upfield position, typically around δ 162 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

4-Chlorobenzoic Acid: In electron ionization (EI) mass spectrometry, 4-Chlorobenzoic Acid typically shows a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 156 and 158, with a characteristic intensity ratio of about 3:1.[1] Common fragments include the loss of the hydroxyl group (m/z 139/141) and the carboxyl group (m/z 111/113).

This compound: The molecular ion of this compound (m/z 294) is often weak or not observed under EI conditions. The most prominent peak in the spectrum is typically the acylium ion fragment at m/z 139/141, formed by the cleavage of the C-O-C bond. This fragment also exhibits the characteristic 3:1 isotopic pattern for chlorine.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid samples like 4-Chlorobenzoic Acid and this compound.

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted from the sample spectrum.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Typical acquisition parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary, especially for non-protonated carbons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC/MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.[2][3][4]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizing the Chemistry

To better illustrate the relationship between these two compounds and the analytical workflow, the following diagrams are provided.

Synthesis cluster_reactants Reactants cluster_reagent Dehydrating Agent cluster_products Products 4-Chlorobenzoic Acid_1 4-Chlorobenzoic Acid This compound This compound 4-Chlorobenzoic Acid_1->this compound 4-Chlorobenzoic Acid_2 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid_2->this compound DehydratingAgent e.g., Acetic Anhydride or Thionyl Chloride DehydratingAgent->this compound Byproduct Water / Other

Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Sample Sample (4-Chlorobenzoic Acid or Anhydride) Preparation Sample Preparation (e.g., KBr Pellet, Solution in Deuterated Solvent) Sample->Preparation IR IR Spectroscopy Preparation->IR NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR MS Mass Spectrometry Preparation->MS Data Spectroscopic Data (Spectra and m/z values) IR->Data NMR->Data MS->Data Interpretation Data Interpretation and Structure Elucidation Data->Interpretation

Caption: General workflow for spectroscopic analysis of the compounds.

References

A Cost-Benefit Analysis of 4-Chlorobenzoic Anhydride in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the choice of an acylating agent is a critical decision for researchers and drug development professionals, profoundly influencing reaction efficiency, cost, and overall yield. 4-Chlorobenzoic anhydride (B1165640) is a versatile reagent for introducing the 4-chlorobenzoyl group into molecules, a common moiety in pharmaceuticals and other advanced materials. This guide provides an objective cost-benefit analysis of 4-Chlorobenzoic anhydride, comparing its performance in esterification and amidation reactions with its primary alternative, 4-chlorobenzoyl chloride, and other related methods.

Performance Comparison of Acylating Agents

The primary function of this compound and its alternatives is to facilitate acylation reactions, typically through nucleophilic acyl substitution. The reactivity of these agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids (with a coupling agent). While higher reactivity can lead to faster reaction times, it may also result in lower selectivity and the formation of undesirable byproducts.

To provide a clear quantitative comparison, we will examine two common synthetic transformations: the esterification of benzyl (B1604629) alcohol to form benzyl 4-chlorobenzoate (B1228818) and the amidation of benzylamine (B48309) to yield N-benzyl-4-chlorobenzamide.

Data Presentation: Esterification and Amidation

Reagent/MethodProductSubstrateTypical ConditionsReaction TimeYield (%)Approx. Cost per Mole of Product ($)Key AdvantagesKey Disadvantages
This compound Benzyl 4-chlorobenzoateBenzyl AlcoholPyridine (B92270), RT5 min~96-98[1]HighHigh reactivity, good yield, milder than acyl chloride.High cost, byproduct (4-chlorobenzoic acid) needs removal.
4-Chlorobenzoyl Chloride Benzyl 4-chlorobenzoateBenzyl AlcoholPyridine, 0°C to RT30 min~95ModerateHigh reactivity, high yield, lower cost than anhydride.Corrosive, moisture-sensitive, generates HCl byproduct.
4-Chlorobenzoic Acid + SOCl₂ Benzyl 4-chlorobenzoateBenzyl AlcoholReflux, then add alcohol2-3 hours~75-81 (for acyl chloride formation)[1]LowVery low raw material cost.Two-step process, harsh reagents (SOCl₂), generation of SO₂ and HCl.
This compound N-benzyl-4-chlorobenzamideBenzylamineAqueous NaHCO₃1-2 hoursHigh (qualitative)[2]HighGood chemoselectivity in aqueous media.High cost, requires base.
4-Chlorobenzoyl Chloride N-benzyl-4-chlorobenzamideBenzylaminePyridine, CH₂Cl₂ or CHCl₃, cooling20 min to overnight76[3]ModerateFast reaction, good yield.Corrosive, requires inert atmosphere and careful temperature control.
4-Chlorobenzoic Acid + Coupling Agent N-benzyl-4-chlorobenzamideBenzylaminee.g., Boric Acid, Toluene (B28343), Reflux5-20 hours~89Low to ModerateAvoids corrosive acyl halides/anhydrides.Long reaction times, catalyst cost, potential for side reactions.

Note: Costs are estimations based on available supplier pricing for reagents and may vary based on quantity and purity. Yields are based on literature reports and can vary with specific experimental conditions.

Experimental Protocols

Synthesis of Benzyl 4-chlorobenzoate using 4-Chlorobenzoyl Chloride

Materials:

  • 4-Chlorobenzoyl chloride

  • Benzyl alcohol

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) in DCM.

  • Add pyridine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield benzyl 4-chlorobenzoate.

Synthesis of N-benzyl-4-chlorobenzamide using 4-Chlorobenzoyl Chloride[3]

Materials:

  • 4-Chlorobenzoyl chloride

  • Benzylamine

  • Pyridine

  • Toluene

  • Methylene (B1212753) chloride

  • Sodium sulfate

Procedure:

  • Dissolve benzylamine (1.0 eq) in pyridine and cool the solution in an ice-water bath.

  • Add 4-chlorobenzoyl chloride (1.0 eq) dropwise with stirring.

  • Continue stirring at room temperature overnight.

  • Evaporate the reaction mixture to dryness.

  • Add toluene and distill twice.

  • Dissolve the residue in methylene chloride and extract with a 10% sodium carbonate solution.

  • Wash the methylene chloride extract with water, dry over sodium sulfate, and evaporate to dryness.

  • Recrystallize the residue from isopropanol (B130326) to obtain N-benzyl-4-chlorobenzamide (Yield: 76%).[3]

Cost-Benefit Analysis

This compound:

  • Benefits: This reagent offers high reactivity, often leading to high yields and short reaction times under mild conditions.[1] The byproduct, 4-chlorobenzoic acid, is generally less corrosive and easier to handle than the hydrogen chloride generated from acyl chlorides. In some cases, it can offer better chemoselectivity.[2]

  • Costs: The primary drawback of this compound is its significantly higher purchase price compared to the corresponding acyl chloride. The need to remove the 4-chlorobenzoic acid byproduct can also add a purification step.

4-Chlorobenzoyl Chloride:

  • Benefits: As a highly reactive acylating agent, 4-chlorobenzoyl chloride typically provides high yields in a short amount of time. It is also considerably more cost-effective than the anhydride, making it a preferred choice for large-scale synthesis.

  • Costs: Its high reactivity can be a double-edged sword, as it is sensitive to moisture and can lead to side reactions if not handled properly. The generation of corrosive hydrogen chloride gas requires the use of a base to neutralize it and necessitates appropriate safety precautions and handling procedures.

In situ generation from 4-Chlorobenzoic Acid:

  • Benefits: This method is the most cost-effective in terms of raw materials, starting from the relatively inexpensive carboxylic acid.

  • Costs: It involves an additional synthetic step, often requiring harsh and hazardous reagents like thionyl chloride, which generates toxic byproducts (SO₂ and HCl).[1] The overall process can be longer and may result in a lower overall yield.

Logical Workflow for Reagent Selection

The choice of acylating agent is a multifactorial decision. The following diagram illustrates a logical workflow to guide this selection process.

Reagent_Selection start Define Synthesis Goals: Scale, Substrate Sensitivity, Cost Constraints substrate_sensitivity Is the substrate sensitive to harsh conditions or HCl? start->substrate_sensitivity cost_priority Is cost the primary concern? substrate_sensitivity->cost_priority No use_anhydride Consider this compound substrate_sensitivity->use_anhydride Yes speed_yield_priority Are speed and maximum yield critical? cost_priority->speed_yield_priority No use_in_situ Use 4-Chlorobenzoic Acid + SOCl₂ (in situ generation) cost_priority->use_in_situ Yes speed_yield_priority->use_anhydride No, but mildness is valued use_acid_chloride Use 4-Chlorobenzoyl Chloride speed_yield_priority->use_acid_chloride Yes use_coupling Use 4-Chlorobenzoic Acid + Coupling Agent use_anhydride->use_coupling If anhydride cost is prohibitive

Caption: A decision-making workflow for selecting an appropriate acylating agent.

Reaction Pathway Comparison

The general mechanism for acylation by both this compound and 4-chlorobenzoyl chloride is a nucleophilic acyl substitution. The key difference lies in the leaving group.

Reaction_Pathways cluster_anhydride Pathway 1: this compound cluster_chloride Pathway 2: 4-Chlorobenzoyl Chloride Anhydride This compound Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 Nucleophile1 Nucleophile (R-OH or R-NH₂) Nucleophile1->Anhydride Nucleophilic Attack Product1 Ester or Amide Intermediate1->Product1 Elimination Byproduct1 4-Chlorobenzoic Acid Intermediate1->Byproduct1 Leaving Group Chloride 4-Chlorobenzoyl Chloride Intermediate2 Tetrahedral Intermediate Chloride->Intermediate2 Nucleophile2 Nucleophile (R-OH or R-NH₂) Nucleophile2->Chloride Nucleophilic Attack Product2 Ester or Amide Intermediate2->Product2 Elimination Byproduct2 HCl Intermediate2->Byproduct2 Leaving Group

Caption: Comparison of acylation pathways for anhydride vs. acyl chloride.

Conclusion

For researchers, scientists, and drug development professionals, the selection of an acylating agent requires a careful balancing of reactivity, cost, and safety. This compound serves as a highly effective, albeit expensive, reagent that offers the advantage of milder reaction conditions and a less corrosive byproduct compared to its acyl chloride counterpart. 4-Chlorobenzoyl chloride remains the workhorse for many applications due to its high reactivity and lower cost, despite the challenges associated with its handling and the generation of HCl. For applications where cost is the paramount concern and the substrate can withstand harsher conditions, the in-situ generation of the acyl chloride from 4-chlorobenzoic acid presents a viable, though more labor-intensive, option. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the starting materials, and the economic constraints of the project.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chlorobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of amide bonds is a fundamental and frequently performed transformation. The 4-chlorobenzamide (B146232) moiety is a common structural motif in various biologically active compounds. The selection of an appropriate reagent for the crucial amide bond formation step directly impacts reaction efficiency, product purity, scalability, and overall process safety. This guide provides a comprehensive comparison of the conventional method with several alternative reagents for the synthesis of 4-chlorobenzamides, supported by experimental data and detailed methodologies.

The traditional and most direct route involves the conversion of 4-chlorobenzoic acid into a highly reactive 4-chlorobenzoyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] While often high-yielding, this method involves harsh reagents and the generation of corrosive byproducts like HCl gas.[1][3] Modern synthetic chemistry has driven the development of milder and more selective alternatives, broadly classified as "coupling reagents," which activate the carboxylic acid in situ.[2][4]

Performance Comparison of Amide Bond Formation Reagents

The efficacy of different reagents can be evaluated based on key parameters such as product yield, purity, reaction time, and the mildness of the required conditions. The following table summarizes the performance of the conventional acyl chloride method against prominent alternative coupling reagents for the synthesis of aryl amides.

Reagent/MethodActivating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Conventional Thionyl Chloride (SOCl₂)Triethylamine (B128534)Dichloromethane (B109758)0 to 302-4~95>97[1]
Carbodiimide EDC / HOBtDIPEADMF/CH₂Cl₂Room Temp12-24Moderate-HighVariable[2][5][6]
Uronium Salt HATUDIPEA / NMMDMFRoom Temp2-12HighHigh[4][7]
Uronium Salt HBTUDIPEA / NMMDMFRoom Temp2-12HighHigh[4][7]
Imidazolium CDINoneTHF / DCMRoom Temp3-16HighHigh[1][2]
Enzymatic Lipase (CALB)NoneCPME40-6024-72HighExcellent[8]

Note: Data is compiled from various sources performing aryl amide synthesis. Performance can vary based on specific substrates and reaction scale. DIPEA = Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = Dimethylformamide, THF = Tetrahydrofuran (B95107), CPME = Cyclopentyl methyl ether, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = 1-Hydroxybenzotriazole.

Experimental Protocols

Protocol 1: Conventional Synthesis via Acyl Chloride

This method involves two main steps: the formation of 4-chlorobenzoyl chloride and the subsequent reaction with an amine.[1]

Step 1: Formation of 4-Chlorobenzoyl Chloride

  • To a solution of 4-chlorobenzoic acid (1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir until the conversion to the acid chloride is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-chlorobenzoyl chloride.[9]

Step 2: Amide Bond Formation

  • Dissolve the desired amine (1 equiv.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv.) in an anhydrous solvent like dichloromethane.[9]

  • Add the crude 4-chlorobenzoyl chloride solution from Step 1 dropwise to the amine solution, typically at 0 °C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, perform an aqueous work-up by washing the reaction mixture with water and brine to remove the base hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer, concentrate under reduced pressure, and purify the resulting crude product by recrystallization or column chromatography.

Protocol 2: Synthesis using N,N'-Carbonyldiimidazole (CDI)

CDI is a milder alternative that activates the carboxylic acid without forming a harsh acyl chloride.[1]

Step 1: Activation of 4-Chlorobenzoic Acid

  • Dissolve 4-chlorobenzoic acid (1 equiv.) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane.

  • Add an equimolar amount of CDI to the solution and stir the mixture at room temperature.

  • Activation is typically complete within 1-2 hours, indicated by the evolution of CO₂ gas.

Step 2: Amide Bond Formation

  • Add the desired amine (1 equiv.) directly to the solution containing the activated acylimidazolide intermediate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (typically 3-16 hours).

  • After the reaction, concentrate the mixture under reduced pressure.

  • Perform a standard aqueous work-up and purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis using HATU (Uronium Salt)

HATU is a highly efficient coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[4][7]

  • In a reaction vessel, dissolve 4-chlorobenzoic acid (1 equiv.), the desired amine (1.1 equiv.), and HATU (1.1 equiv.) in an anhydrous polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2-3 equiv.), to the mixture.

  • Stir the reaction at room temperature. The reaction is usually complete within 2-12 hours and can be monitored by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with a solvent like ethyl acetate (B1210297) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the pure 4-chlorobenzamide.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the different mechanistic pathways for carboxylic acid activation.

G cluster_workflow Experimental Workflow reagents Combine Carboxylic Acid, Amine & Reagent(s) reaction Reaction Under Controlled Conditions (Temp, Time) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Chromatography / Recrystallization) workup->purification product Isolated Pure 4-Chlorobenzamide purification->product

Caption: A generalized experimental workflow for the synthesis of 4-chlorobenzamides.

G cluster_pathways Carboxylic Acid Activation Pathways cluster_conventional Conventional Method cluster_coupling Coupling Reagents start 4-Chlorobenzoic Acid + Amine thionyl Thionyl Chloride (SOCl₂) start->thionyl coupling_reagent HATU, EDC, CDI, etc. start->coupling_reagent acyl_chloride Reactive Acyl Chloride Intermediate thionyl->acyl_chloride product 4-Chlorobenzamide acyl_chloride->product + Amine active_ester Activated Ester/ Intermediate coupling_reagent->active_ester active_ester->product + Amine

Caption: Comparison of activation pathways for 4-chlorobenzoic acid.

References

A Comparative Guide to Product Structure Validation by NMR: 4-Chlorobenzoic Anhydride vs. 4-Chlorobenzoyl Chloride in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of small molecules, particularly in drug development, the choice of acylating agent can significantly impact reaction efficiency, yield, and purity. This guide provides a comparative analysis of two common reagents for the introduction of a 4-chlorobenzoyl group: 4-chlorobenzoic anhydride (B1165640) and its corresponding acyl chloride, 4-chlorobenzoyl chloride. We focus on the esterification of ethanol (B145695) to produce ethyl 4-chlorobenzoate (B1228818) as a model reaction, with a detailed examination of the Nuclear Magnetic Resonance (NMR) data used to validate the final product structure.

Performance Comparison: Anhydride vs. Acyl Chloride

The selection between an acid anhydride and an acyl chloride for acylation often involves a trade-off between reactivity and handling. Acyl chlorides are generally more reactive, which can lead to faster reaction times but may also result in a greater propensity for side reactions and sensitivity to moisture. Acid anhydrides are typically less reactive, offering more controlled reactions, but may require a catalyst or harsher conditions to achieve comparable yields.

Parameter4-Chlorobenzoic Anhydride4-Chlorobenzoyl Chloride
Reactivity ModerateHigh
Byproduct 4-Chlorobenzoic AcidHydrochloric Acid (HCl)
Handling Less sensitive to moistureHighly sensitive to moisture
Catalyst Often requires a nucleophilic catalyst (e.g., DMAP)Often requires a base to scavenge HCl (e.g., Pyridine (B92270), Triethylamine)
Typical Yield Good to ExcellentGood to Excellent

Experimental Protocols

To provide a direct comparison, we present detailed experimental protocols for the synthesis of ethyl 4-chlorobenzoate using both this compound and 4-chlorobenzoyl chloride.

Protocol 1: Esterification using this compound with DMAP Catalysis

This protocol is adapted from standard procedures for the DMAP-catalyzed acylation of alcohols.[1][2]

Materials:

  • Ethanol (anhydrous)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethanol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add 4-(dimethylamino)pyridine (0.1 mmol, 0.1 equiv).

  • Add this compound (1.2 mmol, 1.2 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield ethyl 4-chlorobenzoate.

Protocol 2: Esterification using 4-Chlorobenzoyl Chloride with Pyridine

This protocol is based on general methods for the acylation of alcohols with acyl chlorides.[3][4]

Materials:

  • Ethanol (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethanol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add pyridine (1.2 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-chlorobenzoyl chloride (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash sequentially with 1 M HCl (2 x 10 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield ethyl 4-chlorobenzoate.

NMR Data for Product Validation: Ethyl 4-Chlorobenzoate

Unambiguous confirmation of the product structure is achieved through ¹H and ¹³C NMR spectroscopy. The spectra are characterized by signals corresponding to the ethyl group and the disubstituted benzene (B151609) ring.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (ppm) Multiplicity
8.00d, J = 8.6 Hz
7.42d, J = 8.6 Hz
4.38q, J = 7.1 Hz
1.39t, J = 7.1 Hz

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logic behind the structural validation by NMR.

experimental_workflow cluster_anhydride Method A: this compound cluster_acyl_chloride Method B: 4-Chlorobenzoyl Chloride A_start Ethanol + DMAP in DCM A_reagent Add this compound A_start->A_reagent A_reaction Stir at RT (4-6h) A_reagent->A_reaction A_workup Aqueous Workup A_reaction->A_workup A_purify Column Chromatography A_workup->A_purify A_product Ethyl 4-Chlorobenzoate A_purify->A_product NMR_Validation NMR Spectroscopy (1H & 13C) A_product->NMR_Validation Characterization B_start Ethanol + Pyridine in DCM at 0°C B_reagent Add 4-Chlorobenzoyl Chloride B_start->B_reagent B_reaction Stir at RT (2-4h) B_reagent->B_reaction B_workup Aqueous Workup B_reaction->B_workup B_purify Column Chromatography B_workup->B_purify B_product Ethyl 4-Chlorobenzoate B_purify->B_product B_product->NMR_Validation

Caption: Comparative experimental workflows for the synthesis of ethyl 4-chlorobenzoate.

nmr_validation_logic cluster_HNMR 1H NMR Analysis cluster_CNMR 13C NMR Analysis Product Purified Product NMR_Acquisition Acquire 1H and 13C NMR Spectra Product->NMR_Acquisition H_Signals Observe Signals: - Aromatic Doublets (2H each) - Quartet (2H) - Triplet (3H) NMR_Acquisition->H_Signals C_Signals Observe Number of Signals (7 unique carbons) NMR_Acquisition->C_Signals H_Integration Check Integration Ratios (2:2:2:3) H_Signals->H_Integration H_Coupling Analyze Coupling Constants (J) - Aromatic (ortho) - Ethyl (vicinal) H_Integration->H_Coupling H_Conclusion Confirm Ethyl 4-Chlorobenzoate Structure H_Coupling->H_Conclusion Final_Validation Structure Validated H_Conclusion->Final_Validation C_Shifts Analyze Chemical Shifts: - Carbonyl (~166 ppm) - Aromatic (128-140 ppm) - Aliphatic (61, 14 ppm) C_Signals->C_Shifts C_Conclusion Corroborate Structure C_Shifts->C_Conclusion C_Conclusion->Final_Validation

Caption: Logical workflow for NMR-based structural validation of the product.

References

A Comparative Analysis of Substituted Benzoic Anhydrides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various para-substituted benzoic anhydrides in common chemical transformations. The reactivity and spectroscopic properties of these reagents are evaluated, supported by experimental data from the literature. This information is intended to assist researchers in selecting the most appropriate acylating agent for their specific synthetic needs.

Introduction

Substituted benzoic anhydrides are versatile reagents in organic synthesis, primarily employed as acylating agents for nucleophiles such as alcohols and amines. The electronic nature of the substituent on the aromatic ring significantly influences the reactivity of the anhydride (B1165640). Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, leading to increased reactivity, while electron-donating groups have the opposite effect. This guide explores these substituent effects through a comparative analysis of spectroscopic data and reactivity in key reactions.

Spectroscopic Properties

The spectroscopic characteristics of substituted benzoic anhydrides provide insights into their electronic structure. Key parameters from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequencies in the IR spectrum are particularly sensitive to the electronic environment. Anhydrides exhibit two characteristic C=O stretching bands corresponding to symmetric and asymmetric vibrations. Electron-withdrawing substituents generally lead to an increase in the frequency of these stretches.

Substituent (para-)Symmetric C=O Stretch (cm⁻¹)Asymmetric C=O Stretch (cm⁻¹)
-OCH₃~1775~1710
-CH₃~1789~1717
-H~1784~1722
-Cl~1785~1719
-NO₂Not availableNot available

Note: The exact frequencies can vary depending on the sample preparation and the specific mixed anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are influenced by the electronic nature of the substituent.

¹H NMR Chemical Shifts (CDCl₃, δ in ppm)

Substituent (para-)Aromatic Protons
-OCH₃~6.9-8.1
-CH₃~7.2-8.0, ~2.4 (CH₃)
-H~7.4-8.2
-Cl~7.4-8.1
-NO₂~8.3-8.4

¹³C NMR Chemical Shifts (CDCl₃, δ in ppm)

Substituent (para-)Carbonyl CarbonAromatic Carbons
-OCH₃~163~114-164
-CH₃~162.1~125-146
-H~162.5~128-134
-Cl~161.5~127-141
-NO₂~162~124-151

Note: The data is compiled from various sources and may represent mixed anhydrides in some cases.[1]

Reactivity Comparison

The performance of substituted benzoic anhydrides as acylating agents is directly related to the electronic properties of the substituent.

Hydrolysis

The rate of hydrolysis of benzoic anhydrides is influenced by the substituent on the benzene (B151609) ring. Kinetic studies on the acid-catalysed hydrolysis of p-methoxybenzoic anhydride suggest a different mechanism (A1) compared to benzoic anhydride and its p-chloro derivative (A2 in water-rich media).[2] Generally, electron-withdrawing groups are expected to increase the rate of hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack by water.

Acylation of Amines

The acylation of amines, such as aniline (B41778), is a key application of benzoic anhydrides. The reactivity of unsymmetrical benzoic anhydrides towards aniline demonstrates a clear selectivity. Aniline preferentially attacks the more electrophilic carbonyl carbon. For instance, in the reaction of aniline with benzoic-p-nitrobenzoic anhydride, the major product is p-nitrobenzanilide, indicating that the carbonyl group attached to the electron-deficient nitro-substituted ring is more reactive.[3] Conversely, with benzoic-p-methylbenzoic anhydride, where the methyl group is electron-donating, benzanilide (B160483) is the main product.[3]

Qualitative Reactivity in Acylation of Aniline

AnhydrideRelative Reactivity
p-Nitrobenzoic anhydrideHighest
p-Chlorobenzoic anhydrideHigh
Benzoic anhydrideMedium
p-Methylbenzoic anhydrideLow
p-Methoxybenzoic anhydrideLowest
Esterification

In the synthesis of esters, the choice of benzoic anhydride can significantly affect reaction rates and yields. The use of substituted benzoic anhydrides with electron-withdrawing groups at the 4-position, such as 4-trifluoromethylbenzoic anhydride (TFBA), leads to a significant improvement in reaction rates for esterification compared to anhydrides with electron-donating groups like a methoxy (B1213986) group.

Experimental Protocols

General Procedure for the Synthesis of Symmetrical Substituted Benzoic Anhydrides

This procedure is adapted from the synthesis of benzoic anhydride.

  • To a solution of the corresponding para-substituted benzoic acid (10 mmol) in a suitable solvent such as dichloromethane, add a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) (5 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., benzene/petroleum ether) to obtain the pure substituted benzoic anhydride.[4]

Protocol for Comparative Acylation of Aniline

This protocol is designed to compare the reactivity of different substituted benzoic anhydrides.

  • Prepare separate solutions of each substituted benzoic anhydride (1 mmol) in an inert solvent like chloroform (B151607) (10 mL).

  • In separate reaction vessels, dissolve aniline (1 mmol) in chloroform (10 mL).

  • Add the anhydride solution dropwise to the aniline solution at room temperature with stirring.

  • Monitor the progress of each reaction by TLC.

  • After a fixed time interval (e.g., 30 minutes), quench the reactions.

  • Isolate the products by evaporating the solvent and triturating the residue with n-hexane.

  • Analyze the product mixture by ¹H NMR or HPLC to determine the conversion and relative yields of the corresponding benzanilides.[3]

Visualizations

Caption: Generalized mechanism of nucleophilic acylation.

Comparative_Workflow cluster_synthesis Synthesis & Characterization cluster_reactivity Reactivity Studies cluster_analysis Data Analysis & Comparison S1 Synthesize a series of para-substituted benzoic anhydrides (-NO₂, -Cl, -H, -CH₃, -OCH₃) S2 Characterize by IR, ¹H NMR, ¹³C NMR S1->S2 R1 Hydrolysis Kinetics: Monitor disappearance of anhydride (e.g., by UV-Vis or IR) S2->R1 R2 Acylation of Aniline: React each anhydride with aniline under identical conditions S2->R2 A1 Tabulate spectroscopic data (IR frequencies, NMR shifts) S2->A1 R3 Analyze reaction outcomes (rate constants, yields) R1->R3 R2->R3 A2 Tabulate kinetic and yield data R3->A2 A3 Correlate reactivity with substituent electronic effects (Hammett plot) A1->A3 A2->A3

Caption: Workflow for the comparative study.

References

A Comparative Guide to HPLC Analysis for Purity Confirmation of Synthesized 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of 4-Chlorobenzoic anhydride (B1165640). Experimental data and detailed protocols are provided to support the objective comparison.

4-Chlorobenzoic anhydride is a vital intermediate in organic synthesis.[1] Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. A common method for its synthesis is the reaction of 4-chlorobenzoic acid with a dehydrating agent or the reaction of 4-chlorobenzoyl chloride with pyridine.[2][3] Potential impurities could therefore include unreacted 4-chlorobenzoic acid, residual solvents, and by-products from side reactions.

Comparison of Analytical Methods

While HPLC is a powerful technique for purity assessment, other methods such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry can also be employed.[4] The choice of method depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation.

Table 1: Comparison of Analytical Methods for Purity Determination of this compound

ParameterHPLCGCqNMRTitrimetry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.Quantitative determination based on the signal intensity of specific nuclei in a magnetic field.Measurement of the amount of a reagent of known concentration that reacts completely with the analyte.
Primary Use Quantitation of the main component and non-volatile or thermally labile impurities.Analysis of volatile impurities and residual solvents.Absolute purity determination without a reference standard of the analyte.Assay of the total anhydride content.
Typical Purity (%) > 99.5> 99.0> 99.898.0 - 102.0
Limit of Detection ~0.01%~0.001% (for volatile impurities)~0.1%Not applicable for impurity detection.
Analysis Time 15 - 30 minutes20 - 40 minutes10 - 20 minutes30 - 60 minutes
Advantages High resolution, high sensitivity, applicable to a wide range of compounds.Excellent for volatile impurities and residual solvents.Provides structural information, no need for identical reference standard.Simple, inexpensive, and provides a measure of overall anhydride content.
Disadvantages Requires a reference standard for quantification, potential for anhydride hydrolysis in aqueous mobile phases.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires expensive instrumentation.Non-specific, cannot distinguish between the anhydride and other acidic or basic impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (purity > 99.5%)

  • 4-Chlorobenzoic acid (potential impurity standard)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Prepare a standard solution of the this compound reference standard at the same concentration.

  • Prepare a solution of 4-chlorobenzoic acid in the mobile phase to confirm its retention time.

Analysis: Inject the sample and standard solutions into the HPLC system. The purity of the synthesized this compound is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method). The identity of the main peak is confirmed by comparing its retention time with that of the reference standard.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Reference Standard B Dissolve in Acetonitrile (Stock Solution) A->B C Dilute with Mobile Phase (Working Solution) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 240 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area Percent) G->H I Compare Retention Times G->I Result Purity Report H->Result I->H

Caption: Workflow for HPLC Purity Analysis of this compound.

Alternative Method: Titrimetry

This method provides a quantitative measure of the total anhydride content through hydrolysis to the corresponding carboxylic acid followed by titration with a standardized base.[4]

Instrumentation:

  • Analytical balance

  • Burette (50 mL)

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Acetone (analytical grade)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of acetone.

  • Add 50 mL of deionized water to hydrolyze the anhydride to 4-chlorobenzoic acid. Gently warm and stir the mixture to facilitate hydrolysis.

  • Allow the solution to cool to room temperature.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

  • Record the volume of NaOH consumed.

Calculation: The purity of the this compound can be calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH solution used in liters

  • M = Molarity of the NaOH solution

  • E = Equivalent weight of this compound (295.12 g/mol , as 1 mole of anhydride reacts with 2 moles of NaOH)

  • W = Weight of the sample in grams

This titrimetric method is a cost-effective way to determine the overall anhydride content but lacks the specificity to identify and quantify individual impurities.

Conclusion

The choice of analytical method for determining the purity of synthesized this compound depends on the specific needs of the researcher. HPLC offers a highly sensitive and specific method for identifying and quantifying the main component and potential non-volatile impurities. For a comprehensive analysis, a combination of techniques is often employed, such as using HPLC for purity assessment and GC for determining residual solvent content. The detailed protocols and comparative data in this guide are intended to assist researchers in making an informed decision for their analytical requirements.

References

Assessing the Efficiency of 4-Chlorobenzoic Anhydride as a Water Scavenger: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: Acid Anhydrides as Water Scavengers

Acid anhydrides, including 4-Chlorobenzoic Anhydride (B1165640), can act as chemical water scavengers by undergoing hydrolysis. The anhydride reacts with water in an irreversible reaction to form two equivalents of the corresponding carboxylic acid. In the case of 4-Chlorobenzoic Anhydride, the reaction proceeds as follows:

(4-ClC₆H₄CO)₂O + H₂O → 2 (4-ClC₆H₄COOH)

This reaction consumes water present in the reaction medium, thereby driving moisture-sensitive reactions to completion. The effectiveness of an acid anhydride as a water scavenger depends on its reactivity towards water relative to its reactivity with other nucleophiles in the reaction mixture, as well as its solubility and stability under the reaction conditions.

Comparative Experimental Design

To objectively assess the performance of this compound, a well-understood, equilibrium-limited reaction that is sensitive to the presence of water is employed: the Fischer esterification of ethanol (B145695) with acetic acid to form ethyl acetate (B1210297).

Reaction: CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O

The efficiency of this compound will be compared against two standard water-scavenging methods:

  • Acetic Anhydride: A reactive chemical scavenger.

  • Molecular Sieves (4Å): A physical adsorbent.

  • Control: A reaction run without any water scavenger.

The primary metrics for comparison will be the reaction yield over time and the residual water content at the end of the reaction.

Experimental Protocol

Materials and Reagents:

  • Glacial Acetic Acid (≥99.7%)

  • Ethanol (anhydrous, ≥99.5%)

  • Sulfuric Acid (concentrated, 95-98%)

  • This compound (≥97%)

  • Acetic Anhydride (≥99%)

  • Molecular Sieves (4Å, activated)

  • Toluene (B28343) (anhydrous, ≥99.8%)

  • Ethyl Acetate (for GC calibration, ≥99.8%)

  • Karl Fischer Titration Reagents

Equipment:

  • Four sets of 100 mL round-bottom flasks with reflux condensers and drying tubes

  • Magnetic stirrers with heating mantles

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Karl Fischer Titrator

  • Standard laboratory glassware

Procedure:

  • Preparation of Reaction Mixtures:

    • To each of the four 100 mL round-bottom flasks, add a magnetic stir bar.

    • To each flask, add glacial acetic acid (0.1 mol, 6.01 g) and anhydrous ethanol (0.1 mol, 4.61 g).

    • Add 20 mL of anhydrous toluene as the solvent to each flask.

    • Carefully add 2 drops of concentrated sulfuric acid to each flask as a catalyst.

  • Addition of Water Scavengers:

    • Flask 1 (Control): No water scavenger is added.

    • Flask 2 (this compound): Add this compound (0.055 mol, 16.2 g, to scavenge the theoretical 0.1 mol of water, accounting for the stoichiometry of the hydrolysis reaction).

    • Flask 3 (Acetic Anhydride): Add Acetic Anhydride (0.1 mol, 10.2 g).

    • Flask 4 (Molecular Sieves): Add 10 g of activated 4Å molecular sieves.

  • Reaction and Monitoring:

    • Place all four flasks in heating mantles on magnetic stirrers.

    • Fit each flask with a reflux condenser and a drying tube.

    • Heat the reaction mixtures to reflux (approximately 80-90°C) with vigorous stirring.

    • Start a timer for each reaction once reflux begins.

    • At time points t = 0, 30, 60, 90, and 120 minutes, carefully withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

    • Immediately quench the aliquot with a known volume of a suitable solvent and prepare for GC analysis to determine the concentration of ethyl acetate.

  • Reaction Termination and Final Analysis:

    • After 120 minutes, cool all reaction mixtures to room temperature.

    • For Flasks 1, 2, and 3, carefully perform a work-up procedure to isolate the ethyl acetate.

    • For Flask 4, filter off the molecular sieves before work-up.

    • Determine the final yield of the isolated ethyl acetate for each reaction.

    • Take a final aliquot from each reaction mixture (before work-up) for residual water content analysis using Karl Fischer titration.

Data Presentation

The quantitative data should be summarized in a table for clear comparison.

Water ScavengerReaction Time (min)Ethyl Acetate Yield (%) (by GC)Final Residual Water (ppm) (by Karl Fischer)
Control (None) 120[Experimental Value][Experimental Value]
This compound 120[Experimental Value][Experimental Value]
Acetic Anhydride 120[Experimental Value][Experimental Value]
Molecular Sieves (4Å) 120[Experimental Value][Experimental Value]

A plot of Ethyl Acetate Yield (%) versus Reaction Time (min) for each scavenger would also provide a visual representation of the reaction kinetics.

Mandatory Visualization

The logical workflow for this comparative study is illustrated below.

G cluster_prep Reaction Setup cluster_scavengers Water Scavenger Addition cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis cluster_comparison Comparison prep Prepare 4 parallel Fischer Esterification Reactions s1 Control (No Scavenger) prep->s1 s2 This compound prep->s2 s3 Acetic Anhydride prep->s3 s4 Molecular Sieves 4Å prep->s4 react Heat to Reflux for 120 min s1->react s2->react s3->react s4->react monitor Monitor reaction progress via GC (t = 0, 30, 60, 90, 120 min) react->monitor kf Measure Residual Water (ppm) via Karl Fischer Titration react->kf yield Calculate Reaction Yield (%) monitor->yield compare Compare Efficiency: - Reaction Kinetics - Final Yield - Water Removal Capacity yield->compare kf->compare

Caption: Experimental workflow for the comparative assessment of water scavenger efficiency.

This structured approach will allow for a robust and objective comparison of this compound's efficiency as a water scavenger against commonly used alternatives, providing valuable insights for its potential application in moisture-sensitive organic synthesis.

literature review of 4-Chlorobenzoic anhydride applications in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Chlorobenzoic Anhydride (B1165640) in Acylation Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. 4-Chlorobenzoic anhydride is a versatile and effective reagent for introducing the 4-chlorobenzoyl moiety into a range of molecules, a common step in the synthesis of pharmaceuticals and other advanced materials.[1] This guide provides a comprehensive comparison of this compound with its primary alternatives—4-chlorobenzoyl chloride and 4-chlorobenzoic acid—supported by performance data and detailed experimental protocols.

Performance Comparison of Acylating Agents

The primary application of this compound is in acylation reactions, specifically for the formation of esters and amides. The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids.[2] This hierarchy dictates the necessary reaction conditions, catalyst requirements, and the nature of the byproducts. This compound offers a balanced profile, being more stable and easier to handle than the highly reactive 4-chlorobenzoyl chloride, while being significantly more reactive than 4-chlorobenzoic acid, which requires activation or harsh conditions.[3][4]

A key advantage of using an acid anhydride is that the byproduct is a molecule of the corresponding carboxylic acid (4-chlorobenzoic acid), which is less corrosive and often easier to remove than the hydrogen chloride (HCl) gas generated when using an acyl chloride.[5]

Table 1: Comparison of Acylating Agents for Esterification

Acylating AgentSubstrateCatalyst/ConditionsTypical YieldByproductKey Advantages/Disadvantages
This compound Alcohols, PhenolsLewis Acid (e.g., TiCl₂(ClO₄)₂) or Nucleophilic Catalyst (e.g., DMAP), often requires warming.[6]High (often >90%)4-Chlorobenzoic acidGood reactivity, stable, less corrosive byproduct than acyl chloride.[2][3]
4-Chlorobenzoyl Chloride Alcohols, PhenolsVigorous reaction at room temp, often with a base (e.g., pyridine) to scavenge HCl.[7]Very High (>95%)HClHighest reactivity, fast reactions; byproduct is corrosive, reagent is moisture-sensitive.[8]
4-Chlorobenzoic Acid AlcoholsStrong acid catalyst (e.g., conc. H₂SO₄), heat, often with removal of water (Fischer Esterification).[3]Variable (equilibrium)WaterAtom economical, inexpensive reagent; requires harsh conditions, reaction is reversible.[3][9]

Table 2: Comparison of Acylating Agents for Amidation

Acylating AgentSubstrateCatalyst/ConditionsTypical YieldByproductKey Advantages/Disadvantages
This compound Ammonia, Primary & Secondary AminesGenerally occurs readily, sometimes requires warming.[10]High4-Chlorobenzoic acid saltEfficient, good yields, avoids HCl.[10][11]
4-Chlorobenzoyl Chloride Ammonia, Primary & Secondary AminesVigorous reaction, typically requires excess amine or a non-nucleophilic base to neutralize HCl.[12]Very HighHCl / Amine HydrochlorideVery fast and high-yielding; requires careful control and management of acidic byproduct.[13]
4-Chlorobenzoic Acid Ammonia, AminesRequires high heat to form ammonium (B1175870) salt then dehydrate, or use of coupling agents (e.g., DCC, EDC).[8][10]VariableWaterDirect method is harsh; coupling agents are effective but add cost and purification complexity.[8]

Visualizing Synthesis Pathways and Workflows

Diagrams are essential for clarifying complex chemical processes. The following visualizations illustrate the comparative reaction pathways and a general experimental workflow for acylation.

G cluster_0 Route 1: Using this compound cluster_1 Route 2: Using 4-Chlorobenzoyl Chloride nuc_a Nucleophile (R-OH / R-NH2) anhydride 4-Chlorobenzoic Anhydride nuc_a->anhydride Attack product_a Acylated Product (Ester / Amide) anhydride->product_a byproduct_a Byproduct: 4-Chlorobenzoic Acid anhydride->byproduct_a nuc_b Nucleophile (R-OH / R-NH2) chloride 4-Chlorobenzoyl Chloride nuc_b->chloride Attack product_b Acylated Product (Ester / Amide) chloride->product_b byproduct_b Byproduct: HCl chloride->byproduct_b

Caption: Comparative reaction pathways for acylation.

Caption: General experimental workflow for acylation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of this compound and its application in forming amides, alongside a comparative protocol using the corresponding acyl chloride.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for preparing acid anhydrides.[14]

  • Reagents & Setup:

    • 4-chlorobenzoyl chloride (17.5 g, 0.1 mole)

    • Pyridine (B92270) (50 ml, 0.6 mole), dried

    • Concentrated HCl (50 ml)

    • Cracked ice (100 g)

    • Methanol, Benzene (for washing)

    • Set up a 200-ml flask.

  • Procedure:

    • Combine 4-chlorobenzoyl chloride and pyridine in the flask.

    • Warm the mixture on a steam bath for 5 minutes.

    • Pour the warm mixture onto the cracked ice and concentrated HCl. The anhydride product will separate as a solid.

    • Once the ice has melted sufficiently, filter the mixture by suction.

    • Wash the solid product first with 15 ml of methanol, then with 15 ml of dry benzene.

    • The typical yield of crude this compound is 96–98%.[14] It can be further purified by recrystallization from dry benzene.

Protocol 2: Amide Synthesis using 4-Chlorobenzoyl Chloride

This protocol is based on a standard Schotten-Baumann reaction, adapted from the synthesis of related benzamides.[12]

  • Reagents & Setup:

    • Valine (2.34 g, 20 mmol)

    • 1 N NaOH solution (20 mL, 20 mmol)

    • 4-chlorobenzoyl chloride (3.5 g, 20 mmol) dissolved in anhydrous CH₂Cl₂ (45 mL)

    • 2 N NaOH solution (10 mL, 20 mmol)

    • 2 N HCl

    • Set up a flask in an ice bath (0–5 °C) with magnetic stirring.

  • Procedure:

    • Dissolve the amino acid (valine) in the 1 N NaOH solution in the reaction flask.

    • Simultaneously, add the solution of 4-chlorobenzoyl chloride in CH₂Cl₂ and the 2 N NaOH solution dropwise to the cooled amino acid solution over 30 minutes while stirring vigorously.

    • Continue stirring the mixture for 1 hour at room temperature.

    • Separate the aqueous phase and acidify it with 2 N HCl to precipitate the N-acylated amino acid product.

    • Filter, wash with water, and dry the product. This method typically results in high yields (e.g., 93%).[12]

Protocol 3: Amide Synthesis using this compound

This is a general protocol for the reaction between an acid anhydride and an amine.[10][11]

  • Reagents & Setup:

    • A primary or secondary amine (1.0 eq)

    • This compound (1.05 eq)

    • An appropriate aprotic solvent (e.g., Dichloromethane, THF)

    • Set up a round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the amine in the solvent in the reaction flask.

    • Add the this compound to the solution. The reaction is often exothermic.

    • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (to remove the 4-chlorobenzoic acid byproduct) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the product by column chromatography or recrystallization as needed.

References

A Comparative Guide to the Synthetic Routes of 4-Chlorobenzoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 4-chlorobenzoic anhydride (B1165640), a valuable intermediate in organic synthesis. The following sections offer an objective analysis of common methodologies, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific laboratory and developmental needs.

Executive Summary of Synthetic Pathways

The synthesis of 4-chlorobenzoic anhydride is principally approached through two main strategies: a two-step process involving the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride followed by its reaction with a base, and a direct dehydration of 4-chlorobenzoic acid. While the former is well-documented with high yields, the latter represents a more direct but less characterized approach.

Data Presentation: A Quantitative Comparison

ParameterRoute 1: From 4-Chlorobenzoyl Chloride & PyridineRoute 2: Direct Dehydration of 4-Chlorobenzoic Acid
Starting Material 4-Chlorobenzoyl chloride4-Chlorobenzoic acid
Key Reagents PyridineAcetic anhydride or Thionyl chloride (putative)
Reported Yield 96-98%[1]Data not available
Product Purity High (recrystallization yields 90% recovery)[1]Data not available
Reaction Time Short (approx. 5 minutes for reaction)[1]Data not available

Note: The synthesis of the starting material for Route 1, 4-chlorobenzoyl chloride, from 4-chlorobenzoic acid and thionyl chloride has a reported yield of 75-81%.[1]

Logical Workflow of Synthetic Route Comparison

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_intermediates Intermediates cluster_reagents Key Reagents cluster_product Final Product 4-Chlorobenzoic Acid 4-Chlorobenzoic Acid Route 1 Route 1 4-Chlorobenzoic Acid->Route 1 Step 1 Route 2 Route 2 4-Chlorobenzoic Acid->Route 2 Direct 4-Chlorobenzoyl Chloride 4-Chlorobenzoyl Chloride Route 1->4-Chlorobenzoyl Chloride This compound This compound Route 2->this compound 4-Chlorobenzoyl Chloride->this compound Step 2 Thionyl Chloride (for intermediate) Thionyl Chloride (for intermediate) Thionyl Chloride (for intermediate)->4-Chlorobenzoyl Chloride Pyridine Pyridine Pyridine->this compound Acetic Anhydride / Thionyl Chloride (direct) Acetic Anhydride / Thionyl Chloride (direct) Acetic Anhydride / Thionyl Chloride (direct)->this compound Purification (Recrystallization) Purification (Recrystallization) This compound->Purification (Recrystallization)

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route 1: From 4-Chlorobenzoyl Chloride and Pyridine

This two-step method is a high-yield and well-documented procedure.

Step 1: Preparation of 4-Chlorobenzoyl Chloride [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 156 g (1.0 mole) of 4-chlorobenzoic acid and 200 g (1.7 moles) of thionyl chloride.

  • Reaction: Heat the mixture to reflux with stirring until the solution becomes clear.

  • Work-up and Purification: Distill the excess thionyl chloride under slightly reduced pressure. The product, 4-chlorobenzoyl chloride, is then distilled at 119-120 °C / 22 mm Hg. This step yields 131-142 g (75-81%) of the acid chloride.

Step 2: Synthesis of this compound [1]

  • Reaction Setup: In a loosely stoppered flask, mix 17.5 g (0.1 mole) of 4-chlorobenzoyl chloride with 50 ml (0.6 mole) of pyridine.

  • Reaction: Warm the mixture on a steam bath for 5 minutes.

  • Work-up: Pour the reaction mixture onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.

  • Isolation: Allow the ice to melt, then filter the solid product by suction.

  • Washing: Wash the collected solid sequentially with 15 ml of methanol (B129727) and 15 ml of dry benzene.

  • Yield: The yield of crude this compound is 14.2-14.6 g (96-98%).

  • Purification: The crude product can be recrystallized from 250 ml of dry benzene, with a recovery of 90%, to yield a product with a melting point of 192-193 °C.

Route 2: Direct Dehydration of 4-Chlorobenzoic Acid (Theoretical)

Analogous Procedure using Acetic Anhydride (for Benzoic Anhydride): [2]

  • Reaction Setup: A mixture of benzoic acid, acetic anhydride, and a catalytic amount of syrupy phosphoric acid is placed in a flask fitted with a fractional distillation column.

  • Reaction: The mixture is slowly distilled to remove acetic acid. Additional acetic anhydride is added in portions, and the distillation is continued.

  • Work-up and Purification: The residue is fractionally distilled under reduced pressure. The crude benzoic anhydride is then purified by recrystallization. The reported yield for benzoic anhydride is 72-74%.

It is important to note that this is an analogous procedure and would require optimization for the synthesis of this compound.

Safety and Handling

  • 4-Chlorobenzoic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • 4-Chlorobenzoyl Chloride: This substance is corrosive and reacts with moisture. It is a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin, eyes, and mucous membranes.[4]

  • Thionyl Chloride: A corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a fume hood.[5]

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated area.

  • Acetic Anhydride: Corrosive and causes severe burns. It is also a lachrymator. Handle with extreme care in a fume hood.

Conclusion

For the synthesis of this compound, the two-step route starting from 4-chlorobenzoic acid via the intermediate 4-chlorobenzoyl chloride, followed by reaction with pyridine, is a well-established and high-yielding method.[1] This procedure is reliable and provides a product of high purity after recrystallization.

Direct dehydration of 4-chlorobenzoic acid using reagents like acetic anhydride or thionyl chloride are plausible, more atom-economical alternatives. However, the lack of specific, optimized protocols and corresponding yield and purity data in the available literature makes it difficult to recommend these routes without further investigation and development. Researchers seeking a dependable and high-yield synthesis of this compound are advised to utilize the documented two-step procedure.

References

Safety Operating Guide

Proper Disposal of 4-Chlorobenzoic Anhydride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides essential safety and logistical information for the proper disposal of 4-chlorobenzoic anhydride (B1165640), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

4-Chlorobenzoic anhydride is a water-reactive substance that can be irritating to the eyes, skin, and respiratory system.[1] Proper handling and disposal are crucial to mitigate risks. All disposal operations should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

PPE ComponentSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and vapors.
Hand Protection Acid-resistant gloves (e.g., butyl rubber, neoprene).To prevent skin contact.
Body Protection Flame-retardant lab coat.To protect clothing and skin from spills.
Respiratory Protection Use in a fume hood is required. A respirator may be necessary for large spills.To prevent inhalation of harmful dust and vapors.

Spill Management:

In the event of a this compound spill, immediate action is required:

  • Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Before addressing the spill, don the required personal protective equipment.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover and contain the spill. Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

Operational and Disposal Plans

The primary method for the safe disposal of this compound is through controlled hydrolysis followed by neutralization. This converts the reactive anhydride into the less hazardous sodium 4-chlorobenzoate.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Molar Ratio for Hydrolysis 1 mole this compound : 1 mole WaterProduces 2 moles of 4-Chlorobenzoic Acid.
Molar Ratio for Neutralization 1 mole this compound : 2 moles Sodium BicarbonateOne mole of the anhydride yields two moles of the acid, each neutralized by one mole of sodium bicarbonate.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solutionA safe and effective weak base for neutralization.
Alternative Neutralizing Agent 1M Sodium Hydroxide (B78521) (NaOH) solutionA stronger base that can also be used with caution due to higher exothermicity.
Final pH of Waste Solution 6.0 - 8.0This pH range is generally considered safe for aqueous waste disposal. Always confirm with your institution's guidelines.
Exothermicity HighBoth hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation.

Experimental Protocols

This protocol provides a step-by-step guide for the safe quenching and neutralization of small, residual quantities of this compound in a laboratory setting.

Principle:

The disposal process involves two main reactions:

  • Hydrolysis: this compound is carefully reacted with water to form two equivalents of 4-chlorobenzoic acid.

  • Neutralization: The resulting 4-chlorobenzoic acid is neutralized with a base to form the water-soluble and less hazardous sodium 4-chlorobenzoate.

Materials and Equipment:

  • This compound waste

  • Crushed ice or ice/water mixture

  • Saturated sodium bicarbonate solution or 1M sodium hydroxide solution

  • Large beaker (at least 10 times the volume of the anhydride)

  • Stir bar and magnetic stir plate

  • pH meter or pH paper

  • Appropriate PPE (see above)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, prepare a large beaker with a stir bar and a large excess of crushed ice or an ice-water mixture. The volume of the ice/water should be at least 10 times the volume of the this compound to be quenched.

  • Controlled Hydrolysis: Slowly and in small portions, add the this compound waste to the stirred ice/water mixture. The reaction is exothermic, and the ice bath is crucial for controlling the temperature.

  • Complete Hydrolysis: Allow the mixture to stir until all the solid anhydride has dissolved and reacted to form a slurry of 4-chlorobenzoic acid.

  • Neutralization: While continuing to stir the mixture, slowly add a saturated solution of sodium bicarbonate. Carbon dioxide gas will evolve. Add the bicarbonate solution at a rate that controls the effervescence to prevent overflow. Alternatively, 1M sodium hydroxide can be used, but this reaction will be more exothermic and requires careful temperature control.

  • pH Monitoring: Periodically monitor the pH of the solution using a pH meter or pH paper. Continue adding the basic solution until the pH of the waste is within the acceptable range of 6.0 to 8.0.

  • Final Disposal: Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.

Disposal of Bulk Quantities:

For larger quantities of this compound or contaminated materials, do not attempt in-lab neutralization. These should be disposed of as hazardous waste.

  • Containerize: Place the this compound in its original container or a clearly labeled, sealed, and suitable container.

  • Labeling: Ensure the container is accurately labeled as "Hazardous Waste: this compound".

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed professional waste disposal service.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood start This compound Waste hydrolysis Slowly add to ice/water mixture (Controlled Hydrolysis) start->hydrolysis Small Quantities bulk_disposal Dispose of as Hazardous Waste (via EHS) start->bulk_disposal Bulk Quantities or Contaminated Materials acid_product Formation of 4-Chlorobenzoic Acid Slurry hydrolysis->acid_product neutralization Slowly add NaHCO3 solution (Neutralization) acid_product->neutralization ph_check Check pH (Target: 6.0-8.0) neutralization->ph_check ph_check->neutralization pH not in range final_disposal Dispose of Neutralized Solution (Aqueous Waste) ph_check->final_disposal pH in range

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on Chemical Identity: Initial searches for "4-Chlorobenzoic anhydride" consistently yielded results for "4-Chlorobenzoic acid." This guide pertains to 4-Chlorobenzoic acid (CAS No: 74-11-3). It is crucial to verify the chemical identity and consult the specific Safety Data Sheet (SDS) for the exact compound being used.

This document provides comprehensive safety protocols, operational plans, and disposal procedures for handling 4-Chlorobenzoic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize occupational hazards.

Hazard Identification and Personal Protective Equipment (PPE)

4-Chlorobenzoic acid is a hazardous chemical that requires careful handling.[1] Key hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation. It is also harmful if swallowed.[1][2][3] Adherence to proper PPE protocols is the primary defense against exposure.[1]

Table 1: Personal Protective Equipment (PPE) for Handling 4-Chlorobenzoic Acid

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield is recommended if there is a risk of splashing.[1]Protects against dust particles and splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a long-sleeved, fully-buttoned lab coat.[1][2][4]Prevents direct skin contact, which can lead to irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when generating dust.[2][6] If ventilation is inadequate, a NIOSH-approved respirator is required.[4]Minimizes inhalation of dust, which may cause respiratory tract irritation.[2]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[1]Protects feet from potential spills.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely managing 4-Chlorobenzoic acid from preparation through to disposal.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition before handling the chemical.[1]

    • Thoroughly read and understand the Safety Data Sheet (SDS).[1]

    • Verify that eyewash stations and safety showers are readily accessible.[6]

  • Handling:

    • Conduct all work in a well-ventilated area or a chemical fume hood to avoid dust formation.[2][6]

    • Avoid all direct contact with the substance.[1]

    • Do not eat, drink, or smoke in the work area.[1][6]

    • Wash hands and any exposed skin thoroughly after handling.[1][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6][7]

    • Keep containers tightly closed when not in use.[2][6]

    • Store away from incompatible materials such as strong oxidizing agents.[6][7]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures for 4-Chlorobenzoic Acid Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Remove contact lenses if present and easy to do.[5][6] If eye irritation persists, seek immediate medical attention.[5][6]
Skin Contact Take off immediately all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, get medical advice.[5][6]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[5][6] If the person feels unwell, call a poison control center or a doctor.[6] If breathing is difficult, give oxygen.[6]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[2][8] Call a poison control center or doctor immediately if you feel unwell.[6][8]

Disposal Plan

Proper disposal of 4-Chlorobenzoic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical and any contaminated materials as hazardous waste.[8] This should be done through a licensed professional waste disposal service.[2] Do not mix with other waste.[8]

  • Container Disposal: Handle uncleaned containers as you would the product itself.[8] Completely emptied packages should be disposed of in the same way as the substance.

  • Environmental Precautions: Do not allow the product to enter drains, surface water, or ground water.[8][9]

Handling_Workflow Workflow for Safe Handling of 4-Chlorobenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS B Inspect & Don PPE A->B C Verify Emergency Equipment B->C D Work in Fume Hood C->D E Avoid Dust Generation D->E M Eye Contact: Rinse 15 min D->M N Skin Contact: Wash with Soap & Water D->N O Inhalation: Move to Fresh Air D->O P Ingestion: Do Not Induce Vomiting D->P F No Eating/Drinking/Smoking E->F G Wash Hands After Use F->G H Cool, Dry, Ventilated Area G->H J Treat as Hazardous Waste G->J I Tightly Closed Container H->I K Use Licensed Disposal Service J->K L Prevent Environmental Release K->L

Caption: Workflow for the safe handling of 4-Chlorobenzoic acid.

References

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4-Chlorobenzoic anhydride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.